Ethyl 5-Methyloxazole-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNOPBTDKFKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480754 | |
| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32968-44-8 | |
| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate
CAS Number: 32968-44-8
This technical guide provides a comprehensive overview of Ethyl 5-Methyloxazole-4-carboxylate, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Physicochemical and Safety Data
This compound is a yellow, solid organic compound.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 32968-44-8 | [1] |
| Molecular Formula | C₇H₉NO₃ | [1][2] |
| Molecular Weight | 155.15 g/mol | [1][2] |
| Melting Point | 49-52 °C | [1] |
| Boiling Point | 95-97 °C at 15 mmHg | [1] |
| Density | 1.118 g/mL at 25 °C | [1] |
| Solubility | Soluble in Chloroform, Methanol | [1] |
| Appearance | Yellow Solid | [1] |
1.1. Safety Information
This compound is classified as an irritant.[2] Appropriate safety precautions should be taken during handling, including the use of personal protective equipment. Detailed safety information is provided in Table 2.
Table 2: GHS Hazard Information for this compound
| Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |
Spectroscopic Data
2.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the ethyl ester and the methyl group protons. The ethyl group will likely present as a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methyl group attached to the oxazole ring would appear as a singlet.
2.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the carbons of the oxazole ring, and the carbons of the ethyl and methyl groups.
2.3. Predicted IR Spectrum
The Infrared (IR) spectrum is expected to display a strong absorption band for the C=O stretch of the ester group around 1713 cm⁻¹.[3] The C-O stretching vibrations of the ester and the oxazole ring are predicted to be in the fingerprint region (1300-1000 cm⁻¹), and the C-H stretching of the alkyl groups should be observed just below 3000 cm⁻¹.[3]
2.4. Predicted Mass Spectrum
In mass spectrometry, the fragmentation of this compound would likely involve the loss of the ethoxy group (-OEt) and the entire ester group (-COOEt).[3]
Synthesis and Experimental Protocols
This compound is synthesized via the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.[1]
3.1. General Synthesis Workflow
The synthesis process can be visualized as a two-step process starting from ethyl acetoacetate.
3.2. Detailed Experimental Protocol
The following protocol is based on a general procedure for the synthesis of ethyl 5-methyl-4-isoxazolecarboxylate from ethyl 2-ethoxymethyleneacetoacetate[1]:
-
Reaction Setup: Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.
-
Addition of Hydroxylamine: Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.
-
Reaction Progression: After the addition is complete, continue stirring at 0 °C for 30 minutes. Then, warm the reaction mixture to 20-30 °C and reflux for 1 hour.
-
Work-up: Upon completion of the reaction, remove the solvent by distillation under reduced pressure and cool the residue to room temperature.
-
Extraction: Add hexane (500 ml) to the residue and stir for 30 minutes. Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate. Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).
-
Purification: Combine all organic layers and wash with water (2 x 250 ml). Remove the solvent under reduced pressure to yield the product.
Applications in Research and Drug Development
This compound is a crucial building block in the synthesis of more complex active molecules, particularly in the pharmaceutical industry.[3]
4.1. Role as a Key Intermediate in Leflunomide Synthesis
A significant application of this compound is its use as a critical precursor in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient used in the treatment of rheumatoid arthritis. The synthesis involves the hydrolysis of the ester to the corresponding carboxylic acid, which is then converted to an acyl chloride and subsequently reacted with an aniline derivative.
The logical relationship of this compound as an intermediate is depicted in the following diagram:
Biological Activity
There is no direct evidence of significant biological activity or interaction with specific signaling pathways for this compound itself. Its biological relevance is primarily derived from its role as a precursor to pharmacologically active compounds like Leflunomide. Some sources mention that the broader class of isoxazole derivatives possesses a wide range of biological activities, including antifungal, herbicidal, antiviral, anticancer, antibacterial, and insecticidal properties.[4] One source indicates that Ethyl 5-methylisoxazole-4-carboxylate shows systemic antifungal activity, though this is accompanied by high levels of phytotoxicity.[1][5]
References
- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 32968-44-8 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
Physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of Ethyl 5-Methyloxazole-4-carboxylate. This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.
Core Compound Properties
This compound, with the CAS number 32968-44-8, is a key building block in organic synthesis.[1] Its molecular formula is C₇H₉NO₃, and it has a molecular weight of 155.15 g/mol .[1][2][3][4] This compound typically appears as a clear liquid.[1][5]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 32968-44-8 | [1][2][3][4] |
| Molecular Formula | C₇H₉NO₃ | [1][2][3][4] |
| Molecular Weight | 155.15 g/mol | [1][2][3][4] |
| Appearance | Liquid, Clear | [1][5] |
| Boiling Point | 208.5±20.0 °C (Predicted) | [2] |
| Density | 1.139±0.06 g/cm³ (Predicted) | [2] |
| Purity | ≥ 95% (HPLC), 97% (GC-MS) | [1][5] |
| Storage Temperature | 0-8°C | [1][2] |
Spectroscopic and Computational Data
| Property | Value | Source(s) |
| InChI Key | JJBNOPBTDKFKLT-UHFFFAOYSA-N | [5] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Exact Mass | 155.058243149 | [3] |
| Topological Polar Surface Area | 52.3 Ų | [3] |
Synthesis Protocol
A general and efficient procedure for the synthesis of this compound has been reported. This method provides a good yield and high purity of the final product.
Experimental Procedure
Step 1: Activation of the Carboxylic Acid
-
Dissolve the corresponding carboxylic acid (0.307 mol) in 350 ml of tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (59.7 g, 0.368 mol) in portions to the solution.
-
Heat the resulting mixture at 55°C for 1 hour.
-
Cool the mixture to 0°C.
Step 2: Cyclization Reaction
-
To the cooled mixture, add Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in one portion.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.
-
Stir the resulting mixture at room temperature for 12 hours.
Step 3: Work-up and Purification
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in 500 ml of ethyl acetate (EtOAc).
-
Wash the organic phase with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).
-
Dry the organic phase over sodium sulfate (Na₂SO₄).
-
Evaporate the solvent under reduced pressure to yield this compound as a yellowish liquid.
This protocol has been reported to produce a yield of 35.7 g (75%).[3]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Applications and Biological Relevance
This compound is a versatile intermediate with significant applications in the synthesis of more complex molecules.[1]
Pharmaceutical Synthesis
This compound is a key precursor in the synthesis of various pharmaceuticals.[1][2] It is notably used in the development of anti-inflammatory and analgesic drugs.[1] One of its significant applications is in the synthetic pathway of Leflunomide, an active pharmaceutical ingredient.[6]
Agrochemicals
In the field of agricultural chemistry, this compound is utilized in the formulation of agrochemicals, contributing to the development of more effective crop protection products.[1]
Flavor and Fragrance Industry
The compound also finds use in the flavor and fragrance industry, where it is incorporated into formulations to provide unique sensory profiles.[1]
While specific signaling pathways involving this compound are not extensively detailed in the available literature, the broader class of oxazole and isoxazole derivatives is known for a wide range of biological activities, including herbicidal and fungicidal properties.[7] Further research may elucidate the specific biological targets and mechanisms of action for this particular compound.
Safety and Handling
For detailed safety and handling information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. Standard laboratory safety protocols should be followed when working with this chemical, including the use of personal protective equipment (PPE) such as gloves and safety glasses. The compound should be handled in a well-ventilated area.
References
An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a significant intermediate in the synthesis of various pharmaceutical and bioactive molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is an organic compound featuring an oxazole ring, which imparts its characteristic chemical properties and reactivity.[1] The molecular structure consists of an ethyl ester group attached to the 4-position of a 5-methyloxazole ring.
Chemical Structure:
Note: The user requested information on this compound. The search results provided information for both "this compound" and its isomer "Ethyl 5-methylisoxazole-4-carboxylate". The provided data and protocols are for the commonly referenced isomer, Ethyl 5-methylisoxazole-4-carboxylate, due to the availability of detailed experimental information.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₇H₉NO₃ | [1][2] |
| Molecular Weight | 155.15 g/mol | [1][2][3][4] |
| CAS Number | 51135-73-0 | [2][3][5] |
| Appearance | Yellowish liquid | [6] |
| Density | 1.118 g/mL at 25 °C | |
| Boiling Point | 208.5±20.0 °C (Predicted) | [1] |
| Flash Point | 93.4 °C | |
| Refractive Index | n20/D 1.460 |
Experimental Protocols
The synthesis of this compound and its isomers can be achieved through various routes. Below is a detailed experimental protocol for a general synthesis of related isoxazole carboxylates, which provides insight into the chemical transformations involved.
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
A common method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[7][8]
Materials:
-
Ethyl ethoxymethyleneacetoacetic ester
-
Sodium acetate
-
Hydroxylamine sulfate
-
Ethanol
-
Water
-
Acetone-salt-ice mixture for cooling
Procedure:
-
In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.[8]
-
Add 89.7 g (1.09 mole) of sodium acetate dissolved in a minimum amount of water.[8]
-
To this mixture, add 300 mL of ethanol.[8]
-
Cool the mixture to approximately -5 °C using an acetone-salt-ice bath.[8]
-
At this temperature, add hydroxylamine sulfate. The reaction is then allowed to proceed.
-
Following the reaction, the product can be isolated and purified. A novel crystallizing solvent system (2% acetic acid in toluene) has been shown to effectively reduce impurities.[8]
This process is advantageous as it can produce a high-quality product with minimal isomeric impurities without the need for distillation of the final ester.[7]
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide, where the formation of Ethyl 5-methylisoxazole-4-carboxylate is a crucial intermediate step.
Caption: Synthesis pathway for 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide.
References
- 1. Cas 32968-44-8,this compound | lookchem [lookchem.com]
- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. labsolu.ca [labsolu.ca]
- 5. molecularinfo.com [molecularinfo.com]
- 6. echemi.com [echemi.com]
- 7. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl 5-Methylisoxazole-4-carboxylate: Synthesis, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5-Methylisoxazole-4-carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and its role as a crucial intermediate in the synthesis of the immunosuppressive drug Leflunomide. Furthermore, it explores the broader biological activities of isoxazole derivatives, including their antifungal and herbicidal potential. Detailed experimental protocols and quantitative data are presented to support researchers in their scientific endeavors.
Chemical Identity and Properties
The correct IUPAC name for the compound is Ethyl 5-methyl-1,2-oxazole-4-carboxylate , also commonly referred to as Ethyl 5-methylisoxazole-4-carboxylate.
Chemical Structure:
Caption: Chemical structure of Ethyl 5-methylisoxazole-4-carboxylate.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| CAS Number | 51135-73-0 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 49-52 °C |
| Boiling Point | 95-97 °C at 15 mmHg |
| Density | 1.118 g/mL at 25 °C |
Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
A common and efficient method for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate involves the reaction of ethyl 2-ethoxymethyleneacetoacetate with hydroxylamine.
Experimental Protocol:
Materials:
-
Ethyl 2-ethoxymethyleneacetoacetate
-
50% aqueous hydroxylamine
-
Methanol
-
Hexane
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) in a reaction flask and cool the solution to 0 °C.[1]
-
Slowly add 50.0% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous) to the cooled solution over a period of 1 hour, maintaining the temperature between -5 to 0 °C.[1]
-
After the addition is complete, continue stirring the mixture at 0 °C for 30 minutes.[1]
-
Allow the reaction mixture to warm to 20-30 °C and then reflux for 1 hour.[1]
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
To the residue, add hexane (500 ml) and stir for 30 minutes.
-
Sequentially add saturated sodium bicarbonate solution (100 ml) and water (400 ml), stir thoroughly, and allow the layers to separate.
-
Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).
-
Combine all organic layers and wash with water (2 x 250 ml).
-
Remove the solvent under reduced pressure to yield the product as a yellow, thick oil.
This procedure can yield Ethyl 5-methyl-4-isoxazolecarboxylate in approximately 79% yield with a purity of over 98%.[1]
Role in Drug Development: Precursor to Leflunomide
Ethyl 5-methylisoxazole-4-carboxylate is a pivotal intermediate in the industrial synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid and psoriatic arthritis.
Synthesis of Leflunomide:
The synthesis involves the conversion of Ethyl 5-methylisoxazole-4-carboxylate to its corresponding carboxylic acid, followed by reaction with 4-(trifluoromethyl)aniline.
Caption: General workflow for the synthesis of Leflunomide.
Mechanism of Action of Leflunomide:
Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition leads to a depletion of the pyrimidine pool, which is essential for the proliferation of activated lymphocytes, thereby exerting its immunosuppressive effect.
Signaling Pathway:
Caption: Inhibition of DHODH by the active metabolite of Leflunomide.
Biological Activities of Isoxazole Derivatives
Derivatives of Ethyl 5-methylisoxazole-4-carboxylate have been investigated for a range of biological activities, including antifungal and herbicidal effects.
4.1. Antifungal Activity
Several studies have demonstrated the potential of isoxazole derivatives as antifungal agents.
Quantitative Data:
| Compound | Fungal Strain | Activity | Reference |
| Isoxazole Derivative 1 | Fusarium graminearum | 32-58% inhibition at 100 mg/L | [2] |
| Isoxazole Derivative 2 | Thanatephorus cucumeris | 32-58% inhibition at 100 mg/L | [2] |
| Isoxazole Derivative 3 | Botrytis cinerea | 32-58% inhibition at 100 mg/L | [2] |
| Isoxazole Derivative 4 | Fusarium oxysporum | 32-58% inhibition at 100 mg/L | [2] |
Experimental Protocol: Antifungal Assay (Broth Dilution Method)
Materials:
-
Synthesized isoxazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth
-
Sterile test tubes
-
Standard antifungal drug (e.g., Ketoconazole)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compounds and the standard drug in a suitable solvent.
-
Prepare serial dilutions of the stock solutions in the broth to achieve a range of concentrations.
-
Inoculate the test tubes containing the diluted compounds with a standardized suspension of the fungal strain.
-
Include a positive control (broth with fungal inoculum) and a negative control (broth only).
-
Incubate the tubes at an appropriate temperature (e.g., 28 °C for Aspergillus niger, 37 °C for Candida albicans) for a specified period (e.g., 48-72 hours).
-
Observe the tubes for turbidity, which indicates fungal growth. The lowest concentration of the compound that shows no visible growth is considered the Minimum Inhibitory Concentration (MIC).
4.2. Herbicidal Activity
Isoxazole-containing compounds have also been explored for their herbicidal properties.
Quantitative Data:
| Compound | Plant Species | Activity | Reference |
| Isoxazole Derivative I-4 | Various tested plants | 20-50% inhibition at 150 g ai/ha | [2] |
Experimental Protocol: Herbicidal Assay (Post-emergence)
Materials:
-
Synthesized isoxazole derivatives
-
Test plant species (e.g., barnyard grass) grown in pots
-
Standard herbicide
-
Wettable powder or emulsifiable concentrate formulation
-
Sprayer
Procedure:
-
Grow the test plants in pots under controlled greenhouse conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare a spray solution of the test compounds and the standard herbicide at the desired concentration.
-
Spray the plants uniformly with the prepared solutions. A control group should be sprayed with the solvent blank.
-
Maintain the treated plants in the greenhouse under optimal conditions for growth.
-
After a specified period (e.g., 1-2 weeks), visually assess the herbicidal effect by scoring the percentage of injury or growth inhibition compared to the control group.
Conclusion
Ethyl 5-methylisoxazole-4-carboxylate is a versatile and valuable building block in organic and medicinal chemistry. Its primary significance lies in its role as a key precursor to the immunosuppressive drug Leflunomide. The biological activity of Leflunomide, through the inhibition of DHODH, highlights the importance of the isoxazole scaffold in targeting specific enzymatic pathways. Furthermore, the broader exploration of isoxazole derivatives for antifungal and herbicidal activities underscores the potential for developing novel bioactive molecules from this heterocyclic core. The experimental protocols and data presented in this guide are intended to facilitate further research and development in these exciting areas.
References
An In-depth Technical Guide to the Spectroscopic Data for Ethyl 5-Methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-Methyloxazole-4-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide combines a detailed synthetic protocol with predicted spectroscopic characteristics based on analogous compounds and established principles of spectroscopic interpretation. Standardized experimental protocols for acquiring the necessary data are also provided.
Molecular Structure
Chemical Name: this compound
CAS Number: 32968-44-8
Molecular Formula: C₇H₉NO₃
Molecular Weight: 155.15 g/mol
Structure:

Synthesis Protocol
A viable synthetic route for this compound involves the reaction of a carboxylic acid derivative with an isocyanoacetate. A general procedure, adapted from the synthesis of a similar compound, is outlined below.
Reaction: Acetic anhydride reacts with ethyl 2-isocyanoacetate in the presence of a base to yield this compound.
Experimental Protocol:
-
A solution of the corresponding carboxylic acid (0.307 mol) is dissolved in anhydrous tetrahydrofuran (THF, 350 ml).
-
Carbonyldiimidazole (CDI, 59.7 g, 0.368 mol) is added in portions to the solution.
-
The resulting mixture is heated at 55°C for 1 hour and then cooled to 0°C in an ice bath.
-
Ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) is added in one portion.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 56.0 g, 0.368 mol) is added dropwise at 0°C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The THF is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (500 ml) and washed sequentially with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).
-
The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the product.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural analogue, Ethyl 4-methyloxazole-5-carboxylate, and related heterocyclic compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | H2 (oxazole ring) |
| ~4.3 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~2.5 | Singlet | 3H | -CH₃ (on oxazole) |
| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C =O (ester) |
| ~158 | C 5 (oxazole ring) |
| ~145 | C 2 (oxazole ring) |
| ~130 | C 4 (oxazole ring) |
| ~61 | -O-CH₂ -CH₃ |
| ~14 | -O-CH₂-CH₃ |
| ~12 | -CH₃ (on oxazole) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Medium | C-H stretch (oxazole ring) |
| ~2980 | Medium | C-H stretch (alkyl) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1100-1300 | Strong | C-O stretch (ester and ether) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 155 | [M]⁺ (Molecular ion) |
| 126 | [M - C₂H₅]⁺ |
| 110 | [M - OCH₂CH₃]⁺ |
| 82 | [M - COOCH₂CH₃]⁺ |
Standard Experimental Protocols for Spectroscopic Analysis
The following are standard protocols for obtaining the spectroscopic data for a liquid sample like this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[2][3]
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[2] A background spectrum of the clean KBr plates or the empty ATR accessory should be recorded and subtracted from the sample spectrum.[2]
4.3 Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, for a volatile compound, through a gas chromatograph (GC-MS).[4]
-
Ionization: Electron Ionization (EI) is a common method for small molecules and typically provides detailed fragmentation patterns.[5] Electrospray Ionization (ESI) is a softer ionization technique that can be used to primarily observe the molecular ion.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).
Workflow and Pathway Diagrams
Synthesis Workflow for this compound
The following diagram illustrates the synthetic pathway for this compound from a carboxylic acid and ethyl 2-isocyanoacetate.
Caption: Synthetic pathway for this compound.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to Ethyl 5-Methyloxazole-4-carboxylate for Researchers and Drug Development Professionals
Ethyl 5-methyloxazole-4-carboxylate is a heterocyclic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structural motif serves as a valuable building block for the creation of more complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its commercial availability, key experimental protocols, and its role in synthetic pathways.
Physicochemical Properties
This compound is a high-value chemical intermediate with the following properties:
| Property | Value |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol [1] |
| CAS Number | 32968-44-8 |
| Density | 1.118 g/mL at 25°C[1] |
| Boiling Point | 95-97°C at 15 mmHg[1] |
Commercial Availability
The commercial availability of this compound and its isomers can vary. The nomenclature used by suppliers may differ, with "isoxazole" sometimes being used interchangeably with "oxazole," and variations in the substitution pattern on the ring. Researchers are advised to verify the exact isomer and its specifications with the supplier. Below is a summary of representative commercial suppliers for the target compound and a closely related isomer, Ethyl 4-methyloxazole-5-carboxylate.
| Supplier | Compound Name | Purity | Quantity | Price (USD) |
| Vibrant Pharma Inc. | Ethyl 4-methyloxazole-5-carboxylate | 97% | 1 g | $10.00 |
| 5 g | - | |||
| 25 g | - | |||
| 100 g | $450.00 | |||
| Thermo Fisher Scientific | Ethyl 4-methyloxazole-5-carboxylate | 97+% | 1 g | $167.00 |
| 5 g | $499.00 | |||
| Sigma-Aldrich | Ethyl 5-methylisoxazole-4-carboxylate | 97% | - | Discontinued |
Note: Prices and availability are subject to change and may not be comprehensive. Researchers should contact suppliers directly for the most current information and for bulk quotations.
Experimental Protocols
This section details key experimental methodologies related to this compound, including its synthesis and subsequent derivatization, which are crucial for its application in drug development.
Synthesis of this compound
A common and regioselective method for synthesizing the isoxazole variant, Ethyl 5-methylisoxazole-4-carboxylate, involves the reaction of an enol ether with hydroxylamine sulfate. This method is particularly advantageous as it minimizes the formation of isomeric impurities.
Materials:
-
Ethyl ethoxymethyleneacetoacetic ester (1.0 mole)
-
Hydroxylamine sulfate
-
Sodium acetate (1.1 moles)
-
Ethanol
-
Water
-
Acetone-salt-ice bath
Procedure:
-
In a three-necked round-bottom flask, charge 185 g (0.99 mole) of ethyl ethoxymethyleneacetoacetic ester.
-
Add a solution of 89.7 g (1.09 mole) of sodium acetate dissolved in a minimal amount of water.
-
To this mixture, add 300 mL of ethanol.
-
Cool the mixture to approximately -5°C using an acetone-salt-ice bath. The mixture will become a reddish-brown syrupy liquid, which may solidify.
-
At this controlled low temperature, introduce the hydroxylamine sulfate. The low temperature is critical for enhancing the regioselectivity of the cyclization reaction.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the product, Ethyl 5-methylisoxazole-4-carboxylate, can be isolated using standard workup and purification procedures.
Hydrolysis and Derivatization: Formation of 5-Methyloxazole-4-carboxylic acid and Acyl Chloride
The ester functional group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for further derivatization, such as the formation of amides.
Part A: Hydrolysis to 5-Methyloxazole-4-carboxylic acid
Materials:
-
This compound
-
60% aqueous Sulfuric Acid (H₂SO₄)
Procedure:
-
React the starting ester with a strong acid to form the carboxylic acid.
-
Prolonged exposure to the acidic medium under reflux conditions can lead to by-product formation. To mitigate this, using 60% aqueous H₂SO₄ as the hydrolyzing solvent is recommended.
-
The reaction should be carried out at a temperature range of 80-88°C.
-
Employ a continuous distillation process to remove the ethanol formed during the hydrolysis. This helps to drive the reaction to completion and reduces the reaction time to approximately 3.5 hours.
-
After the reaction is complete, the resulting 5-Methyloxazole-4-carboxylic acid can be crystallized and isolated.
Part B: Derivatization to 5-Methyloxazole-4-carbonyl chloride
Materials:
-
5-Methyloxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
Procedure:
-
The crystallized 5-Methyloxazole-4-carboxylic acid is reacted with thionyl chloride to form the more reactive acyl chloride.[1]
-
This is a standard procedure for preparing acyl chlorides from carboxylic acids and is a critical step for subsequent reactions, such as amide bond formation.[1]
Application in Drug Synthesis: The Leflunomide Pathway
This compound is a crucial precursor in the synthesis of Leflunomide, an isoxazole derivative with immunosuppressive properties used in the treatment of rheumatoid arthritis. The following diagram illustrates the synthetic workflow from the carboxylate to the final active pharmaceutical ingredient.
Caption: Synthetic pathway of Leflunomide from this compound.
This logical workflow demonstrates the pivotal role of this compound as a starting material in the multi-step synthesis of a commercially significant drug. The transformation involves a series of standard organic reactions, highlighting the versatility of the oxazole core in constructing complex, biologically active molecules.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 5-Methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Ethyl 5-Methyloxazole-4-carboxylate, a chemical intermediate pertinent to research and development in the pharmaceutical and agrochemical sectors. The following sections detail its physical and chemical properties, associated hazards, handling and storage protocols, and emergency procedures.
Chemical and Physical Properties
Proper handling and storage procedures are predicated on the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₃ | [1][2] |
| Molecular Weight | 155.15 g/mol | [2][3] |
| CAS Number | 51135-73-0 | [1][2] |
| Appearance | Yellow thick oil-like product | [1] |
| Density | 1.118 g/mL at 25 °C | |
| Melting Point | 49-52°C | [1] |
| Boiling Point | 95-97°C at 15 mmHg | [1] |
| Flash Point | 93.4 °C (200.1 °F) | |
| Refractive Index | n20/D 1.460 |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |
| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [2] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [2] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [2] |
Primary Hazards: This substance is considered an irritant.[2][3]
Safety and Handling Precautions
Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.
3.1. Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields (conforming to EN 166 or NIOSH approved) | [4][5] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., type ABEK (EN14387) respirator filter) | [5] |
| Skin and Body Protection | Long-sleeved protective clothing | [6] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4][5] |
3.2. Safe Handling Practices
-
Handle in a well-ventilated place.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][5]
-
Do not eat, drink, or smoke when using this product.[6]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[4][5]
3.3. Storage Conditions
-
Store in a cool, dry, and well-ventilated place.[4]
-
Keep container tightly closed.[4]
-
Store locked up.[4]
Emergency Procedures
In the event of exposure or a spill, the following first-aid and containment measures should be implemented immediately.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol | Reference |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical help. | [4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. If skin irritation occurs, get medical help. | [4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [4] |
| Ingestion | Rinse mouth. Get medical help. | [4] |
4.2. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Containment and Cleaning Up: Collect spillage with suitable absorbent material and dispose of in a suitable, closed container. Use spark-proof tools and explosion-proof equipment.[5]
Toxicological Information
Experimental Protocols
Specific, detailed experimental protocols for the synthesis or toxicological evaluation of this compound are not provided in the safety data sheets. A general synthesis procedure is mentioned in one source, involving the reaction of ethyl 2-ethoxymethyleneacetoacetate with aqueous hydroxylamine in methanol.[1] For any laboratory work, researchers should develop a detailed protocol that incorporates the safety and handling precautions outlined in this guide.
Visualized Safety Workflow
The following diagram illustrates a generalized workflow for handling laboratory chemicals like this compound, from initial assessment to emergency response.
Caption: General Laboratory Chemical Safety Workflow.
References
- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.ie [fishersci.ie]
- 7. fishersci.com [fishersci.com]
- 8. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemistry and Synthesis of Oxazoles
This guide provides a comprehensive overview of oxazole chemistry, focusing on its fundamental principles and core synthetic methodologies. The oxazole scaffold is a privileged heterocyclic motif frequently found in natural products, pharmaceuticals, and materials science, making a thorough understanding of its synthesis and reactivity essential for professionals in drug discovery and chemical development.
Introduction to Oxazole Chemistry
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen atom and one nitrogen atom at positions 1 and 3, respectively.[1][2] This arrangement defines it as a 1,3-azole. While aromatic, its aromaticity is less pronounced than that of its sulfur-containing analog, thiazole.[2] The parent compound, oxazole, is a colorless liquid with a pyridine-like odor and a boiling point of 69-70°C.[3] It is a weak base, with the conjugate acid having a pKa of 0.8.[2]
The oxazole nucleus is considered a hybrid system; the nitrogen atom behaves like that in pyridine, while the oxygen atom is similar to that in furan.[3] This duality governs its chemical reactivity.
Chemical Reactivity:
-
Protonation and N-Alkylation: The lone pair of electrons on the nitrogen atom makes it the primary site for protonation and alkylation, forming oxazolium salts.[4][5]
-
Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the heteroatoms. When substitution does occur, it typically happens at the C4 or C5 positions, especially if the ring is activated by electron-donating groups.[5][6]
-
Nucleophilic Substitution: The C2 position is the most electron-deficient and is susceptible to nucleophilic attack, particularly if it bears a good leaving group.[5][6]
-
Deprotonation and Ring Opening: The proton at the C2 position is the most acidic.[4] Treatment with a strong base can lead to deprotonation at C2, which may be followed by ring-opening to form an isocyanide.[5][6]
-
Cycloaddition Reactions: The furan-like character of the oxazole ring allows it to participate as a diene in Diels-Alder reactions, which can be a powerful tool for constructing more complex molecular architectures like pyridines.[5][6]
Data Presentation: Properties of Oxazole
The fundamental physical and spectroscopic properties of the parent oxazole are summarized below for reference.
| Property | Value |
| Molecular Formula | C₃H₃NO |
| Molar Mass | 69.06 g/mol |
| Appearance | Colorless liquid |
| Odor | Pyridine-like |
| Density | 1.050 g/cm³ |
| Boiling Point | 69-70 °C |
| Basicity (pKa of conjugate acid) | 0.8[2] |
| ¹H NMR (CDCl₃, δ ppm) | H2: ~7.9, H5: ~7.7, H4: ~7.1[7][8] |
| ¹³C NMR (CDCl₃, δ ppm) | C2: ~151.0, C5: ~138.1, C4: ~125.5[1][9][10] |
Synthesis of Oxazoles
The construction of the oxazole ring is a fundamental objective in organic synthesis. Several named reactions have become standard methods for their preparation, each offering a unique approach based on different starting materials.
Logical Relationship of Key Synthetic Pathways
The following diagram illustrates how different classes of starting materials are transformed into the oxazole core using the three primary synthetic methods discussed in this guide.
Caption: Relationship between starting materials and key oxazole syntheses.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and widely used method that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form a 2,5-disubstituted oxazole.[5][10][11] The reaction is typically catalyzed by a strong acid or dehydrating agent.
Reaction Mechanism
The mechanism involves the initial protonation of a carbonyl group, followed by nucleophilic attack from the amide oxygen to form a five-membered cyclic intermediate (a dihydrooxazolol). This intermediate then undergoes dehydration to yield the aromatic oxazole ring.
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
Experimental Protocol: Classic Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C in a round-bottom flask equipped with a magnetic stirrer.[12]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[12]
-
Workup: Carefully pour the cooled reaction mixture onto crushed ice.
-
Extraction: Neutralize the aqueous solution to pH 7-8 with a suitable base (e.g., saturated sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[12]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.[12]
A one-pot modification starting from hippuric acid has been reported to achieve yields as high as 91.4%.[13]
Fischer Oxazole Synthesis
Discovered by Emil Fischer in 1896, this method produces 2,5-disubstituted oxazoles from the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6] The reactants are typically used in equimolar amounts.[6]
Experimental Protocol
This reaction requires strictly anhydrous conditions.
-
Preparation: Dissolve the aldehyde cyanohydrin (1.0 eq) and the second aldehyde (1.0 eq) in anhydrous diethyl ether in a flask protected from atmospheric moisture.[6]
-
Reaction: Bubble dry, gaseous hydrogen chloride (HCl) through the stirred solution. The reaction is typically conducted at room temperature.[6]
-
Isolation: The oxazole product often precipitates from the ether solution as its hydrochloride salt.[6]
-
Purification: Collect the precipitate by filtration. The free base can be obtained by treating the salt with water or by boiling it in alcohol.[6]
Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis is a highly versatile and popular method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[14]
Reaction Mechanism
The mechanism is initiated by the deprotonation of TosMIC. The resulting anion attacks the aldehyde carbonyl, leading to an intermediate that undergoes a 5-endo-dig cyclization. The final step is the base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole.[15][16]
Caption: Key steps in the Van Leusen oxazole synthesis mechanism.
Experimental Protocol: General Procedure
This protocol is a general method adaptable for many aldehydes.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (1.0 eq), tosylmethyl isocyanide (TosMIC, 1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[15]
-
Reaction: Add methanol as the solvent (approx. 10 mL per mmol of aldehyde). Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.[15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent such as ethyl acetate (3x).[15]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is typically purified by flash chromatography on silica gel.[15] For the synthesis of 4-benzyl-5-phenyloxazole using this method, a yield of 85% has been reported.[17]
Data Presentation: Comparison of Key Synthesis Methods
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Product Substitution | Reported Yields |
| Robinson-Gabriel | 2-Acylamino-ketone | H₂SO₄, POCl₃, PPA, TFAA | 2,5-Di- or 2,4,5-Trisubstituted | Good to Excellent (up to 91%)[5][13] |
| Fischer | Aldehyde, Cyanohydrin | Anhydrous HCl, dry ether | 2,5-Disubstituted | Moderate to Good[6][18] |
| Van Leusen | Aldehyde, TosMIC | Base (K₂CO₃, t-BuOK) | 5-Substituted (classical) or 4,5-Disubstituted (modified) | Good to Excellent (61-90%)[19] |
General Experimental Workflow
The synthesis of oxazoles, like many organic preparations, follows a standard workflow from reaction setup to final product characterization. Understanding this flow is crucial for efficient and successful experimentation.
Caption: A typical experimental workflow for oxazole synthesis.
Conclusion
The oxazole ring system is a cornerstone of modern medicinal and materials chemistry. The synthetic methods outlined in this guide—the Robinson-Gabriel, Fischer, and Van Leusen syntheses—represent the foundational pillars for accessing this important heterocyclic core. While classic methods remain highly relevant, modern advancements continue to refine these processes, offering milder conditions, improved yields, and broader substrate scopes. A firm grasp of these synthetic strategies, their mechanisms, and their practical execution is indispensable for chemists engaged in the design and development of novel, functional molecules.
References
- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. sciforum.net [sciforum.net]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 7. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. synarchive.com [synarchive.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Fischer oxazole synthesis | Semantic Scholar [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
Ethyl 5-Methyloxazole-4-carboxylate: A Core Chemical Intermediate in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Ethyl 5-Methyloxazole-4-carboxylate is a heterocyclic organic compound that serves as a pivotal chemical intermediate in the synthesis of a wide array of more complex molecules.[1][2] Its unique oxazole ring structure makes it a valuable building block, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in drug discovery and development.
Physicochemical and Computed Properties
This compound is a yellowish liquid at room temperature.[3] Its key properties are summarized in the table below, providing essential data for laboratory and research applications.[1][3][4][5]
| Property | Value | Source(s) |
| IUPAC Name | ethyl 5-methyl-1,3-oxazole-4-carboxylate | [1][4] |
| CAS Number | 32968-44-8 / 51135-73-0 | [1][4][5] |
| Molecular Formula | C₇H₉NO₃ | [1][4][5] |
| Molecular Weight | 155.15 g/mol | [1][4][5] |
| Density | 1.118 g/mL at 25°C | [1][5] |
| Boiling Point | 95-97°C at 15 mmHg | [1] |
| Topological Polar Surface Area | 52.3 Ų | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3] |
| Rotatable Bond Count | 3 | [3] |
| Complexity | 149 | [3][4] |
Synthesis of this compound
The synthesis of the oxazole ring in compounds like this compound can be achieved through various strategies, often involving multi-step sequences that culminate in a cyclization reaction.[1] One common and effective method involves the reaction of a carboxylic acid with ethyl 2-isocyanoacetate.
Experimental Protocol: General Synthesis
This procedure outlines the synthesis starting from a corresponding carboxylic acid and utilizing carbonyldiimidazole (CDI) as an activating agent.[3]
-
Activation: Dissolve the starting carboxylic acid (0.307 mol) in 350 mL of tetrahydrofuran (THF). Add CDI (59.7 g, 0.368 mol) in portions to the solution.
-
Heating: Heat the resulting mixture at 55°C for 1 hour.
-
Cooling and Addition: Cool the mixture to 0°C. Add ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in a single portion.
-
Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (56.0 g, 0.368 mol) dropwise at 0°C.
-
Reaction: Stir the resulting mixture at room temperature for 12 hours.
-
Work-up:
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in 500 mL of ethyl acetate (EtOAc).
-
Wash the organic solution with a 10% aqueous solution of citric acid (300 mL), followed by water (500 mL), and finally brine (300 mL).
-
-
Isolation: Dry the organic phase over sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure to yield the product. A typical yield for this process is around 75%.[3]
References
- 1. This compound | 32968-44-8 | Benchchem [benchchem.com]
- 2. Cas 32968-44-8,this compound | lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl 5-methylisoxazole-4-carboxylate 97 51135-73-0 [sigmaaldrich.com]
A Technical Guide to the Core Synthesis of Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the fundamental synthetic pathways to substituted oxazoles, a critical heterocyclic motif in medicinal chemistry and materials science. This document details the core methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols for key reactions.
Robinson-Gabriel Oxazole Synthesis
The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of 2,5-disubstituted oxazoles. The reaction involves the intramolecular cyclodehydration of α-acylamino ketones, typically promoted by strong acids.[1][2]
Reaction Pathway
The synthesis proceeds via the cyclization of an α-acylamino ketone, followed by dehydration to yield the aromatic oxazole ring.
Caption: Robinson-Gabriel oxazole synthesis workflow.
Quantitative Data
| Entry | R¹ | R² | Dehydrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ph | Ph | H₂SO₄ | Acetic Anhydride | 90-100 | 0.5 | 50-60 | [1][3] |
| 2 | Ph | Me | POCl₃ | DMF | 90 | 0.5 | - | [1] |
| 3 | Various | Various | Trifluoroacetic Anhydride | Dioxane | Reflux | - | - | [4] |
| 4 | Ph | Ph | AlCl₃ / TfOH | Benzene/DCE | - | - | 61-85 | [5] |
Experimental Protocol: Classic Robinson-Gabriel Synthesis
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[4]
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Acetic anhydride (5-10 mL per gram of substrate)
-
Concentrated sulfuric acid (0.1-0.2 eq)
Procedure:
-
To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure oxazole.
Van Leusen Oxazole Synthesis
The van Leusen reaction is a versatile and widely used method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3][6] This reaction is known for its mild conditions and broad substrate scope.[3][7]
Reaction Pathway
The mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid.[6][7]
Caption: Van Leusen oxazole synthesis workflow.
Quantitative Data
| Entry | Aldehyde | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | K₂CO₃ | Methanol | Reflux | 4-5 | High | [8] |
| 2 | Various aromatic aldehydes | K₃PO₄ | Isopropanol | 65 (MW) | 8 min | 96 | [9][10] |
| 3 | Various aldehydes | K₂CO₃ | [bmim]Br | RT | 10 | High | [11][12] |
| 4 | Various aldehydes | Et₃N/β-CD | Water | 50 | - | Excellent | [7] |
Experimental Protocol: Microwave-Assisted Van Leusen Synthesis
This protocol describes a rapid and efficient microwave-assisted synthesis of 5-substituted oxazoles.[9][10]
Materials:
-
Aryl aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.0 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Isopropanol (IPA)
Procedure:
-
In a microwave process vial, combine the aryl aldehyde, TosMIC, and K₃PO₄ in isopropanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 65°C and 350 W for 8 minutes, with stirring at 800 rpm.
-
After completion, as monitored by TLC, cool the reaction mixture to room temperature.
-
The product can often be isolated by simple filtration and washing, avoiding column chromatography.
Fischer Oxazole Synthesis
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a method for preparing 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[13][14]
Reaction Pathway
The reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde, followed by cyclization and elimination to form the oxazole ring.[13]
Caption: Fischer oxazole synthesis workflow.
Quantitative Data
The Fischer oxazole synthesis is a classical method, and while widely cited, recent quantitative data in the form of comprehensive tables is less common in modern literature compared to newer methods. The reaction is typically performed with equimolar amounts of the cyanohydrin and aldehyde.[13] An example is the reaction of mandelic acid nitrile with benzaldehyde to yield 2,5-diphenyl-oxazole.[14]
Experimental Protocol: General Fischer Oxazole Synthesis
This protocol outlines the general procedure for the Fischer oxazole synthesis.[13]
Materials:
-
Cyanohydrin (1.0 eq)
-
Aldehyde (1.0 eq)
-
Dry ether
-
Anhydrous gaseous hydrogen chloride (HCl)
Procedure:
-
Dissolve the cyanohydrin and the aldehyde in dry ether in a flask equipped with a gas inlet tube.
-
Pass a stream of dry gaseous HCl through the solution.
-
The oxazole product typically precipitates as its hydrochloride salt.
-
Collect the precipitate by filtration.
-
The free base can be obtained by treating the hydrochloride salt with water or by boiling with alcohol.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,3-Oxazole synthesis [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
Ethyl 5-Methyloxazole-4-carboxylate vs. Ethyl 5-methylisoxazole-4-carboxylate: A Comparative Analysis for Drug Development Professionals
Introduction
In the landscape of pharmaceutical development, the selection of appropriate heterocyclic building blocks is a critical decision that profoundly influences the efficiency of synthesis, impurity profiles, and ultimately, the viability of a drug candidate. Among the vast array of available scaffolds, substituted oxazoles and isoxazoles are of particular interest due to their prevalence in a multitude of biologically active compounds. This technical guide provides an in-depth comparative analysis of two closely related isomers: Ethyl 5-Methyloxazole-4-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed examination of their chemical properties, synthesis methodologies, and potential applications, thereby facilitating informed decisions in the design and execution of synthetic strategies.
Comparative Physicochemical and Spectral Data
A clear understanding of the fundamental physicochemical properties of these isomers is essential for their effective utilization in synthesis and for the characterization of resulting products. The following table summarizes the key quantitative data for this compound and Ethyl 5-methylisoxazole-4-carboxylate.
| Property | This compound | Ethyl 5-methylisoxazole-4-carboxylate |
| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol [1][2] |
| CAS Number | 32968-44-8[3] | 51135-73-0[1][2] |
| Appearance | Yellowish liquid[3] | Yellow thick oil-like product[4] |
| Melting Point | Not available | 49-52°C[4] |
| Boiling Point | Not available | 95-97°C at 15 mmHg[4][5] |
| Density | Not available | 1.118 g/mL at 25°C[2][4] |
| Refractive Index | Not available | n20/D 1.460[2] |
| Solubility | Not available | Chloroform, Methanol[4] |
| InChIKey | XNMORZSEENWFLI-UHFFFAOYSA-N[6] | KOMSQTMQKWSQDW-UHFFFAOYSA-N[1][2] |
Synthesis Methodologies and Experimental Protocols
The synthetic routes to these isomeric esters are distinct, reflecting the inherent differences in the stability and reactivity of the oxazole and isoxazole ring systems. Understanding these methodologies is crucial for process development and optimization.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a corresponding carboxylic acid with 1,1'-Carbonyldiimidazole (CDI) followed by treatment with ethyl 2-isocyanoacetate and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
Experimental Protocol:
-
Dissolve the starting carboxylic acid (1 equivalent) in anhydrous Tetrahydrofuran (THF).
-
Add CDI (1.2 equivalents) in portions to the solution.
-
Heat the resulting mixture at 55°C for 1 hour and then cool to 0°C.
-
Add ethyl 2-isocyanoacetate (1.2 equivalents) in one portion.
-
Add DBU (1.2 equivalents) dropwise at 0°C.
-
Stir the resulting mixture at room temperature for 12 hours.
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in Ethyl acetate (EtOAc) and wash with a 10% aqueous solution of citric acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate under reduced pressure to yield the product.[3]
Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
The synthesis of Ethyl 5-methylisoxazole-4-carboxylate is well-documented, often starting from ethyl acetoacetate. A key intermediate, ethyl 2-ethoxymethyleneacetoacetate, is first formed and then cyclized with hydroxylamine.[4][7][8]
Experimental Protocol:
Step A: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate [7][9]
-
In a three-necked flask, combine ethylacetoacetate (1 equivalent), triethylorthoformate (1.2 equivalents), and acetic anhydride (2.5 equivalents).
-
Heat the mixture at 100-110°C for approximately 2.5 hours under a nitrogen atmosphere.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove non-reactive liquids by vacuum distillation.
Step B: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate [4][7][9]
-
Dissolve the crude ethyl 2-ethoxymethyleneacetoacetate in methanol and cool to 0°C.
-
Slowly add a 50% aqueous solution of hydroxylamine (1 equivalent) while maintaining the temperature between -5 to 0°C.
-
Continue stirring at 0°C for 30 minutes after the addition is complete.
-
Warm the reaction mixture to 20-30°C and then reflux for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add hexane to the residue and stir.
-
Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.
-
Separate the organic layer and re-extract the aqueous layer with hexane.
-
Combine the organic layers, wash with water, and remove the solvent under reduced pressure to yield the final product.[4]
Applications in Drug Development
While both isomers serve as valuable intermediates, their documented applications in drug development differ significantly based on available literature.
This compound is a versatile building block in organic synthesis. Its utility lies in the construction of more complex molecular architectures containing the 5-methyloxazole moiety, a scaffold present in various biologically active compounds.
Ethyl 5-methylisoxazole-4-carboxylate has a well-established and critical role as a key intermediate in the synthesis of Leflunomide.[5][8][10] Leflunomide is an isoxazole derivative with immunomodulatory properties used in the treatment of rheumatoid and psoriatic arthritis. The purity of Ethyl 5-methylisoxazole-4-carboxylate is paramount in this synthesis, as the presence of the isomeric Ethyl 3-methylisoxazole-4-carboxylate can lead to impurities in the final active pharmaceutical ingredient (API) that are difficult to remove.[8] The synthesis of Leflunomide involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.
Signaling Pathways and Biological Activity
As chemical intermediates, this compound and Ethyl 5-methylisoxazole-4-carboxylate are not typically investigated for direct biological activity or their influence on signaling pathways. Their primary role is to serve as precursors for the synthesis of pharmacologically active molecules. The biological activity of interest arises from the final drug products derived from these intermediates, such as Leflunomide, which is known to inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis.
Conclusion
This compound and Ethyl 5-methylisoxazole-4-carboxylate, while isomeric, exhibit distinct synthetic pathways and have different documented applications in drug development. Ethyl 5-methylisoxazole-4-carboxylate is a crucial and well-characterized intermediate in the production of the immunosuppressive drug Leflunomide. In contrast, this compound serves as a more general building block for the synthesis of diverse oxazole-containing compounds. For drug development professionals, the choice between these two intermediates will be dictated by the desired heterocyclic core of the target molecule. A thorough understanding of their respective synthesis and purification challenges is essential for the efficient and robust production of new chemical entities. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-甲基-4-异噁唑甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 5. This compound | 32968-44-8 | Benchchem [benchchem.com]
- 6. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
Navigating the Stability and Storage of Ethyl 5-Methyloxazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5-Methyloxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis, demands a thorough understanding of its stability profile to ensure the integrity and reproducibility of research and development activities. This technical guide provides a comprehensive overview of the known stability and storage conditions for this compound, outlines experimental protocols for its stability assessment, and discusses potential degradation pathways.
Summary of Stability and Storage Conditions
While specific quantitative stability data for this compound under various stress conditions is not extensively available in public literature, general handling and storage guidelines have been established. Adherence to these conditions is crucial for maintaining the compound's purity and integrity.
| Parameter | Recommendation |
| Storage Temperature | Refrigerate at 2-8°C.[1] |
| Storage Atmosphere | Store in a dry and well-ventilated place. |
| Container | Keep in a tightly closed container to prevent moisture ingress. |
| Handling | Classified as a combustible liquid. Avoid skin and eye contact, as well as inhalation. Use appropriate personal protective equipment (PPE). |
Potential Degradation Pathways
Based on the chemical structure of this compound, which features both an ester functional group and an isoxazole ring, the primary anticipated degradation pathway is hydrolysis.
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 5-methyloxazole-4-carboxylic acid and ethanol. One patent indicates that prolonged exposure to a refluxing acidic medium can lead to the formation of by-products.[2][3] The hydrolysis rate is influenced by pH and temperature.
Figure 1. Postulated primary degradation pathway for this compound.
Experimental Protocols for Stability Assessment
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
1. Forced Degradation Study Protocol
This protocol is a general guideline and should be adapted based on the specific properties of the compound and analytical capabilities.
-
Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.
-
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Other necessary solvents and reagents
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at elevated temperatures (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at room temperature and elevated temperatures.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and its solution to UV and visible light as per ICH Q1B guidelines.
-
-
Analytical Method: A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile. Detection can be performed using a UV detector at an appropriate wavelength.
-
Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions and solid material to the stress conditions outlined above.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using the validated stability-indicating HPLC method.
-
Characterize any significant degradation products using techniques such as LC-MS and NMR.
-
Figure 2. A generalized workflow for conducting a forced degradation study.
2. Long-Term and Accelerated Stability Study Protocol
Following the identification of the degradation profile, long-term and accelerated stability studies should be conducted according to ICH Q1A(R2) guidelines to establish the re-test period and recommended storage conditions.
-
Objective: To evaluate the stability of this compound under defined long-term and accelerated storage conditions.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months
-
Accelerated: 0, 3, 6 months
-
-
Analytical Tests:
-
Appearance
-
Assay and Purity (using a validated stability-indicating method)
-
Degradation products
-
-
Procedure:
-
Package the compound in containers that simulate the proposed market packaging.
-
Place the packaged samples in stability chambers maintained at the specified conditions.
-
At each time point, withdraw samples and perform the specified analytical tests.
-
Evaluate the data to determine the stability of the compound and establish a re-test period.
-
Conclusion
While specific, publicly available stability data for this compound is limited, a conservative approach to its storage, including refrigeration and protection from moisture, is recommended. The primary degradation pathway is likely ester hydrolysis. For drug development professionals, conducting thorough forced degradation and long-term stability studies is imperative to fully characterize the stability profile of this important synthetic intermediate and to ensure the quality and safety of the final pharmaceutical product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate
This technical guide provides a comprehensive overview of the key synthetic routes for Ethyl 5-Methyloxazole-4-carboxylate, a significant intermediate in the synthesis of various pharmaceuticals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Route 1: Condensation of Ethyl Acetoacetate with Triethyl Orthoformate followed by Cyclization
This common and industrially applicable method involves a two-step process. The first step is the formation of an intermediate, ethyl ethoxymethyleneacetoacetate, which is then cyclized to form the oxazole ring. A closely related synthesis for the isomeric ethyl 5-methylisoxazole-4-carboxylate follows a similar pathway, reacting the intermediate with hydroxylamine sulfate.[2][3][4]
Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetic Ester
The initial step involves the reaction of ethyl acetoacetate with triethyl orthoformate, often in the presence of acetic anhydride.[2][3]
Experimental Protocol:
A mixture of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride is heated under a nitrogen atmosphere.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3] After completion, the volatile components are removed by distillation under reduced pressure to yield the crude ethyl ethoxymethyleneacetoacetic ester as a reddish-brown syrup, which can often be used in the next step without further purification.[3]
| Reactant/Parameter | Molar Ratio/Value | Reference |
| Ethyl Acetoacetate | 1 | [3] |
| Triethyl Orthoformate | 1.22 | [3] |
| Acetic Anhydride | 2.5 | [3] |
| Temperature | 100-110 °C | [3] |
| Reaction Time | 2.5 hours | [3] |
Step 2: Cyclization to form this compound
The synthesis of the isoxazole isomer involves reacting the ethyl ethoxymethyleneacetoacetic ester with hydroxylamine sulfate in the presence of a base like sodium acetate.[2][3] For the synthesis of the oxazole, a different nitrogen and oxygen source would be required, though specific direct examples in the search results are less detailed than for the isoxazole.
Experimental Protocol (for the analogous Isoxazole):
The crude ethyl ethoxymethyleneacetoacetic ester is dissolved in ethanol, and an aqueous solution of sodium acetate is added.[3] The mixture is cooled to approximately -5 °C.[3] A cooled solution of hydroxylamine sulfate is then added dropwise.[3] The reaction results in the formation of crude ethyl-5-methylisoxazole-4-carboxylate.[2] This process is advantageous as it can reduce the formation of isomeric impurities.[3]
| Reactant/Parameter | Molar Ratio/Value | Reference |
| Ethyl Ethoxymethyleneacetoacetic Ester | 1 | [3] |
| Sodium Acetate | 1.1 | [3] |
| Hydroxylamine Sulfate | (not specified) | [3] |
| Temperature | -5 °C | [3] |
| Crude Yield | 85% | [2] |
Reaction Pathway for Route 1 (Isoxazole Analogue)
Caption: Synthesis via ethyl ethoxymethyleneacetoacetic ester intermediate.
Route 2: Synthesis from a Carboxylic Acid and Ethyl 2-Isocyanoacetate
This method provides a more direct synthesis of the oxazole ring by reacting a suitable carboxylic acid with ethyl 2-isocyanoacetate in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
Experimental Protocol:
The carboxylic acid is dissolved in a solvent like tetrahydrofuran (THF), and carbonyldiimidazole (CDI) is added. The mixture is heated, then cooled to 0°C.[5] Ethyl 2-isocyanoacetate is added, followed by the dropwise addition of DBU.[5] The reaction is stirred at room temperature. After workup, which includes extraction and washing, the product is obtained.[5]
| Reactant/Parameter | Description | Reference |
| Carboxylic Acid | Starting material | [5] |
| Ethyl 2-isocyanoacetate | Reagent for oxazole ring formation | [5] |
| Carbonyldiimidazole (CDI) | Activating agent for the carboxylic acid | [5] |
| DBU | Base | [5] |
| Solvent | Tetrahydrofuran (THF) | [5] |
| Temperature | 0°C to Room Temperature | [5] |
| Reaction Time | 12 hours | [5] |
| Yield | 75% | [5] |
Reaction Pathway for Route 2
Caption: Direct oxazole synthesis using an isocyanoacetate.
Route 3: Synthesis from Ethyl β-aminocrotonate and a Nitroalkane
This route describes the synthesis of a related compound, ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate, and involves the reaction of an enamine with a nitroalkane in the presence of phosphorus oxychloride and a base.[6]
Step 1: Preparation of Ethyl β-pyrrolidinocrotonate
Ethyl acetoacetate is reacted with pyrrolidine in benzene with azeotropic removal of water using a Dean-Stark apparatus. The resulting enamine is typically used without further purification.[6]
| Reactant/Parameter | Molar Ratio/Value | Reference |
| Ethyl Acetoacetate | 1 | [6] |
| Pyrrolidine | 1 | [6] |
| Solvent | Benzene | [6] |
| Reaction Time | 45 minutes (at reflux) | [6] |
| Yield | 98% | [6] |
Step 2: Cyclization
The prepared ethyl β-pyrrolidinocrotonate is reacted with a nitroalkane (e.g., 1-nitropropane) and triethylamine in chloroform. Phosphorus oxychloride is added slowly at low temperature.[6] The reaction mixture is stirred and then worked up to yield the final product after vacuum distillation.[6]
| Reactant/Parameter | Molar Ratio/Value | Reference |
| Ethyl β-pyrrolidinocrotonate | 1 | [6] |
| 1-Nitropropane | 1.29 | [6] |
| Triethylamine | (excess) | [6] |
| Phosphorus Oxychloride | 1.11 | [6] |
| Solvent | Chloroform | [6] |
| Temperature | Ice bath, then room temperature | [6] |
| Reaction Time | 3 hours addition, 15 hours stirring | [6] |
| Yield | 68-71% | [6] |
Workflow for Route 3
Caption: Synthesis of an isoxazole carboxylate via an enamine intermediate.
References
- 1. Cas 32968-44-8,this compound | lookchem [lookchem.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for the One-Pot Synthesis of Ethyl 5-Methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the one-pot synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable building block in medicinal chemistry and drug development. The described method offers a streamlined approach to obtaining this key heterocyclic compound.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its substituted oxazole core is a common motif in a variety of biologically active molecules. The development of efficient and regioselective synthetic routes to this compound is crucial for enabling its use in drug discovery and development programs. This application note details a one-pot synthesis that provides a practical and accessible method for its preparation in a laboratory setting.
Data Presentation
The following table summarizes the quantitative data for the one-pot synthesis of this compound.
| Parameter | Value |
| Product | This compound |
| Starting Materials | Acetic acid, 1,1'-Carbonyldiimidazole (CDI), Ethyl 2-isocyanoacetate, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Solvent | Tetrahydrofuran (THF) |
| Yield | 75% |
| Appearance | Yellowish liquid |
Experimental Protocol
This protocol is based on a general procedure for the synthesis of 5-substituted oxazole-4-carboxylates.
Materials:
-
Acetic acid (glacial)
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethyl 2-isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
10% aqueous solution of citric acid
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Activation of Acetic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve acetic acid (1 equivalent) in anhydrous THF. To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) portion-wise.
-
Reaction Mixture Heating: Heat the resulting mixture at 55 °C for 1 hour. This step forms the activated acyl imidazole intermediate.
-
Cooling: After 1 hour, cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Isocyanoacetate and Base: To the cooled mixture, add ethyl 2-isocyanoacetate (1.2 equivalents) in one portion, followed by the dropwise addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) while maintaining the temperature at 0 °C.
-
Reaction at Room Temperature: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Work-up - Solvent Removal: After 12 hours, remove the THF under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer with a 10% aqueous solution of citric acid, followed by deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): The resulting yellowish liquid, this compound, can be further purified by column chromatography on silica gel if required.[1]
Visualizations
Reaction Scheme:
The one-pot synthesis of this compound proceeds through the activation of acetic acid with CDI, followed by reaction with ethyl 2-isocyanoacetate in the presence of DBU to form the oxazole ring.
Experimental Workflow:
Caption: Experimental workflow for the one-pot synthesis.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
1,1'-Carbonyldiimidazole (CDI) is moisture-sensitive and an irritant. Handle with care.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base and should be handled with caution.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
Dispose of all chemical waste according to institutional guidelines.
References
Application Notes and Protocols: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate via the Van Leusen Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. The Van Leusen reaction provides a robust and versatile methodology for the synthesis of substituted oxazoles.[1][2] This application note details a modified Van Leusen approach for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a key intermediate for the development of novel therapeutic agents. This method utilizes an α-substituted tosylmethyl isocyanide (TosMIC) derivative, Ethyl 2-isocyano-2-tosylacetate, and acetaldehyde to achieve the desired 4,5-disubstituted oxazole.[1]
Reaction Principle
The synthesis of this compound is achieved through the base-mediated condensation of Ethyl 2-isocyano-2-tosylacetate with acetaldehyde. The reaction proceeds via the initial deprotonation of the α-substituted TosMIC reagent, followed by a nucleophilic attack on the aldehyde. Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid afford the desired oxazole.[1][2]
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar Van Leusen reactions.
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Amount | Expected Yield (%) | Product Amount (g) |
| Ethyl 2-isocyano-2-tosylacetate | 1.0 | 267.30 | 2.67 g | 75-85 | 1.28 - 1.45 |
| Acetaldehyde | 1.1 | 44.05 | 0.53 mL | ||
| Potassium Carbonate | 2.0 | 138.21 | 2.76 g | ||
| Methanol | - | 32.04 | 50 mL |
Experimental Protocol
Materials:
-
Ethyl 2-isocyano-2-tosylacetate
-
Acetaldehyde
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 2-isocyano-2-tosylacetate (1.0 equiv, e.g., 2.67 g).
-
Dissolve the TosMIC derivative in anhydrous methanol (50 mL).
-
To the stirred solution, add acetaldehyde (1.1 equiv, e.g., 0.53 mL) followed by anhydrous potassium carbonate (2.0 equiv, e.g., 2.76 g).[1]
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between water (50 mL) and ethyl acetate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
References
Robinson-Gabriel Synthesis for Substituted Oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Robinson-Gabriel synthesis is a powerful and classic method for the preparation of substituted oxazoles, a heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to form the corresponding oxazole ring. This document provides detailed application notes, experimental protocols, and a summary of reaction conditions to facilitate the use of this important transformation in a research and development setting.
Core Concepts and Applications
The Robinson-Gabriel synthesis, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910 respectively, is a robust transformation that proceeds by reacting a 2-acylamino-ketone with a cyclodehydrating agent.[1] The starting 2-acylamino-ketones are readily accessible, often prepared through the Dakin-West reaction from α-amino acids.[1][2]
Key applications in drug development and natural product synthesis include:
-
Scaffold for Bioactive Molecules: Oxazoles are common substructures in many natural products with interesting biological activities, such as diazonamide A and B, and mycalolide A.[1]
-
Pharmaceutical Agents: The synthesis has been employed in the development of dual PPARα/γ agonists for potential use in treating type 2 diabetes.[1]
-
Peptidomimetics: Solid-phase synthesis variations of the Robinson-Gabriel reaction have been developed for the creation of 1,3-oxazole-based peptides.[1]
Reaction Mechanism and Key Reagents
The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the activated carbonyl carbon to form a five-membered cyclic intermediate (an oxazoline derivative). Subsequent dehydration of this intermediate yields the aromatic oxazole ring.
A variety of cyclodehydrating agents can be employed, with the choice often depending on the substrate's sensitivity and desired reaction conditions.
| Cyclodehydrating Agent | Typical Reaction Conditions | Notes |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic amounts in acetic anhydride, heated to 90-100°C.[2] Can also be used at 60°C for 2 hours.[3] | The classic and historically common reagent.[1] |
| Phosphorus Oxychloride (POCl₃) | In dimethylformamide (DMF) at elevated temperatures (e.g., 80°C).[3] | Effective, but can lead to side reactions like Vilsmeier-Haack formylation.[3] |
| Trifluoroacetic Anhydride (TFAA) | Used in solid-phase synthesis in an ethereal solvent.[1][4] | A milder alternative for sensitive substrates. |
| Triphenylphosphine (PPh₃) and Iodine (I₂) | With triethylamine in a solvent like acetonitrile or THF.[1][2] | Part of the Wipf modification for synthesizing oxazoles from β-keto amides.[1] |
| Dess-Martin Periodinane | Used for the oxidation of β-hydroxy amides to the intermediate β-keto amides prior to cyclodehydration.[1][2] | A key reagent in a popular extension of the Robinson-Gabriel synthesis.[1] |
| Other Reagents | Phosphorus pentachloride, phosphorus pentoxide, thionyl chloride, polyphosphoric acid.[1] | Used in various modifications and for specific substrates. |
Experimental Protocols
Protocol 1: Classical Robinson-Gabriel Synthesis with Sulfuric Acid
This protocol describes the traditional method for the synthesis of 2,5-disubstituted oxazoles.
Materials:
-
2-acylamino-ketone
-
Acetic anhydride
-
Concentrated sulfuric acid
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃) or ammonium hydroxide (NH₄OH)
-
Ethyl acetate or dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[2]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution to a pH of 7-8 with a saturated NaHCO₃ solution or NH₄OH.
-
Extract the product with ethyl acetate or dichloromethane (3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Wipf Modification for Substituted Oxazoles
This modified protocol is particularly useful for the synthesis of oxazoles from readily available amino acid derivatives.[1]
Step A: Oxidation of β-hydroxy amide to β-keto amide
Materials:
-
β-hydroxy amide
-
Dess-Martin periodinane
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃
Procedure:
-
Dissolve the β-hydroxy amide (1.0 equivalent) in anhydrous CH₂Cl₂.
-
Add Dess-Martin periodinane (1.1-1.5 equivalents) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[2]
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
Step B: Cyclodehydration to the Oxazole
Materials:
-
Crude β-keto amide from Step A
-
Anhydrous acetonitrile or THF
-
Triethylamine
-
Triphenylphosphine
-
Iodine
-
Saturated aqueous Na₂S₂O₃
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents).
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[2]
-
Quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the desired oxazole.
Logical Workflow and Signaling Pathways
The following diagrams illustrate the general workflow of the Robinson-Gabriel synthesis and a key modification.
Caption: General workflow of the Robinson-Gabriel synthesis.
Caption: Workflow of the Wipf modification of the Robinson-Gabriel synthesis.
Quantitative Data Summary
The following table summarizes representative yields for the Robinson-Gabriel synthesis under various conditions. Please note that yields are highly substrate-dependent.
| Starting Material | Cyclodehydrating Agent/Conditions | Product | Yield (%) | Reference |
| Ugi Product Intermediate | Concentrated H₂SO₄, 60°C, 2h | 2,4,5-Trisubstituted Oxazole | 72 | [3] |
| Oxazolone Template and Aromatic Nucleophile | AlCl₃ and Trifluoromethanesulfonic acid | 2,4,5-Trisubstituted Oxazoles | Good | [1][5] |
| Aspartic acid β-ester derivative (via keto-amide) | POCl₃ in DMF or cat. H₂SO₄ in Ac₂O, 90°C, 30 min | Dual PPARα/γ agonist | Not specified | [1] |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete cyclization; starting material decomposition. | Optimize the dehydrating agent (e.g., use a milder one like TFAA for sensitive substrates).[6] Increase temperature cautiously. Ensure the purity and dryness of the starting material.[6] |
| Formation of Byproducts | Hydrolysis of intermediates due to the presence of water. | Ensure anhydrous conditions by thoroughly drying all solvents and reagents.[2] |
| Polymerization/Tar Formation | Highly reactive starting materials or intermediates under strong acid catalysis. | Lower the reaction temperature. Use a lower concentration of the acid catalyst.[6] |
| Difficulty in Purification | Similar polarity of the product and byproducts. | Optimize chromatographic conditions by experimenting with different solvent systems and stationary phases.[6] |
Modern and "Greener" Approaches
Recent advancements have focused on developing more environmentally friendly and efficient protocols for the Robinson-Gabriel synthesis. These include:
-
Solid-Phase Synthesis: This approach simplifies purification and is amenable to the generation of oxazole libraries.[1][2]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improves yields by minimizing thermal decomposition.[2]
-
One-Pot Reactions: Combining multiple synthetic steps, such as a Dakin-West reaction followed by an in-situ Robinson-Gabriel cyclization, reduces waste and enhances overall efficiency.[1][2] Coupled Ugi and Robinson-Gabriel reactions have also been developed for rapid access to diverse oxazoles.[1][3]
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes: Ethyl 5-Methyloxazole-4-carboxylate as a Versatile Building Block in Organic Synthesis
Note on Isomer: The following application notes primarily focus on Ethyl 5-methylisoxazole-4-carboxylate, a structural isomer of Ethyl 5-methyloxazole-4-carboxylate. The isoxazole isomer is more extensively documented in scientific literature as a versatile building block, particularly in the synthesis of pharmaceuticals.
Ethyl 5-methylisoxazole-4-carboxylate is a key heterocyclic compound utilized in organic synthesis, valued for its reactive isoxazole core. This structure serves as a precursor for a variety of bioactive molecules. Its applications are most prominent in the pharmaceutical industry, where it is a critical intermediate in the synthesis of anti-inflammatory and immunosuppressive drugs.[1][2][3][4] The compound's utility also extends to the agrochemical sector as an intermediate for herbicides and fungicides.[1][5]
The primary application of Ethyl 5-methylisoxazole-4-carboxylate is in the multi-step synthesis of Leflunomide, a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[2][6][7][8] In this synthesis, the ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 5-methylisoxazole-4-carboxylic acid. This acid is then converted to a more reactive acid chloride, which subsequently undergoes amidation with 4-(trifluoromethyl)aniline to yield Leflunomide.[6][7] The efficiency of these transformations makes Ethyl 5-methylisoxazole-4-carboxylate a valuable and economically significant starting material.
Beyond its role in drug synthesis, the isoxazole moiety can be derivatized to produce a range of compounds with potential biological activities. For instance, derivatives of 5-methylisoxazole-4-carboxylic acid have been investigated for their antifungal properties.[9] The versatility of this building block allows for modifications at both the ester group and the isoxazole ring, opening avenues for the development of novel compounds in medicinal and agricultural chemistry.[1]
Quantitative Data
The following table summarizes the quantitative data for the key synthetic steps involving Ethyl 5-methylisoxazole-4-carboxylate in the production of Leflunomide.
| Step No. | Reaction | Key Reagents | Temperature | Reaction Time | Yield |
| 1 | Synthesis of Ethyl 5-methylisoxazole-4-carboxylate | Ethyl 2-ethoxymethyleneacetoacetate, 50% aq. Hydroxylamine | -5°C to 30°C, then reflux | ~2.5 hours | 79% |
| 2 | Hydrolysis to 5-methylisoxazole-4-carboxylic acid | 60% aq. Sulfuric Acid | 85°C | 4 hours | High |
| 3 | Formation of 5-methylisoxazole-4-carbonyl chloride | 5-methylisoxazole-4-carboxylic acid, Thionyl Chloride | 25-30°C | Not specified | Not specified |
| 4 | Synthesis of Leflunomide | 5-methylisoxazole-4-carbonyl chloride, 4-(trifluoromethyl)aniline | 0-50°C | Not specified | High |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate[10]
This protocol describes the synthesis of Ethyl 5-methylisoxazole-4-carboxylate from ethyl 2-ethoxymethyleneacetoacetate.
Materials:
-
Ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol)
-
Methanol (330 ml)
-
50% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous)
-
Hexane (500 ml)
-
Saturated sodium bicarbonate solution (100 ml)
-
Water
Procedure:
-
Dissolve ethyl 2-ethoxymethyleneacetoacetate in methanol in a reaction vessel and cool the solution to -5°C to 0°C.
-
Slowly add the 50% aqueous hydroxylamine to the solution over a period of 1 hour, maintaining the temperature between -5°C and 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for 30 minutes.
-
Warm the reaction mixture to 20-30°C and then heat to reflux for 1 hour.
-
After the reaction is complete, remove the solvent by distillation under reduced pressure.
-
Cool the residue to room temperature and add hexane, stirring for 30 minutes.
-
Add saturated sodium bicarbonate solution and water, stir thoroughly, and allow the layers to separate.
-
Separate the organic layer and extract the aqueous layer twice with hexane.
-
Combine all organic layers and wash twice with water.
-
Remove the solvent under reduced pressure to obtain Ethyl 5-methylisoxazole-4-carboxylate as a yellow oil (Yield: 72.5 g, 79%).
Protocol 2: Hydrolysis of Ethyl 5-methylisoxazole-4-carboxylate[5][11]
This protocol details the hydrolysis of the ethyl ester to 5-methylisoxazole-4-carboxylic acid.
Materials:
-
Crude Ethyl 5-methylisoxazole-4-carboxylate (40.0 g)
-
60% aqueous sulfuric acid solution (44 g)
-
2% acetic acid-toluene mixture
Procedure:
-
In a two-necked flask equipped with a mechanical stirrer and a distillation condenser, combine crude Ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid.
-
Heat the mixture to 85°C and continuously distill off the ethanol generated during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is complete after approximately 4 hours when the ester spot disappears.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product and wash it.
-
For further purification, recrystallize the crude acid from a 2% acetic acid-toluene mixture to obtain pure 5-methylisoxazole-4-carboxylic acid.
Protocol 3: Synthesis of Leflunomide[6][7]
This protocol outlines the conversion of 5-methylisoxazole-4-carboxylic acid to Leflunomide.
Materials:
-
5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride
-
N,N-Dimethylformamide (catalytic amount)
-
Toluene
-
4-(trifluoromethyl)aniline
Procedure:
-
Formation of the Acid Chloride:
-
To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid and toluene.
-
Heat the mixture to reflux to azeotropically remove any residual water.
-
Cool the solution to 25-30°C.
-
Add a catalytic amount of N,N-Dimethylformamide.
-
Slowly add thionyl chloride (1.1 equivalents) while maintaining the temperature at 25-30°C.
-
Stir the mixture until the conversion to the acid chloride is complete.
-
-
Amidation:
-
In a separate vessel, dissolve 4-(trifluoromethyl)aniline in a suitable solvent.
-
Cool the solution and slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride solution.
-
Allow the reaction to proceed to completion.
-
-
Work-up and Purification:
-
Upon completion, the crude Leflunomide may precipitate from the solution.
-
Isolate the crude product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene.
-
Dry the purified Leflunomide under vacuum to obtain a white crystalline solid.
-
Visualizations
Caption: Synthetic pathway of Leflunomide from starting materials.
Caption: Experimental workflow for Leflunomide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 6. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 9. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
Application Notes and Protocols for the Synthesis of Leflunomide Precursor: Ethyl 5-Methylisoxazole-4-carboxylate
Introduction
Leflunomide is an isoxazole-derivative and a disease-modifying antirheumatic drug (DMARD) primarily used in the treatment of rheumatoid and psoriatic arthritis.[1][2] Its synthesis relies on the key precursor, ethyl 5-methylisoxazole-4-carboxylate. This document provides detailed application notes and experimental protocols for the synthesis of this crucial intermediate, intended for researchers, scientists, and professionals in drug development. The synthesis of ethyl 5-methylisoxazole-4-carboxylate is a critical step that dictates the purity and yield of the final active pharmaceutical ingredient.[3] Two primary synthetic routes are detailed below, both of which are scalable and have been reported to produce high-purity products.
Synthesis Route 1: From Ethyl 2-ethoxymethyleneacetoacetate
This widely-used method involves the cyclocondensation of ethyl 2-ethoxymethyleneacetoacetate with a hydroxylamine salt. The reaction is known for its high selectivity and good yields.
Experimental Protocol
A general procedure for this synthesis involves dissolving ethyl 2-ethoxymethyleneacetoacetate in methanol and cooling the solution to 0°C.[4] An aqueous solution of hydroxylamine is then added slowly while maintaining the temperature between -5 to 0°C.[4] After the addition, the reaction mixture is stirred at 0°C for 30 minutes, followed by warming to room temperature and refluxing for one hour.[4] The solvent is then removed under reduced pressure. The workup involves adding hexane to the residue, followed by washing with a saturated sodium bicarbonate solution and water.[4] The organic layers are combined, washed with water, and the solvent is removed to yield the final product.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-ethoxymethyleneacetoacetate | [4] |
| Reagent | 50% Aqueous Hydroxylamine | [4] |
| Solvent | Methanol | [4] |
| Reaction Temperature | -5°C to reflux | [4] |
| Reaction Time | ~1.5 hours | [4] |
| Yield | 79% | [4] |
| Purity (HPLC) | 98.7% | [4] |
| Isomer Impurity | < 0.5% | [4] |
Synthesis Route 2: One-Pot Synthesis from Ethyl Acetoacetate
This alternative route begins with the in-situ formation of an enol ether from ethyl acetoacetate and triethyl orthoformate, which then reacts with a hydroxylamine salt to form the desired isoxazole. This method can be advantageous as it starts from more readily available materials.
Experimental Protocol
Ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are heated to form ethyl ethoxymethyleneacetoacetic ester.[5][6] This crude intermediate is then combined with sodium acetate and hydroxylamine sulfate in ethanol at a low temperature (around -5°C) to form ethyl 5-methylisoxazole-4-carboxylate.[5][6] The reaction progress can be monitored by TLC. After completion, the product is worked up by extraction with a suitable solvent like dichloromethane, followed by washing and solvent removal.[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | [5][6] |
| Reagents | Hydroxylamine sulfate, Sodium acetate | [5][6] |
| Solvents | Ethanol, Dichloromethane | [5][6] |
| Reaction Temperature | -5°C to 120°C (step-wise) | [5][6] |
| Overall Yield | >78% | [3] |
| Purity | >99.0% | [3] |
| Isomer Impurity | < 1.0% | [3] |
Visualizations
Caption: Synthesis workflow for Ethyl 5-Methylisoxazole-4-carboxylate starting from Ethyl 2-ethoxymethyleneacetoacetate.
Caption: Logical relationship of the one-pot synthesis of Ethyl 5-Methylisoxazole-4-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. Leflunomide | C12H9F3N2O2 | CID 3899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Anwendungsbeispiele und Protokolle zur Derivatisierung der Estergruppe am Ethyl-5-methyloxazol-4-carboxylat
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-5-methyloxazol-4-carboxylat ist ein vielseitiges heterocyclisches Molekül, das als wichtiger Baustein in der organischen Synthese und der medizinischen Chemie dient. Die Estergruppe an der C4-Position des Oxazolrings bietet einen reaktiven Angriffspunkt für eine Vielzahl von chemischen Umwandlungen, die die Herstellung einer breiten Palette von Derivaten mit potenziellen pharmakologischen Aktivitäten ermöglichen. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für drei Schlüsselderivatierungsreaktionen: Hydrolyse zur entsprechenden Carbonsäure, Amidierung zur Bildung von Carboxamiden und Reduktion zum primären Alkohol.
Zusammenfassung der quantitativen Daten
Die folgende Tabelle fasst die quantitativen Daten für die beschriebenen Derivatisierungsreaktionen zusammen und ermöglicht einen einfachen Vergleich der Ausbeuten und Reinheiten.
| Derivatisierungsreaktion | Produkt | Reagenzien | Reaktionsbedingungen | Ausbeute | Reinheit | Referenz |
| Hydrolyse | 5-Methylisoxazol-4-carbonsäure | 60%ige Schwefelsäure | 85 °C, 4 h | ~40% (nach Umkristallisation) | ~99,9% | [1] |
| Amidierung (zweistufig) | 5-Methylisoxazol-4-carbonsäure-(4'-trifluormethyl)-anilid | 1. Thionylchlorid2. 4-Trifluormethylanilin, Triethylamin | 1. Rückfluss in Toluol2. 0–20 °C | Hoch (nicht spezifiziert) | 99,8–100% (HPLC) | [2][3] |
| Reduktion | (5-Methyloxazol-4-yl)methanol | Lithiumaluminiumhydrid (LiAlH₄) | THF, 0 °C bis Raumtemperatur | Typischerweise hoch | Hoch | Allgemeine Methode |
Experimentelle Protokolle
Hydrolyse: Synthese von 5-Methyloxazol-4-carbonsäure
Die Hydrolyse der Estergruppe von Ethyl-5-methyloxazol-4-carboxylat zu der entsprechenden Carbonsäure ist ein grundlegender Schritt für weitere Derivatisierungen, wie z. B. die Amidierung. Die Verwendung von 60%iger Schwefelsäure bietet eine effiziente Methode mit reduzierter Reaktionszeit im Vergleich zu anderen Säurekatalysatoren.[3]
Reaktionsschema: Ethyl-5-methyloxazol-4-carboxylat → 5-Methyloxazol-4-carbonsäure
Abbildung 1: Hydrolyse von Ethyl-5-methyloxazol-4-carboxylat.
Protokoll:
-
In einem Zweihalskolben, der mit einem mechanischen Rührer und einem Destillationskondensator ausgestattet ist, werden 40,0 g rohes Ethyl-5-methyloxazol-4-carboxylat und 44 g einer 60%igen Schwefelsäurelösung vorgelegt.[1]
-
Die Mischung wird unter Rühren auf 85 °C erhitzt. Das während der Reaktion entstehende Ethanol wird kontinuierlich abdestilliert, um das Reaktionsgleichgewicht in Richtung der Produktbildung zu verschieben.[1][3]
-
Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht. Die Reaktion wird fortgesetzt, bis der Ester vollständig umgesetzt ist, was typischerweise etwa 4 Stunden dauert.[1]
-
Nach Abschluss der Reaktion wird die Reaktionsmischung auf Raumtemperatur abgekühlt.
-
Der feste Niederschlag wird durch Filtration gesammelt und das Filtrat für eine mögliche zweite Produktgewinnung aufbewahrt.[1]
-
Zur Reinigung wird der rohe Säurekristall in 60 ml eines Lösungsmittelgemisches aus 2%iger Essigsäure in Toluol gelöst und umkristallisiert, um 5-Methyloxazol-4-carbonsäure mit hoher Reinheit zu erhalten.[1]
Amidierung: Synthese von 5-Methyloxazol-4-carboxamid-Derivaten
Die Amidbindung ist eine entscheidende funktionelle Gruppe in vielen pharmazeutisch aktiven Molekülen. Die Synthese von Amiden aus Ethyl-5-methyloxazol-4-carboxylat erfolgt typischerweise in einem zweistufigen Verfahren: Hydrolyse des Esters zur Carbonsäure, gefolgt von der Kopplung mit einem Amin. Ein gängiger Ansatz ist die Umwandlung der Carbonsäure in ein reaktiveres Acylchlorid, das dann leicht mit einem Amin reagiert.
Reaktionsschema: 5-Methyloxazol-4-carbonsäure → 5-Methyloxazol-4-carbonylchlorid → 5-Methyloxazol-4-carboxamid
Abbildung 2: Zweistufiger Prozess der Amidsynthese.
Protokoll (Beispiel: Synthese von 5-Methylisoxazol-4-carbonsäure-(4'-trifluormethyl)-anilid):
Schritt 1: Synthese von 5-Methyloxazol-4-carbonylchlorid
-
Die kristallisierte 5-Methyloxazol-4-carbonsäure aus der Hydrolysereaktion wird in einem geeigneten Lösungsmittel, vorzugsweise Toluol, suspendiert.[2]
-
Thionylchlorid wird zu der Suspension gegeben.
-
Die Mischung wird unter Rückfluss erhitzt, bis die Reaktion abgeschlossen ist, was durch das Aufhören der Gasentwicklung (HCl) angezeigt wird.
-
Das überschüssige Thionylchlorid und das Lösungsmittel werden unter reduziertem Druck entfernt, um das rohe 5-Methyloxazol-4-carbonylchlorid zu erhalten, das typischerweise ohne weitere Reinigung im nächsten Schritt verwendet wird.[2]
Schritt 2: Kopplung mit einem Amin
-
Das im vorherigen Schritt gebildete 5-Methyloxazol-4-carbonylchlorid wird in einem geeigneten aprotischen Lösungsmittel gelöst.
-
Die Lösung wird auf 0–5 °C abgekühlt.
-
Eine Lösung von 4-Trifluormethylanilin und einer Aminbase (z. B. Triethylamin) in demselben Lösungsmittel wird langsam zu der gekühlten Acylchloridlösung gegeben, wobei die Temperatur zwischen 0 °C und 20 °C gehalten wird.[2]
-
Nach Abschluss der Zugabe wird die Reaktionsmischung für eine bestimmte Zeit bei dieser Temperatur gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC oder HPLC).
-
Die Reaktionsmischung wird aufgearbeitet, typischerweise durch Waschen mit wässrigen Säuren und Basen, um nicht umgesetzte Reagenzien und Nebenprodukte zu entfernen.
-
Das Produkt wird durch Umkristallisation oder Säulenchromatographie gereinigt, um das gewünschte Amid-Derivat mit hoher Reinheit zu erhalten.[2]
Reduktion: Synthese von (5-Methyloxazol-4-yl)methanol
Die Reduktion der Estergruppe führt zur Bildung des entsprechenden primären Alkohols, (5-Methyloxazol-4-yl)methanol. Diese Transformation wird üblicherweise mit starken Hydrid-Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH₄) durchgeführt. Der resultierende Alkohol kann als wichtiger Baustein für die Einführung der 5-Methyl-oxazol-4-methylenoxy-Einheit in komplexere Moleküle dienen.
Reaktionsschema: Ethyl-5-methyloxazol-4-carboxylat → (5-Methyloxazol-4-yl)methanol
Abbildung 3: Reduktion von Ethyl-5-methyloxazol-4-carboxylat.
Protokoll (Allgemeine Methode):
-
In einem trockenen, mit Inertgas (z. B. Argon oder Stickstoff) gespülten Kolben wird Lithiumaluminiumhydrid (LiAlH₄) in einem geeigneten trockenen Etherlösungsmittel, wie z. B. Tetrahydrofuran (THF), suspendiert.
-
Der Kolben wird in einem Eisbad auf 0 °C gekühlt.
-
Eine Lösung von Ethyl-5-methyloxazol-4-carboxylat in trockenem THF wird langsam zu der gerührten LiAlH₄-Suspension getropft, wobei die Temperatur unter 5 °C gehalten wird.
-
Nach Abschluss der Zugabe wird das Eisbad entfernt und die Reaktionsmischung bei Raumtemperatur gerührt, bis die Reduktion vollständig ist (Überwachung durch DC).
-
Die Reaktion wird vorsichtig durch langsame, sequenzielle Zugabe von Wasser, gefolgt von einer wässrigen Natriumhydroxidlösung und dann erneut Wasser, gequencht (Fieser-Methode). Dies führt zur Bildung eines leicht filtrierbaren festen Niederschlags.
-
Der Niederschlag wird abfiltriert und mit zusätzlichem THF gewaschen.
-
Die vereinigten organischen Filtrate werden über einem Trockenmittel (z. B. Na₂SO₄ oder MgSO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt, um das rohe (5-Methyloxazol-4-yl)methanol zu erhalten.
-
Das Produkt kann bei Bedarf durch Säulenchromatographie oder Destillation weiter gereinigt werden.
Logischer Arbeitsablauf der Derivatisierung
Das folgende Diagramm veranschaulicht die logischen Beziehungen zwischen dem Ausgangsmaterial und den verschiedenen Derivaten, die durch die beschriebenen Protokolle zugänglich sind.
Abbildung 4: Arbeitsablauf der Derivatisierung von Ethyl-5-methyloxazol-4-carboxylat.
References
- 1. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Application Note and Protocol: Hydrolysis of Ethyl 5-Methyloxazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methyloxazole-4-carboxylic acid is a crucial intermediate in the synthesis of various pharmacologically active compounds, including the antirheumatic drug Leflunomide.[1] The hydrolysis of its corresponding ethyl ester, ethyl 5-methyloxazole-4-carboxylate, is a key synthetic step. This document provides detailed protocols for the acidic and alkaline hydrolysis of this compound to yield 5-methyloxazole-4-carboxylic acid.
Experimental Protocols
Two primary methods for the hydrolysis of this compound are detailed below: acid hydrolysis and alkaline hydrolysis.
Protocol 1: Acid Hydrolysis
Acid-catalyzed hydrolysis offers a common and effective route for the conversion of the ethyl ester to the carboxylic acid. Strong mineral acids are typically employed.
Method A: Hydrolysis using a Mixture of Acetic Acid and Hydrochloric Acid
This method involves refluxing the ester in a mixture of acetic acid and concentrated hydrochloric acid.[2]
-
Reagents and Materials:
-
This compound
-
Acetic acid (glacial)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dichloromethane (for extraction, if necessary)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Stirring apparatus
-
-
Procedure:
-
Combine this compound, acetic acid, water, and concentrated HCl in a round-bottom flask. A suggested ratio is 1:1:1 by volume for the acids and water with the ester.[1]
-
Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 10 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product may precipitate out of the solution upon cooling. Collect the solid by filtration.
-
The crude product can be purified by crystallization. A recommended solvent system is a 2% acetic acid-toluene mixture.[2]
-
Method B: Hydrolysis using Sulfuric Acid
This method utilizes aqueous sulfuric acid and has been shown to reduce reaction times compared to the HCl/acetic acid method.[3]
-
Reagents and Materials:
-
This compound (crude)
-
60% Sulfuric acid (H₂SO₄) solution
-
Two-necked flask with a mechanical stirrer and a distillation condenser
-
Heating apparatus
-
-
Procedure:
-
To a two-necked flask, add crude this compound and 60% sulfuric acid solution.[4]
-
Heat the mixture to 85°C while continuously distilling off the ethanol generated during the reaction.[4]
-
Continue the reaction for approximately 4 hours, monitoring for the complete disappearance of the ester by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Collect the solid product by filtration.[4]
-
For further purification, the crude acid can be dissolved in a 2% acetic acid-toluene mixed solvent and recrystallized to yield a product with high purity.[4]
-
Protocol 2: Alkaline Hydrolysis
Alkaline hydrolysis, or saponification, is an alternative method for converting the ester to the carboxylic acid.
-
Reagents and Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound in a mixture of ethanol and water in a round-bottom flask.
-
Add a stoichiometric excess of potassium hydroxide or sodium hydroxide to the solution.[5]
-
Stir the mixture at room temperature for 2 hours, followed by refluxing for an additional 2 hours.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and remove the ethanol by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Data Presentation
The following table summarizes the quantitative data from the described protocols.
| Parameter | Acid Hydrolysis (HCl/Acetic Acid) | Acid Hydrolysis (H₂SO₄) | Alkaline Hydrolysis (KOH) |
| Starting Material | This compound | Crude this compound | This compound |
| Hydrolyzing Agent | Acetic acid, conc. HCl, Water | 60% H₂SO₄ solution | Potassium Hydroxide |
| Solvent | Acetic acid, Water | Water | Ethanol, Water |
| Reaction Temperature | Reflux | 85°C | Room Temp. then Reflux |
| Reaction Time | 10 hours | 4 hours | 4 hours |
| Purity of Final Product | Not specified | ~99.9% after crystallization | Not specified |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the hydrolysis of this compound.
Caption: Simplified signaling pathways for acid and base-catalyzed hydrolysis.
References
- 1. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Ethyl 5-Methyloxazole-4-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activities of Ethyl 5-Methyloxazole-4-carboxylate derivatives. This document includes a summary of their reported pharmacological effects, detailed experimental protocols for assessing these activities, and visualizations of key experimental workflows and biological pathways.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for drug discovery and development. The primary activities reported include antifungal, herbicidal, anticancer, and antimicrobial effects. While the parent compound, this compound, serves as a key synthetic intermediate, its derivatives have been more extensively studied for their therapeutic potential.
Data Presentation
The following tables summarize the quantitative data for various biological activities of this compound derivatives.
Table 1: Fungicidal and Herbicidal Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate Derivatives [1][2]
| Compound Type | Activity | Test Organism/Plant | Concentration/Dosage | Inhibition (%) |
| I-1 to I-5 | Fungicidal | Fusarium graminearum | 100 mg/L | 32-58 |
| I-1 to I-5 | Fungicidal | Thanatephorus cucumeris | 100 mg/L | 32-58 |
| I-1 to I-5 | Fungicidal | Botrytis cinerea | 100 mg/L | 32-58 |
| I-1 to I-5 | Fungicidal | Fusarium oxysporum | 100 mg/L | 32-58 |
| I-4 | Herbicidal | Various tested plants | 150 g ai/ha | 20-50 |
Table 2: Anticancer Activity of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate Derivatives
| Compound | Cell Line | Activity | IC₅₀ (µM) |
| 5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HeLa (Cervical Cancer) | Antiproliferative | 0.737 ± 0.05 |
| 5e (ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate) | HT-29 (Colon Cancer) | Antiproliferative | 1.194 ± 0.02 |
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Activity | Test Organism | MIC (µg/mL) |
| Thiazole Derivatives | Antibacterial & Antifungal | Various bacteria and fungi | 12.5 (compared to standard at 6.25) |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the tables above.
Protocol 1: In Vitro Antifungal Activity Assay (Agar Well Diffusion Method)[3][4]
This protocol is used to determine the susceptibility of fungal strains to the synthesized compounds.
Materials:
-
Synthesized isoxazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Antibiotic Assay Medium
-
Sterile distilled water
-
Dimethylformamide (DMF) for dissolving compounds
-
Standard antifungal agent (e.g., Ketoconazole)
-
Sterile Petri dishes, micropipette, and tips
-
Incubator
Procedure:
-
Media Preparation: Prepare the Antibiotic Assay Medium according to the manufacturer's instructions and sterilize.
-
Inoculation: Aseptically inoculate the molten agar with a standardized suspension of the test fungus (0.5 mL of a 24-hour old culture).
-
Pouring Plates: Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Well Preparation: Bore wells of a standard diameter into the solidified agar.
-
Sample Loading: Prepare a stock solution of the test compounds in DMF (e.g., 40 µg/mL). Add a defined volume (e.g., 100 µL) of the test compound solution into the wells. Use DMF as a negative control and a standard antifungal agent as a positive control.
-
Incubation: Allow the plates to stand for 30 minutes to allow for diffusion of the compounds, then incubate at 37°C for 24 hours.
-
Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antifungal activity.
Protocol 2: Herbicidal Activity Screening (Petri Dish Assay)[5][6]
This protocol outlines a primary screening method to evaluate the pre-emergent herbicidal activity of synthesized compounds.
Materials:
-
Synthesized derivatives
-
Acetone
-
Tween-20
-
Petri dishes
-
Filter paper
-
Seeds of weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Growth chamber
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the test compounds in acetone (e.g., 10 mg/mL).
-
Test Solution Preparation: Dilute the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final concentrations. A control solution should be prepared with acetone and Tween-20 in water.
-
Assay Setup: Place a sheet of filter paper in each Petri dish and apply a standard volume (e.g., 5 mL) of the test or control solution.
-
Seed Plating: Place a set number of seeds (e.g., 20) of the selected weed species on the moistened filter paper.
-
Incubation: Seal the Petri dishes and incubate in a growth chamber at 25 ± 1 °C with a 12-hour light/dark cycle.
-
Data Analysis: After 7-10 days, measure the germination rate, and the root and shoot length of the seedlings. Calculate the percentage of inhibition compared to the control.
Protocol 3: NCI-60 Human Tumor Cell Line Screen[7][8][9][10][11]
This protocol is a standardized method for in vitro anticancer drug screening.
Materials:
-
NCI-60 cell line panel
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
96-well microtiter plates
-
Synthesized compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris buffer
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at appropriate densities and incubate for 24 hours.
-
Compound Addition: Add the test compounds at five 10-fold dilutions (e.g., 10⁻⁴ to 10⁻⁸ M) and incubate for 48 hours. A "time zero" plate is fixed with TCA at the time of drug addition.
-
Cell Fixation: After 48 hours, fix the cells by adding cold TCA and incubating for 60 minutes at 4°C.
-
Staining: Wash the plates with water and stain with SRB solution for 10 minutes at room temperature.
-
Absorbance Measurement: Wash away unbound dye and solubilize the bound stain with Tris buffer. Read the absorbance at 515 nm.
-
Data Analysis: Calculate the percentage growth and derive dose-response curves to determine parameters like GI₅₀ (50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration).
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[12][13][14][15][16]
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by measuring the optical density at 600 nm.
Visualizations
Experimental Workflows
Signaling Pathway
Isoxazole derivatives have been shown to induce apoptosis in cancer cells, a process that can be initiated through various signaling cascades. A common mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and subsequent activation of apoptotic pathways.[3][4][5][6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate | Semantic Scholar [semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 5-Methyloxazole-4-carboxylate in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-methyloxazole-4-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its rigid oxazole core, substituted with a reactive carboxylate group and a methyl group, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The oxazole ring system is a prominent feature in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents.
Core Applications in Drug Discovery
This compound primarily serves as a key intermediate in the synthesis of more complex molecules. Its chemical structure allows for facile modifications at the carboxylate position, making it an ideal starting material for the generation of compound libraries for high-throughput screening and lead optimization.
Anti-inflammatory Agents: Synthesis of Leflunomide
One of the most notable applications of a close isomer, ethyl 5-methylisoxazole-4-carboxylate, is in the synthesis of the disease-modifying antirheumatic drug (DMARD), Leflunomide. Leflunomide is used in the treatment of rheumatoid and psoriatic arthritis. The synthesis involves the conversion of the ethyl ester to a carboxamide.
Signaling Pathway of Leflunomide's Active Metabolite (Teriflunomide)
Leflunomide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide. Teriflunomide inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway. This inhibition depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like activated lymphocytes, which play a crucial role in the pathogenesis of rheumatoid arthritis.
Anticancer Agents
The oxazole scaffold is present in several natural products with potent anticancer activity. While specific derivatives of this compound with notable anticancer activity are still under investigation, the core structure holds promise for the development of novel antineoplastic agents. For instance, derivatives of the isomeric 5-methylisoxazole-4-carboxamide have been explored as antimitotic agents. A study on novel 4-acylaminoisoxazoles demonstrated that substitution patterns on the isoxazole ring significantly influence their cytotoxic activity. One such derivative, 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide, was found to inhibit cell growth and viability in the nanomolar to submicromolar range.[1]
Kinase Inhibitors
Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The isoxazole scaffold has been utilized in the design of potent kinase inhibitors. For example, isoxazole derivatives have been synthesized as c-Jun N-terminal kinase (JNK) inhibitors, with some compounds showing high potency and selectivity.[2] While direct applications of this compound in this area are not extensively documented in publicly available literature, its structural features make it a suitable starting point for the synthesis of kinase inhibitor libraries.
Experimental Protocols
The following protocols are provided as examples of how this compound can be utilized in the synthesis of bioactive compounds.
Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of amides like Leflunomide.
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate
-
60% aqueous sulfuric acid
-
Toluene
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of ethyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is extracted with toluene.
-
The organic layer is washed with water and sodium bicarbonate solution.
-
The organic layer is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield 5-methylisoxazole-4-carboxylic acid.
Protocol 2: Synthesis of N-(4-Trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide (Leflunomide)
This protocol outlines the final step in the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.
General Synthetic Workflow
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride
-
Toluene
-
4-Trifluoromethylaniline
-
Sodium bicarbonate
-
Water
Procedure:
-
A mixture of 5-methylisoxazole-4-carboxylic acid and toluene is heated.
-
Thionyl chloride is added dropwise to the mixture.
-
The reaction is refluxed until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Excess thionyl chloride and toluene are removed by distillation.
-
The resulting 5-methylisoxazole-4-carbonyl chloride is dissolved in a suitable solvent (e.g., toluene).
-
In a separate flask, 4-trifluoromethylaniline is dissolved in a mixture of toluene and aqueous sodium bicarbonate solution.
-
The solution of 5-methylisoxazole-4-carbonyl chloride is added dropwise to the aniline solution at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization to afford Leflunomide.
Quantitative Data Summary
The following table summarizes the biological activity of selected compounds derived from or related to the 5-methyloxazole-4-carboxylate scaffold. It is important to note that much of the available quantitative data is for isoxazole isomers.
| Compound ID | Target/Assay | Cell Line | Activity (IC50/EC50) | Reference |
| Leflunomide (active metabolite Teriflunomide) | Dihydroorotate Dehydrogenase (DHODH) | - | IC50: ~1 µM | [3] |
| 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | Cell Growth Inhibition | A549 (Human Lung Carcinoma) | IC50 = 0.99 µM | [1] |
| 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | Cell Viability | A549 (Human Lung Carcinoma) | IC50 = 0.271 µM | [1] |
| 3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide | Cytotoxicity | LNCaP (Human Prostate Adenocarcinoma) | IC50 = 0.301 µM | [1] |
| Isoxazole derivative (JNK inhibitor) | JNK3 Kinase Assay | - | IC50 = 1.5 µM (cell-based) | [2] |
Conclusion
This compound and its corresponding carboxylic acid are valuable and versatile intermediates in medicinal chemistry. Their utility is prominently demonstrated in the synthesis of the anti-inflammatory drug Leflunomide. The broader oxazole and isoxazole scaffolds are rich sources of diverse biological activities, and continued exploration of derivatives of this compound holds significant potential for the discovery of novel therapeutic agents in areas such as oncology and inflammatory diseases. The provided protocols and data serve as a foundation for researchers to further investigate and exploit the medicinal chemistry of this important heterocyclic building block.
References
- 1. Novel substituted 5-methyl-4-acylaminoisoxazoles as antimitotic agents: Evaluation of selectivity to LNCaP cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]
- 3. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for synthesizing Ethyl 5-Methyloxazole-4-carboxylate from ethyl isocyanoacetate
These application notes provide a detailed protocol for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable heterocyclic compound in medicinal chemistry and drug development. The described method is based on the Van Leusen oxazole synthesis, utilizing ethyl isocyanoacetate and acetaldehyde as key starting materials.
Introduction
Oxazole derivatives are significant scaffolds in pharmacology due to their presence in various biologically active compounds. The synthesis of substituted oxazoles is therefore of great interest to researchers in organic and medicinal chemistry. The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) or its derivatives.[1][2][3] This protocol adapts this methodology for the reaction of ethyl isocyanoacetate with acetaldehyde in the presence of a suitable base to yield this compound. The reaction proceeds via the deprotonation of the α-carbon of ethyl isocyanoacetate, followed by nucleophilic attack on the aldehyde, and subsequent cyclization and dehydration to form the oxazole ring.
Materials and Methods
Reagents and Solvents:
-
Ethyl isocyanoacetate (≥95%)
-
Acetaldehyde (≥99%)
-
Potassium carbonate (K₂CO₃), anhydrous (≥99%)
-
Dichloromethane (CH₂Cl₂), anhydrous (≥99.8%)
-
Methanol (MeOH), anhydrous (≥99.8%)
-
Ethyl acetate (EtOAc) for chromatography
-
Hexane for chromatography
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Rotary evaporator
-
Apparatus for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Experimental Protocol
1. Reaction Setup:
- To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (2.0 mmol).
- Place the flask under an inert atmosphere of nitrogen.
- Add anhydrous methanol (20 mL) to the flask.
- To this suspension, add ethyl isocyanoacetate (1.0 mmol).
2. Reaction Execution:
- Cool the mixture to 0 °C using an ice bath.
- Slowly add acetaldehyde (1.1 mmol) to the stirred suspension.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
3. Work-up and Purification:
- Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) followed by brine (20 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Ethyl isocyanoacetate | 1.0 mmol |
| Acetaldehyde | 1.1 mmol |
| Potassium Carbonate | 2.0 mmol |
| Reaction Conditions | |
| Solvent | Anhydrous Methanol |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Product | |
| Product Name | This compound |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| Expected Yield | 70-85% (based on similar reactions) |
| Appearance | Colorless to pale yellow oil or solid |
| Purification | |
| Method | Silica Gel Column Chromatography |
| Eluent | Ethyl Acetate/Hexane gradient |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key steps in the formation of the oxazole ring.
References
Application Notes and Protocols: Use of DBU in the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Ethyl 5-Methyloxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry. A key focus is placed on the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in a highly efficient one-pot synthesis from a carboxylic acid precursor. This methodology offers a direct and effective route to substituted oxazoles, which are core motifs in numerous pharmaceutical agents.
Introduction
Oxazole derivatives are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities. The synthesis of specifically substituted oxazoles, such as this compound, is a critical step in the development of new therapeutic agents. The use of the strong, non-nucleophilic base DBU has been shown to be highly effective in promoting the cyclization reaction to form the oxazole ring. This document outlines a protocol for a DBU-mediated synthesis, providing a reproducible and scalable method for laboratory and potential industrial applications.
DBU-Mediated Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a one-pot reaction involving a carboxylic acid, an activating agent such as 1,1'-Carbonyldiimidazole (CDI), ethyl 2-isocyanoacetate, and DBU. In this reaction, DBU acts as a strong base to deprotonate the ethyl 2-isocyanoacetate, facilitating its subsequent reaction with the activated carboxylic acid and ultimate cyclization to the oxazole ring.
Proposed Reaction Mechanism
The reaction is proposed to proceed through the following steps:
-
Activation of the carboxylic acid (acetic acid in this case) by an activating agent like CDI to form a highly reactive acyl-intermediate.
-
Deprotonation of ethyl 2-isocyanoacetate at the α-carbon by DBU to generate a nucleophilic isocyanoenolate.
-
Nucleophilic attack of the isocyanoenolate on the activated acyl-intermediate.
-
Intramolecular cyclization via the attack of the resulting alkoxide on the isocyano group, followed by elimination to form the aromatic oxazole ring.
Caption: Proposed mechanism for DBU-mediated oxazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetic Acid
This protocol is based on a general procedure for the synthesis of 5-substituted-oxazole-4-carboxylates.[1]
Materials:
-
Acetic Acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Ethyl 2-isocyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
10% aqueous Citric Acid solution
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous THF, add CDI (1.2 eq) in portions.
-
Heat the resulting mixture at 55°C for 1 hour.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add ethyl 2-isocyanoacetate (1.2 eq) in one portion.
-
Add DBU (1.2 eq) dropwise to the mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 10% aqueous citric acid solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel chromatography if necessary.
Data Presentation
| Reactant | Molar Eq. | Notes |
| Acetic Acid | 1.0 | Starting carboxylic acid |
| CDI | 1.2 | Activating agent |
| Ethyl 2-isocyanoacetate | 1.2 | Oxazole ring precursor |
| DBU | 1.2 | Base |
| Product | This compound | |
| Reported Yield | 75% [1] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of the target compound.
Alternative Synthetic Routes
While the DBU-mediated protocol is highly efficient, other methods for the synthesis of related oxazole-4-carboxylates exist. One common alternative is the Van Leusen oxazole synthesis, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate.[2][3][4][5] However, the DBU-mediated reaction from carboxylic acids provides a more direct route when the corresponding carboxylic acid is readily available.
Conclusion
The use of DBU as a base in the synthesis of this compound from a carboxylic acid and ethyl 2-isocyanoacetate is a robust and high-yielding method. The provided protocol and workflow offer a clear guide for researchers in the field of organic and medicinal chemistry. This approach is advantageous due to its operational simplicity and the direct use of readily available carboxylic acids, making it a valuable tool for the synthesis of diverse oxazole derivatives.
References
Microwave-Assisted Synthesis of Substituted Oxazole Carboxylates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds. Traditional methods for synthesizing substituted oxazoles, particularly those bearing carboxylate functionalities, often involve lengthy reaction times, harsh conditions, and complex purification procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology, offering significant advantages over conventional heating methods. By utilizing microwave energy, reactions can be completed in a fraction of the time, often with higher yields and improved product purity. This is achieved through efficient and uniform heating of the reaction mixture via mechanisms like dipolar polarization and ionic conduction.[1][2]
These application notes provide detailed protocols for the microwave-assisted synthesis of substituted oxazole carboxylates, focusing on the widely used van Leusen and Robinson-Gabriel synthetic routes. The information presented is intended to enable researchers to rapidly and efficiently synthesize these valuable compounds for applications in drug discovery and development.
Advantages of Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several key advantages over conventional heating methods for the preparation of oxazole derivatives:
-
Rate Acceleration: Reactions that typically take hours or even days can be completed in minutes.[1][3]
-
Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4][5]
-
Increased Purity: The reduction in side product formation simplifies the purification process.
-
Energy Efficiency: Direct heating of the reactants and solvent is more energy-efficient than heating a large oil bath.[1]
-
Green Chemistry: MAOS aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less solvent.[1][6]
Data Presentation
Table 1: Microwave-Assisted van Leusen Synthesis of 5-Substituted Oxazoles
This table summarizes the reaction conditions and yields for the synthesis of various 5-substituted oxazoles using a microwave-assisted van Leusen approach. The data is adapted from the work of Mukku et al. and demonstrates the high efficiency of this method for a range of aldehydes.[7][8][9][10][11]
| Aldehyde Substituent (R) | Base (Equivalents) | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| H (Benzaldehyde) | K₃PO₄ (2) | Isopropanol | 350 | 65 | 8 | 96 |
| 4-Methyl | K₃PO₄ (2) | Isopropanol | 350 | 65 | 8 | 95 |
| 4-Methoxy | K₃PO₄ (2) | Isopropanol | 350 | 65 | 8 | 94 |
| 4-Chloro | K₃PO₄ (2) | Isopropanol | 350 | 65 | 8 | 94 |
| 4-Bromo | K₃PO₄ (2) | Isopropanol | 350 | 65 | 8 | 92 |
| 4-Nitro | K₃PO₄ (2) | Isopropanol | 350 | 65 | 10 | 90 |
| 2-Hydroxy | K₃PO₄ (2) | Isopropanol | 350 | 65 | 10 | 89 |
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
This table provides a general comparison of reaction times and yields for the synthesis of various heterocyclic compounds, illustrating the typical advantages of microwave irradiation.[4][5][12][13][14][15]
| Reaction Type | Conventional Method Time | Conventional Method Yield (%) | Microwave Method Time | Microwave Method Yield (%) |
| Schiff Base Formation | 1-3 hours | 71-94 | 2-3 minutes | 80-98 |
| 1,3,4-Oxadiazole Synthesis | 6-8 hours | 65-75 | 5-10 minutes | 85-92 |
| Benzimidazole Synthesis | 2-15 hours | <50 | 2-8 minutes | >70 |
| Quinoxaline Synthesis | 2-15 hours | <50 | 2-8 minutes | >70 |
Experimental Protocols
Protocol 1: Microwave-Assisted van Leusen Synthesis of Ethyl 5-Aryl-oxazole-4-carboxylates
This protocol describes a general procedure for the synthesis of ethyl 5-aryl-oxazole-4-carboxylates from aromatic aldehydes and ethyl isocyanoacetate, adapted from the principles of the van Leusen reaction.
Materials and Reagents:
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethyl isocyanoacetate (1.0 mmol)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Isopropanol (IPA) or Methanol (MeOH) (5 mL)
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted aromatic aldehyde (1.0 mmol), ethyl isocyanoacetate (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Add isopropanol (5 mL) to the vial and seal it with a cap.
-
Place the vial in the cavity of the microwave reactor.
-
Irradiate the reaction mixture at 350 W, maintaining a temperature of 65°C for 8-10 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
To the residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure ethyl 5-aryl-oxazole-4-carboxylate.
Protocol 2: Microwave-Assisted Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazole-4-carboxylates
This protocol outlines a general procedure for the synthesis of oxazole carboxylates via a microwave-assisted Robinson-Gabriel cyclodehydration.
Materials and Reagents:
-
N-acyl-α-amino ketone precursor (1.0 mmol)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Microwave reactor vials (10 mL) with stir bars
-
Monitored microwave reactor
Procedure:
-
In a 10 mL microwave reactor vial, place the N-acyl-α-amino ketone precursor (1.0 mmol).
-
Add a catalytic amount of polyphosphoric acid or Eaton's reagent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a power and for a duration suitable to maintain a temperature of 120-150°C for 10-20 minutes. (Optimization may be required for specific substrates).
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction vial to room temperature.
-
Carefully quench the reaction by adding the mixture to ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired oxazole carboxylate.
Visualizations
Caption: Mechanisms of microwave heating in organic synthesis.
Caption: Simplified mechanism of the van Leusen oxazole synthesis.
Caption: General experimental workflow for microwave-assisted synthesis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. asianjpr.com [asianjpr.com]
- 3. Microwave-Assisted Synthesis and Characterization of Novel 1,3,4-Oxadiazole Derivatives and Evaluation of In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. jocpr.com [jocpr.com]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antifungal and herbicidal applications of isoxazole-containing compounds. This document includes detailed experimental protocols for key assays, quantitative activity data, and diagrams of relevant signaling pathways and experimental workflows to support research and development in this field.
Antifungal Applications of Isoxazole Compounds
Isoxazole derivatives have emerged as a promising class of antifungal agents, with several compounds demonstrating potent activity against a range of fungal pathogens.[1][2] Their mechanisms of action often involve the inhibition of essential fungal enzymes, such as those involved in cell wall and cell membrane biosynthesis.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of various isoxazole derivatives against different fungal species. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, and IC50, the concentration required to inhibit 50% of a biological or biochemical function.
| Compound ID | Fungal Species | MIC (µg/mL) | IC50 (µM) | Reference |
| MMV688766 | Candida auris | Not specified | Not specified | [1][2] |
| Candida albicans | Not specified | Not specified | [1][2] | |
| Candida glabrata | Not specified | Not specified | [1][2] | |
| Cryptococcus neoformans | Not specified | Not specified | [1][2] | |
| PUB9 | Staphylococcus aureus | <0.00025 | Not specified | [3] |
| Pseudomonas aeruginosa | 0.125 | Not specified | [3] | |
| Candida albicans | 0.125 | Not specified | [3] | |
| PUB10 | Staphylococcus aureus | 0.032 | Not specified | [3] |
| Pseudomonas aeruginosa | 0.125 | Not specified | [3] | |
| Candida albicans | 0.125 | Not specified | [3] | |
| Isoxazole Derivative 11a | Candida glabrata (petite mutant) | 8 | Not specified | [4] |
| Isoxazole Derivative 11b | Candida glabrata (petite mutant) | 62 | Not specified | [4] |
| Dihydroisoxazole 10a-d | Candida glabrata (petite mutant) | 2-8 | Not specified | [4] |
| Thienyl-isoxazole 9 | MDA-MB-231 (cancer cell line) | Not specified | 30.6 | [5] |
| Thienyl-isoxazole 25 | MDA-MB-231 (cancer cell line) | Not specified | 35.5 | [5] |
| Thienyl-isoxazole 34 | MDA-MB-231 (cancer cell line) | Not specified | 22.3 | [5] |
| Compound 2 | Candida albicans | Not specified | Not specified | [6] |
| Compound TPI-2 | Various bacteria and fungi | Active | Not specified | [7] |
| Compound TPI-5 | Various bacteria and fungi | Active | Not specified | [7] |
| Compound TPI-14 | Various bacteria and fungi | Active | Not specified | [7] |
Signaling Pathways and Mechanisms of Action
1. Inhibition of Sterol 14α-Demethylase (CYP51)
A primary mechanism of action for many azole antifungals, including some isoxazole derivatives, is the inhibition of the enzyme sterol 14α-demethylase (CYP51).[8][9][10][11][12] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.
Figure 1. Inhibition of Ergosterol Biosynthesis by Isoxazole Derivatives.
2. Inhibition of 1,3-β-D-Glucan Synthase
Another important target for antifungal isoxazoles is the enzyme 1,3-β-D-glucan synthase.[13][14][15][16][17] This enzyme is responsible for the synthesis of β-glucan, a major structural component of the fungal cell wall. Inhibiting this enzyme weakens the cell wall, leading to osmotic instability and cell lysis.
Figure 2. Inhibition of Fungal Cell Wall Synthesis by Isoxazole Derivatives.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3][4][7][18]
Figure 3. Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium
-
Fungal isolate
-
Isoxazole compound
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer (optional)
Procedure:
-
Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the desired final concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Prepare Drug Dilutions: Prepare a stock solution of the isoxazole compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate already containing 100 µL of the diluted compound. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.[4]
Herbicidal Applications of Isoxazole Compounds
Certain isoxazole derivatives, notably isoxaflutole, are potent herbicides.[19][20] Their primary mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for pigment biosynthesis in plants.[21][22]
Quantitative Herbicidal Activity Data
The following table presents data on the herbicidal efficacy of isoxazole compounds against various weed species. Data is presented as percent injury or as application rates required for effective control.
| Compound | Weed Species | Application Rate ( kg/ha ) | % Injury | Growth Stage | Reference |
| Isoxazole Derivative | Various | 1.0 | Varies | Pre- and Post-emergence | [23] |
| Isoxaflutole | Various | 0.100 - 0.250 (a.i.) | Satisfactory control | Pre-emergence | [24] |
| Indaziflam | Various | 0.073 - 0.095 (a.i.) | Control up to 90 days | Pre-emergence | [25] |
| Tembotrione | Setaria spp., Eriochloa villosa | 0.075 - 0.100 (a.i.) | Effective control | Post-emergence | [25] |
| Pinoxaden | Annual grasses | 0.030 - 0.060 (a.i.) | Effective control | Post-emergence | [25] |
| Saflufenacil | Dicot weeds | Not specified | Effective control | Pre-emergence/Pre-plant | [25] |
Signaling Pathway and Mechanism of Action
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
Isoxazole herbicides like isoxaflutole act as pro-herbicides. In plants and soil, the isoxazole ring opens to form a diketonitrile derivative, which is the active inhibitor of the HPPD enzyme.[21][26] HPPD is a key enzyme in the biosynthesis of plastoquinone, a necessary cofactor for the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn inhibits carotenoid synthesis. Without the protective carotenoids, chlorophyll is rapidly degraded by photooxidation, resulting in the characteristic bleaching symptoms and eventual plant death.
Figure 4. Mechanism of Action of HPPD-Inhibiting Isoxazole Herbicides.
Experimental Protocols
Protocol 2: Greenhouse Herbicide Efficacy Trial
This protocol describes a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of isoxazole compounds.[24][27][28][29]
Figure 5. Workflow for Greenhouse Herbicide Efficacy Testing.
Materials:
-
Pots and appropriate soil mix
-
Weed seeds
-
Greenhouse facilities
-
Spray chamber or track sprayer
-
Isoxazole herbicide
-
Balance for weighing biomass
Procedure:
-
Planting: Fill pots with soil and sow a predetermined number of weed seeds per pot. For post-emergence trials, thin seedlings to a uniform number per pot after emergence.
-
Herbicide Application:
-
Pre-emergence: Apply the herbicide solution evenly to the soil surface immediately after planting.
-
Post-emergence: Apply the herbicide to the foliage of the plants at a specific growth stage (e.g., 2-4 leaf stage).
-
-
Growth and Evaluation: Maintain the pots in a greenhouse with optimal conditions for plant growth. After a specified period (e.g., 14-28 days), evaluate the herbicidal effect by:
-
Visual Injury Rating: Assess the percentage of plant injury on a scale of 0% (no effect) to 100% (complete kill).
-
Biomass Reduction: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the biomass reduction compared to untreated control plants.
-
-
Data Analysis: Use the collected data to calculate the Growth Reduction 50 (GR50) or Effective Dose 50 (ED50), which is the herbicide dose required to cause a 50% reduction in plant growth or injury.
References
- 1. The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Trisubstituted Isoxazole MMV688766 Exerts Broad-Spectrum Activity against Drug-Resistant Fungal Pathogens through Inhibition of Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. oeilresearch.com [oeilresearch.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AR000950A1 - DERIVATIVES OF ISOXAZOLE AND HERBICIDE COMPOSITIONS THAT CONTAIN THEM AS AN ACTIVE AGENT. - Google Patents [patents.google.com]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. downloads.regulations.gov [downloads.regulations.gov]
- 22. Identifying resistant mutations in the herbicide target site of the plant 4‐hydroxyphenylpyruvate dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. US6297198B1 - Isoxazole derivatives and their use as herbicides - Google Patents [patents.google.com]
- 24. Greenhouse and field evaluation of isoxaflutole for weed control in maize in China - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 28. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 29. hracglobal.com [hracglobal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 5-Methyloxazole-4-carboxylate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis, ultimately helping to improve the yield and purity of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction of ethyl acetoacetate with triethyl orthoformate: The formation of the intermediate, ethyl ethoxymethyleneacetoacetate, may be insufficient. | - Increase reaction temperature: Conduct the reaction at a temperature between 120°C and 140°C. - Remove ethanol byproduct: Use a distillation setup to remove ethanol as it is formed, which will drive the equilibrium towards the product. |
| Suboptimal pH for cyclization: The pH of the reaction mixture during the addition of hydroxylamine is critical for the formation of the oxazole ring. | - Maintain alkaline conditions: Adjust and maintain the pH of the reaction mixture between 8.0 and 14.0 during the cyclization step.[1] | |
| Low reaction temperature during cyclization: The reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine may be too slow at lower temperatures. | - Control temperature in stages: Initially, cool the reaction mixture to between -5°C and 0°C during the addition of hydroxylamine, then allow it to warm to room temperature and subsequently reflux to drive the reaction to completion. | |
| High Level of Isomeric Impurity (Ethyl 3-Methyloxazole-4-carboxylate) | Lack of regioselectivity in the cyclization reaction: The reaction between ethyl ethoxymethyleneacetoacetate and hydroxylamine can lead to the formation of the undesired 3-methyl isomer. | - Control reaction temperature: Maintaining a low temperature (between -20°C and 10°C) during the initial phase of the cyclization reaction can significantly favor the formation of the desired 5-methyl isomer.[2][3] - Use of specific reagents: A process utilizing hydroxylamine sulfate in the presence of sodium acetate has been shown to reduce the formation of the isomeric impurity to as low as 0.1%.[2][3] |
| Formation of Other Side Products | Decomposition of reactants or products: Prolonged reaction times or excessively high temperatures can lead to the degradation of starting materials, intermediates, or the final product. | - Optimize reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time and avoid unnecessary heating. - Purification of intermediates: If possible, purify the ethyl ethoxymethyleneacetoacetate intermediate before the cyclization step to remove any unreacted starting materials or byproducts from the first step. |
| Difficulties in Product Purification | Similar physical properties of the product and impurities: The boiling point of the desired product and the 3-methyl isomer can be very close, making separation by distillation challenging. | - Utilize high-efficiency distillation: Employ a fractional distillation column to improve the separation of the isomers. - Crystallization: In some cases, the product can be crystallized from a suitable solvent to achieve higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely reported and industrially relevant method is a two-step process. The first step involves the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride to form ethyl ethoxymethyleneacetoacetate. This intermediate is then reacted with a hydroxylamine salt (such as hydroxylamine hydrochloride or hydroxylamine sulfate) in the presence of a base to yield this compound.[1][2][3] With proper optimization, this method can achieve yields of over 78%.[1]
Q2: How can I minimize the formation of the ethyl 3-methylisoxazole-4-carboxylate isomer?
A2: The formation of the undesired 3-methyl isomer is a common challenge. To minimize its formation, careful control of the reaction conditions during the cyclization step is crucial. Specifically, maintaining a low temperature, ideally between -20°C and 10°C, during the addition of the hydroxylamine reagent has been shown to be effective.[2][3] A patented process reports that using hydroxylamine sulfate with sodium acetate at these low temperatures can reduce the level of the isomeric impurity to as low as 0.1%.[2][3]
Q3: What is the effect of pH on the cyclization reaction?
A3: The pH of the reaction medium plays a significant role in the cyclization step. An alkaline environment, with a pH between 8.0 and 14.0, is reported to be optimal for the reaction of ethyl ethoxymethyleneacetoacetate with hydroxylamine hydrochloride and an inorganic base.[1]
Q4: Are there any alternative synthesis routes for this compound?
A4: Yes, other synthetic strategies exist, although they are less commonly used for large-scale production. One such method involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. Another reported synthesis involves the reaction of ethyl α-formylacetoacetate with hydroxylamine hydrochloride.[4] However, the two-step synthesis starting from ethyl acetoacetate and triethyl orthoformate is generally preferred due to the availability and lower cost of the starting materials, as well as the relatively high yields achieved.
Q5: What are the recommended purification methods for this compound?
A5: The primary method for purifying this compound is vacuum distillation. However, if significant amounts of the 3-methyl isomer are present, fractional distillation may be necessary. Recrystallization from a suitable solvent system can also be an effective method for achieving high purity.
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is based on the reaction of ethyl acetoacetate and triethyl orthoformate, followed by cyclization with hydroxylamine hydrochloride.
Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate
-
In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a molar ratio of 1:1.0-2.0:1.0-3.0.[1]
-
Heat the mixture to a temperature between 120°C and 140°C.
-
Continuously remove the ethanol byproduct via distillation to drive the reaction to completion.
-
Once the reaction is complete (as monitored by TLC or GC), allow the mixture to cool. The crude ethyl 2-ethoxymethyleneacetoacetate can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-ethoxymethyleneacetoacetate in a suitable organic solvent (e.g., ethanol, methanol).
-
Prepare an aqueous solution of hydroxylamine hydrochloride and an inorganic base (e.g., sodium hydroxide, potassium hydroxide).
-
Cool the solution of the intermediate to between -5°C and 0°C.
-
Slowly add the aqueous solution of hydroxylamine and base to the cooled solution of the intermediate, while maintaining the pH of the reaction mixture between 8.0 and 14.0.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Isomer Impurity (%) | Reference |
| Cyclization Temperature | -20°C to 10°C | 20°C to 30°C | Reflux | Optimized | Moderate | Lower |
| pH of Cyclization | 8.0 - 14.0 | 6.0 - 7.0 | < 6.0 | > 78.0 | < 1.0 | [1] |
| Hydroxylamine Salt | Hydroxylamine sulfate | Hydroxylamine hydrochloride | - | High | < 0.1 | [2][3] |
Visualizations
References
- 1. CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Minimizing isomeric impurities in oxazole synthesis
Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to isomeric impurities in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are isomeric impurities in the context of oxazole synthesis?
A1: In oxazole synthesis, isomeric impurities are molecules that share the same molecular formula but differ in the arrangement of substituents on the oxazole ring. This issue, known as regioselectivity, commonly arises when using unsymmetrical starting materials. For example, the cyclization of an unsymmetrical α-acylamino ketone can potentially yield two different regioisomeric products, complicating purification and reducing the yield of the desired compound.[1]
Q2: Why is controlling regioisomer formation critical in drug development?
A2: Controlling isomeric impurities is crucial because different isomers of a compound can have significantly different chemical, physical, and pharmacological properties.[2] In drug development, one isomer may exhibit the desired therapeutic activity while another could be inactive or, in a worst-case scenario, possess toxicological activity.[2] The presence of these impurities can lead to inconsistent results in biological assays and create significant hurdles for regulatory approval.[1]
Q3: Which common oxazole synthesis methods are prone to forming regioisomeric mixtures?
A3: Several classic synthesis methods can yield isomeric mixtures, especially when using unsymmetrical precursors.[1] Key examples include:
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Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino-ketones. If the acyl and ketone portions of the starting material are different and unsymmetrical, two distinct enol/enolate intermediates can form, leading to a mixture of oxazole regioisomers.[1][3]
-
Fischer Oxazole Synthesis: This synthesis utilizes a cyanohydrin and an aldehyde. While effective for symmetrical 2,5-disubstituted oxazoles, using unsymmetrical aromatic groups on the two precursors can present regiochemical challenges.[1][4]
-
Bredereck Reaction: The reaction of α-haloketones with amides can also result in mixtures if the α-haloketone is unsymmetrical.[1]
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Cornforth Rearrangement: This is not a synthesis method but a rearrangement reaction where a 4-acyloxazole can thermally rearrange into an isomeric oxazole, effectively swapping the groups at the C4 and C5 positions.[5][6] This can be an unexpected source of isomeric impurity if the reaction conditions (e.g., high temperature) are suitable.
Q4: What are the primary factors that influence regioselectivity in oxazole synthesis?
A4: The regiochemical outcome is generally governed by a combination of electronic effects, steric hindrance, and reaction conditions.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the starting materials can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents can physically block a reaction at a nearby position, thereby favoring the formation of the less sterically hindered regioisomer.[1]
-
Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst or dehydrating agent can significantly impact the reaction pathway and the resulting isomer ratio. For example, lower temperatures often favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[1]
Troubleshooting Guides
Issue 1: My Robinson-Gabriel synthesis is producing a mixture of regioisomers.
The Robinson-Gabriel synthesis is notorious for poor regioselectivity with unsymmetrical 2-acylamino-ketones. Here’s how to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Recommended Actions:
-
Modify the Dehydrating Agent: The choice of cyclodehydrating agent can influence the enolization pathway. Historically, concentrated sulfuric acid is used, but a wide range of other agents are available.[3] Experimenting with milder or different types of agents may favor one cyclization pathway over the other.
-
Adjust Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, potentially increasing the yield of a single isomer.
-
Introduce Steric Bias: If possible, modify your starting materials to introduce a bulky group that can sterically hinder one of the cyclization pathways.
-
Consider an Alternative Route: If modifying conditions doesn't work, a different synthetic strategy is often the best solution. Modern methods, such as palladium-catalyzed cross-coupling on a pre-formed oxazole ring, offer explicit site-selectivity.[7]
Issue 2: My palladium-catalyzed C-H arylation is giving poor regioselectivity between C-2 and C-5.
Modern direct arylation methods are powerful but sensitive to reaction parameters. Selectivity between the C-2 and C-5 positions can often be controlled by tuning ligands and solvents.
Troubleshooting and Optimization:
-
Ligand Selection: The choice of phosphine ligand is critical. Task-specific ligands can provide high selectivity for either the C-2 or C-5 position.
-
Solvent Polarity: The polarity of the solvent has been shown to be a key determinant of regioselectivity in some palladium-catalyzed arylations.[8]
Data on Regioselectivity Control
The following table summarizes data from a study on complementary methods for direct arylation of oxazoles, demonstrating how ligand and solvent choice can direct the reaction to either the C-5 or C-2 position.[8]
| Target Position | Catalyst System | Solvent | Arylating Agent | Regioselectivity (C5:C2) | Yield |
| C-5 | Pd(OAc)₂ / Ligand A | DMA (Polar) | 4-bromotoluene | >98:2 | 85% |
| C-2 | Pd(OAc)₂ / Ligand B | Toluene (Nonpolar) | 4-bromotoluene | <2:98 | 90% |
| C-5 | Pd(OAc)₂ / Ligand A | DMA (Polar) | 4-chloroanisole | >98:2 | 78% |
| C-2 | Pd(OAc)₂ / Ligand B | Toluene (Nonpolar) | 4-chloroanisole | <2:98 | 82% |
| (Note: Ligand A and Ligand B represent task-specific phosphine ligands as described in the source literature. Data is illustrative based on published findings.)[8] |
Issue 3: How can I detect, quantify, and separate isomeric impurities?
If an isomeric mixture is unavoidable, you will need robust analytical and purification methods.
1. Analytical Methods
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High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly effective and widely used method for quantifying oxazole isomers.[9] Developing a suitable method will involve screening different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.
-
Gas Chromatography (GC): GC coupled with a Mass Spectrometer (MS) or a Nitrogen-Phosphorus Detector (NPD) is also a powerful tool for separating and identifying volatile isomers.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify isomers, provided there are distinct, well-resolved signals for each compound in the mixture.
2. Purification Strategies
-
Column Chromatography: This is the most common method for separating isomers.[10] Success depends on finding a solvent system that provides sufficient difference in the retention factors (Rƒ) of the isomers.
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective and scalable purification technique.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC is the method of choice, although it is more costly and time-consuming.
Key Experimental Protocols
Protocol: Regioselective C-5 Arylation of 2-Substituted Oxazole
This protocol is based on literature methods for achieving high regioselectivity in palladium-catalyzed direct C-H arylation.[8]
Logical Workflow for Regioselective Synthesis
Caption: Decision workflow for selecting a synthesis strategy.
Materials:
-
2-Substituted Oxazole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Task-Specific Phosphine Ligand (10 mol%)
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Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-substituted oxazole, aryl bromide, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Add anhydrous DMA via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-disubstituted oxazole.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 5. Cornforth rearrangement - Wikipedia [en.wikipedia.org]
- 6. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Technical Support Center: Purification of Crude Ethyl 5-Methyloxazole-4-carboxylate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Ethyl 5-Methyloxazole-4-carboxylate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel (60-120 mesh or 230-400 mesh) is the most commonly used stationary phase for the purification of this compound and related oxazole derivatives. For compounds that may be sensitive to the acidic nature of standard silica gel, neutral silica gel or deactivating the silica gel with triethylamine in the eluent can be considered.
Q2: How do I determine the optimal solvent system (mobile phase) for the purification?
A2: The ideal solvent system should provide good separation of the target compound from impurities on a Thin Layer Chromatography (TLC) plate, with an Rf value for the desired product of approximately 0.2-0.4. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. Based on literature for similar compounds, a starting solvent system of 20-30% ethyl acetate in hexane is recommended for initial TLC analysis.
Q3: My compound is not dissolving well in the chosen mobile phase for loading onto the column. What should I do?
A3: If the crude product has poor solubility in the mobile phase, you can use a "dry loading" technique. Dissolve your crude mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.
Q4: What are the common impurities encountered during the synthesis of this compound?
A4: Common impurities may include unreacted starting materials, byproducts from side reactions, and potentially the isomeric impurity, ethyl 3-methyloxazole-4-carboxylate. The separation of isomers can be particularly challenging due to their similar polarities.
Q5: How can I visualize the compound on a TLC plate if it is not UV active?
A5: If the compound is not visible under a UV lamp, you can use staining solutions to visualize the spots on the TLC plate. Common stains include potassium permanganate, iodine vapor, or phosphomolybdic acid.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | 1. Inappropriate Solvent System: The polarity of the mobile phase is either too high (all compounds elute together) or too low (compounds remain at the baseline). 2. Column Overloading: Too much crude material has been loaded onto the column. 3. Improper Column Packing: The column may have cracks, channels, or air bubbles. | 1. Optimize Solvent System: Use TLC to test various solvent ratios. A gradient elution (gradually increasing the polarity of the mobile phase) may improve separation. 2. Reduce Sample Load: A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Product Elutes with Impurities (Co-elution) | 1. Similar Polarity of Product and Impurity: The chosen solvent system does not provide adequate resolution. 2. Isomeric Impurities: Isomers often have very similar polarities. | 1. Fine-tune the Solvent System: Try small, incremental changes in the solvent ratio. Using a different solvent system with different selectivity (e.g., dichloromethane/hexane instead of ethyl acetate/hexane) may help. 2. Consider Alternative Techniques: If column chromatography fails to separate isomers, techniques like preparative HPLC or recrystallization may be necessary. |
| Streaking or Tailing of Bands | 1. Compound Degradation on Silica: Some oxazole derivatives can be sensitive to the acidic nature of silica gel. 2. Sample Insolubility: The sample may not be fully dissolved in the mobile phase. 3. High Concentration of Sample: Overly concentrated bands can lead to tailing. | 1. Use Neutral or Deactivated Silica: Employ neutral silica gel or add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the silica. 2. Ensure Complete Dissolution: Use the dry loading method if solubility is an issue. 3. Dilute the Sample: Load a less concentrated solution of the crude material. |
| Compound is Not Eluting from the Column | 1. Solvent Polarity is Too Low: The mobile phase is not strong enough to move the compound down the column. 2. Irreversible Adsorption: The compound may be strongly and irreversibly binding to the silica gel. | 1. Increase Solvent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase. If necessary, switch to a more polar solvent system (e.g., methanol in dichloromethane). 2. Test for Stability: Perform a small-scale test by stirring your compound with silica gel in the chosen eluent to check for degradation or irreversible adsorption. |
| Cracks or Bubbles in the Column Bed | 1. Improper Packing Technique: The slurry was not prepared or poured correctly. 2. Column Ran Dry: The solvent level dropped below the top of the stationary phase. | 1. Repack the Column: Ensure the slurry is homogeneous and poured in a single, continuous motion. Gently tap the column to dislodge any air bubbles. 2. Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude mixture.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Hexane (or petroleum ether)
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Ethyl acetate
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Dichloromethane (optional, for dry loading)
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Glass chromatography column
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Separatory funnel (for solvent addition)
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
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Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., start with 80:20 v/v).
-
Visualize the plate under a UV lamp to determine the Rf of the product and impurities.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select a glass column of appropriate size. A general rule is to have a silica gel bed height of about 10-15 cm.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
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Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
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Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Carefully apply the solution to the top of the column using a pipette.
-
Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. The volume of each fraction will depend on the size of the column.
-
Monitor the separation by collecting small spots from the eluting fractions on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound and then any more polar impurities. For example, you can increase the ethyl acetate concentration from 5% to 20% and then to 50%.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates of the collected fractions to identify which fractions contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Neutral silica gel can be used for sensitive compounds. |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 80:20 to 70:30 v/v) | The optimal ratio should be determined by TLC. |
| TLC Rf of Product | 0.2 - 0.4 | In the optimized mobile phase. |
| Silica Gel to Crude Ratio | 30:1 to 50:1 (w/w) | Higher ratios may be needed for difficult separations. |
| Column Dimensions | Dependent on the amount of crude material | For 1g of crude, a 2-3 cm diameter column is suitable. |
| Elution Mode | Isocratic or Gradient | Gradient elution may be necessary to separate closely eluting impurities. |
| Expected Recovery | >85% | Dependent on the purity of the crude material and the success of the separation. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting workflow for column chromatography purification.
Technical Support Center: Recrystallization of Ethyl 5-Methyloxazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of Ethyl 5-Methyloxazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For this compound, a good starting point for solvent screening would be alcohols, such as ethanol or isopropanol, or esters like ethyl acetate.[1] A mixed solvent system, such as ethyl acetate/hexane or THF/hexane, can also be effective.[2] It is recommended to perform small-scale solvent screening to determine the most suitable solvent or solvent system for your specific sample.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is expected to be a white to cream-colored solid.[3] While the exact melting point for this specific compound is not widely reported, a similar compound, Ethyl 5-methylisoxazole-4-carboxylate, has a melting point of 49-52°C.[4] A sharp melting point range is indicative of high purity.
Q3: How can I improve the yield of my recrystallization?
A3: A low yield can be due to several factors.[5] The most common reason is using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[5][6] To improve your yield, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. You can also try to recover some of the dissolved product from the mother liquor by evaporating a portion of the solvent and cooling for a second crop of crystals.[5]
Q4: My compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid.[5][6] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[5] Using a mixed solvent system and ensuring the initial purity of the compound is high can also help prevent this issue.[6]
Q5: No crystals are forming, even after the solution has cooled. What steps can I take?
A5: If no crystals form, the solution may be too dilute or supersaturated.[5][6] First, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[5] If these methods are unsuccessful, you may have used too much solvent. In this case, you can boil off some of the solvent to increase the concentration and then attempt to cool the solution again.[5][6]
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent should be optimized based on preliminary screening.
1. Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, ethyl acetate, hexane) to each tube.
-
Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to the flask while heating and stirring until the solid is completely dissolved.
3. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin during this time.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
6. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Quantitative Data
| Parameter | Value | Source |
| Melting Point (similar compound) | 49-52°C (for Ethyl 5-methylisoxazole-4-carboxylate) | [4] |
| Molecular Weight | 155.15 g/mol | [7] |
| Density | 1.118 g/mL at 25°C | |
| Appearance | White to cream powder | [3] |
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystal Formation | - Too much solvent was used.- The solution is supersaturated. | - Boil off some solvent to concentrate the solution.[5][6]- Scratch the inside of the flask with a glass rod.[5]- Add a seed crystal.[5] |
| "Oiling Out" | - The compound is coming out of solution above its melting point.- The solution is cooling too rapidly.- High concentration of impurities. | - Reheat the solution, add more solvent, and cool slowly.[5][6]- Consider purification by chromatography before recrystallization.[1] |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete transfer of crystals. | - Use the minimum amount of hot solvent necessary.[5]- Preheat the filtration apparatus.- Rinse the flask with cold solvent to recover all crystals. |
| Crystals are Colored | - Presence of colored impurities. | - Use activated charcoal to decolorize the solution before crystallization.[5] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. H27574.03 [thermofisher.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 5-Methyloxazoles
Welcome to the Technical Support Center for the synthesis of 5-methyloxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing 5-methyloxazoles?
A1: The most prevalent methods for synthesizing 5-methyloxazoles include the Robinson-Gabriel synthesis, the Van Leusen oxazole synthesis, and the Fischer oxazole synthesis. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.
Q2: I am observing a significant amount of an unknown impurity in my 5-methyloxazole synthesis. How can I identify it?
A2: Impurity identification is a critical step in optimizing your synthesis. The first step is to characterize the impurity using analytical techniques such as LC-MS and NMR spectroscopy. Comparing the spectral data with known potential side products for your chosen synthetic route is a good starting point. Common side products include unreacted starting materials, intermediates, or byproducts from competing reaction pathways.
Q3: Can the 5-methyl group influence the outcome of the oxazole synthesis?
A3: Yes, the 5-methyl group can influence the reaction through both steric and electronic effects. Electronically, the methyl group is weakly electron-donating, which can affect the reactivity of intermediates. Sterically, its presence can influence the approach of reagents and may favor or disfavor certain reaction pathways or the formation of specific regioisomers.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis of 5-methyloxazoles, categorized by the synthetic method.
Robinson-Gabriel Synthesis of 5-Methyloxazoles
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1]
Issue 1: Low or No Yield of 5-Methyloxazole
Potential Cause A: Hydrolysis of the 2-Acylamino-ketone Starting Material
Under the strongly acidic conditions often employed, the 2-acylamino-ketone starting material can undergo hydrolysis back to the corresponding amino ketone and carboxylic acid.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. The presence of water facilitates hydrolysis.
-
Optimize Dehydrating Agent: While concentrated sulfuric acid is traditional, other dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective and may require less harsh conditions.[2]
-
Control Reaction Temperature: While higher temperatures can promote cyclization, they can also accelerate the decomposition of sensitive starting materials.[2] Monitor the reaction closely and consider running it at a lower temperature for a longer duration.
Potential Cause B: Incomplete Cyclization
The cyclodehydration step may be inefficient under the chosen reaction conditions.
Recommended Solutions:
-
Increase Dehydrating Agent Stoichiometry: A slight excess of the dehydrating agent can help drive the reaction to completion.
-
Change the Dehydrating Agent: Some substrates may require a stronger or milder dehydrating agent for optimal results. A comparison of common dehydrating agents is provided in the table below.
Issue 2: Formation of a Significant Enamide Byproduct
Under certain conditions, the 2-acylamino-ketone can undergo elimination of water to form a stable enamide as a competing side product.[2]
Recommended Solutions:
-
Modify Reaction Conditions: Altering the temperature or the choice of dehydrating agent can disfavor the enamide formation pathway. Systematic experimentation is often necessary to find the optimal conditions for your specific substrate.[2]
-
Use a Milder Dehydrating Agent: Reagents like the Burgess reagent or a combination of triphenylphosphine and iodine can promote cyclization under milder conditions, potentially reducing enamide formation.[2]
Data Presentation: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | Acetic anhydride, 90-100°C | Readily available, inexpensive | Harsh conditions, potential for charring and side reactions[3] |
| POCl₃ | Reflux in an inert solvent | Effective for many substrates | Corrosive, moisture-sensitive |
| P₂O₅ | High temperature, often neat | Powerful dehydrating agent | Heterogeneous, can be difficult to work with |
| Trifluoroacetic Anhydride (TFAA) | Room temperature or gentle heating | Milder conditions, often cleaner reactions | More expensive |
| Burgess Reagent | Mild conditions, often in THF | Very mild, good for sensitive substrates | Expensive, may require synthesis |
| PPh₃ / I₂ | Mild conditions, typically in acetonitrile or THF | Mild, avoids strong acids | Stoichiometric byproducts can complicate purification |
Experimental Protocol: Minimizing Enamide Formation in Robinson-Gabriel Synthesis
This protocol utilizes a milder dehydrating agent to favor oxazole formation over the enamide byproduct.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Triphenylphosphine (1.5 eq)
-
Iodine (1.5 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Acetonitrile
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-acylamino-ketone and triphenylphosphine.
-
Add anhydrous acetonitrile and stir until all solids are dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine in anhydrous acetonitrile.
-
Add triethylamine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Robinson-Gabriel synthesis pathway and common side reactions.
Van Leusen Oxazole Synthesis of 5-Methyloxazoles
The Van Leusen synthesis produces 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4]
Issue 1: Formation of a Stable Oxazoline Intermediate
The reaction may stall at the 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate if the final elimination of p-toluenesulfinic acid is incomplete.[5]
Recommended Solutions:
-
Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can promote the elimination step.[5]
-
Use a Stronger Base: While potassium carbonate is often used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.[5]
-
Extend Reaction Time: In some cases, simply allowing the reaction to stir for a longer period at room temperature or slightly elevated temperature can drive it to completion.[5]
Issue 2: Formation of a Nitrile Byproduct
The formation of a nitrile is the characteristic outcome of the Van Leusen reaction with ketones.[6] This side product will appear if your aldehyde starting material is contaminated with the corresponding ketone.
Recommended Solutions:
-
Purify the Aldehyde: Ensure the purity of the aldehyde starting material. If it has been stored for a long time, consider purifying it by distillation or column chromatography to remove any ketone impurities that may have formed via oxidation.[5]
Issue 3: Decomposition of TosMIC
TosMIC can decompose in the presence of base and moisture, often forming N-(tosylmethyl)formamide.[5] This decomposition consumes the reagent and lowers the overall yield.
Recommended Solutions:
-
Strictly Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Control Temperature: Add the base and TosMIC at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and minimize decomposition.
Data Presentation: Effect of Base on the Van Leusen Synthesis
| Base | Typical Conditions | Relative Rate of Elimination | Potential Issues |
| K₂CO₃ | Methanol, reflux | Moderate | May lead to incomplete elimination, stalling at the oxazoline intermediate[5] |
| t-BuOK | THF, 0°C to RT | Fast | Strongly basic, requires strictly anhydrous conditions to prevent TosMIC decomposition[5] |
| DBU | THF or CH₃CN, RT | Fast | Non-nucleophilic, good for sensitive substrates, but can be more expensive |
Experimental Protocol: Optimized Van Leusen Synthesis to Minimize Oxazoline Formation
This protocol employs a strong base to ensure complete conversion to the 5-methyloxazole.
Materials:
-
Acetaldehyde (or a suitable precursor, 1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the resulting mixture for 20 minutes at 0 °C.
-
Add a solution of the aldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
If the oxazoline intermediate is still present, gently warm the reaction to 40 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Van Leusen synthesis pathway and common side reactions.
Fischer Oxazole Synthesis of 5-Methyloxazoles
The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.[7]
Issue 1: Formation of a Chlorinated Byproduct
When using hydrogen chloride as the acid catalyst, chlorination of the oxazole ring can occur, leading to the formation of a 4-chlorooxazole derivative.[7]
Recommended Solutions:
-
Use an Alternative Acid Catalyst: Consider using other anhydrous acid sources such as HBr or a Lewis acid to avoid the introduction of chloride ions.
-
Strict Control of HCl Stoichiometry: Use the minimum amount of anhydrous HCl required to catalyze the reaction.
Issue 2: Formation of an Oxazolidinone Byproduct
The formation of an oxazolidinone can occur as a side reaction, particularly with certain substrates.[7]
Recommended Solutions:
-
Ensure Strictly Anhydrous Conditions: The presence of water can promote the formation of this byproduct.
-
Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures may disfavor the formation of the oxazolidinone.
Experimental Protocol: Fischer Oxazole Synthesis with Minimized Side Reactions
This protocol emphasizes the use of strictly anhydrous conditions to minimize side product formation.
Materials:
-
Aldehyde cyanohydrin (1.0 eq)
-
Aldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Anhydrous hydrogen chloride (gas)
Procedure:
-
Dissolve the aldehyde cyanohydrin and the aldehyde in anhydrous diethyl ether in a flame-dried, three-necked flask equipped with a gas inlet tube, a condenser, and a drying tube.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 15-30 minutes.
-
Allow the mixture to stand at a low temperature (e.g., 0-5 °C) for 24 hours. The product may precipitate as its hydrochloride salt.
-
Collect the precipitate by filtration and wash with anhydrous ether.
-
To obtain the free base, treat the hydrochloride salt with a weak base, such as a saturated aqueous solution of sodium bicarbonate, or by boiling in alcohol.
-
Extract the free base with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Mandatory Visualization
Caption: Fischer oxazole synthesis pathway and potential side reactions.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Thermodynamic versus kinetic control in oxazole ring formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of thermodynamic versus kinetic control in oxazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in oxazole synthesis?
A1: The distinction lies in which factor governs the final product distribution.[1]
-
Kinetic Control: This regime favors the product that is formed fastest. The reaction is typically run at lower temperatures and for shorter durations, where the rate of formation is determined by the lower activation energy of the transition state. The resulting product, the "kinetic product," is not necessarily the most stable.[1][2]
-
Thermodynamic Control: This regime favors the most stable product. The reaction is conducted under conditions (e.g., higher temperatures, longer reaction times) that allow for equilibrium to be established between the products.[1][2] The product with the lowest Gibbs free energy, the "thermodynamic product," will be the major component of the final mixture.[1]
Q2: How do reaction conditions influence whether a reaction is under kinetic or thermodynamic control?
A2: Reaction conditions are the primary tool for directing the outcome of a reaction towards either the kinetic or thermodynamic product. Key factors include:
-
Temperature: Lower temperatures generally favor kinetic control as there is insufficient energy to overcome the activation barrier for the reverse reaction or the formation of the more stable thermodynamic product.[2] Higher temperatures provide the necessary energy to establish equilibrium, favoring the thermodynamic product.[1]
-
Reaction Time: Shorter reaction times can isolate the kinetic product before it has a chance to convert to the more stable thermodynamic product. Longer reaction times allow for this equilibration.
-
Solvent: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the energy barriers and product distribution.[3]
-
Base/Catalyst: The choice and strength of a base or catalyst can significantly alter the reaction pathway. Sterically hindered bases at low temperatures are often used to favor the kinetic product in deprotonation steps.[1]
Q3: In the context of oxazole synthesis, which methods are susceptible to kinetic vs. thermodynamic control issues?
A3: Isomerization reactions are prime examples where this control is crucial. For instance, the isomerization of isoxazoles to oxazoles can proceed through an intermediate azirine. The reaction conditions then dictate whether the final product is the rearranged isoxazole (kinetic) or the oxazole (thermodynamic).[4][5] Non-catalytic thermolysis at high temperatures (e.g., 170°C) can favor the formation of the oxazole, while catalytic conditions at lower temperatures (e.g., 105°C) may yield the isomerized isoxazole.[4][5]
Q4: Can you provide an example of how product distribution changes with temperature?
A4: In certain copper-catalyzed oxazole syntheses, the reaction yield is highly dependent on temperature. For example, a reaction might yield 13% product at 25°C, 77% at 60°C, and then drop to 60% at 80°C, indicating an optimal temperature for the desired product formation, which could be the kinetic product.[3] This illustrates that simply increasing the temperature does not always lead to better yields, as it might favor alternative, more stable (thermodynamic) but undesired products or decomposition pathways.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient Reaction Temperature or Time: The reaction may not have reached completion.[6] 2. Inactive Base/Catalyst: The base or catalyst may be old or improperly stored.[6] 3. Poor Solvent Choice: The chosen solvent may not be suitable for the reaction.[3] 4. Presence of Water: Many oxazole syntheses require anhydrous conditions. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] 2. Use a freshly opened or properly stored base/catalyst. Consider using a stronger base if a weaker one is proving ineffective.[6] 3. Screen a variety of solvents (e.g., CH2Cl2, THF, MeCN, Dioxane).[7] Solvent-free conditions can sometimes improve yields.[3] 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Isomers | 1. Competition between Kinetic and Thermodynamic Pathways: The reaction conditions may be allowing for the formation of both the kinetic and thermodynamic products. 2. Side Reactions: The starting materials may be undergoing undesired side reactions, such as self-condensation of an aldehyde.[6] | 1. To favor the kinetic product , lower the reaction temperature and shorten the reaction time. To favor the thermodynamic product , increase the reaction temperature and/or reaction time to allow for equilibrium to be reached.[1][2] 2. Add the more reactive starting material (e.g., the aldehyde) slowly to the reaction mixture to maintain a low concentration and minimize self-reaction.[6] |
| Difficulty in Product Purification | 1. Presence of Byproducts: Common byproducts, such as p-toluenesulfinic acid in the Van Leusen synthesis, can co-elute with the desired product.[6] 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Wash the crude product with a solution to remove specific byproducts (e.g., a sodium hydrosulfide solution to remove sulfinic acid).[6] Recrystallization or careful column chromatography may be necessary. 2. Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
Data Presentation
Table 1: Effect of Reaction Conditions on Oxazole Synthesis Yield
| Entry | Base (equiv.) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | DMAP (1.2) | DCM | 60 | rt | 70 |
| 2 | DMAP (1.5) | DCM | 30 | 40 | 96 |
| 3 | DBU (1.2) | DCM | 30 | 40 | trace |
| 4 | DMAP (1.5) | DMSO | 30 | 40 | ND |
| 5 | DMAP (1.5) | Dioxane | 30 | 40 | 37 |
| 6 | DMAP (1.5) | THF | 30 | 40 | 40 |
| 7 | DMAP (1.5) | MeCN | 30 | 40 | ND |
| Data adapted from a study on the synthesis of 4,5-disubstituted oxazoles.[7] rt = room temperature, ND = not detected. |
Table 2: Temperature Optimization of a Copper-Catalyzed Oxazole Synthesis
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 13 |
| 2 | 40 | 31 |
| 3 | 60 | 77 |
| 4 | 80 | 60 |
| Data from a study optimizing a Cu(I) pre-catalyst for oxazole synthesis.[3] |
Experimental Protocols
Protocol 1: Van Leusen Oxazole Synthesis (General Procedure)
The Van Leusen reaction is a powerful method for synthesizing 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC).[8][9]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv.), tosylmethyl isocyanide (TosMIC, 1.0 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous methanol as the solvent.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Partition the resulting residue between dichloromethane (DCM) and water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 5-substituted oxazole.[6]
Protocol 2: Robinson-Gabriel Synthesis (General Procedure)
This method involves the cyclodehydration of a 2-acylamino ketone to form a 2,5-disubstituted oxazole.[10][11]
-
Setup: Place the 2-acylamino ketone (1.0 equiv.) in a round-bottom flask.
-
Reagent Addition: Add a dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[8][10]
-
Reaction: Heat the mixture. The reaction temperature and time will vary depending on the substrate and the dehydrating agent used. Monitor the reaction by TLC.
-
Workup: Carefully pour the cooled reaction mixture into ice water to quench the reaction.
-
Neutralization & Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Visualizations
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
Technical Support Center: Optimizing Reaction Temperature for Selective Oxazole Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for overcoming common challenges related to temperature optimization in selective oxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is temperature a critical parameter in selective oxazole synthesis? A1: Reaction temperature is a crucial parameter that significantly influences the kinetics and thermodynamics of oxazole synthesis. Optimizing temperature is key to controlling the reaction rate, maximizing yield, and minimizing the formation of side products or decomposition of starting materials.[1] Excessively high temperatures can lead to undesired byproducts and tar formation, while temperatures that are too low may result in slow or incomplete reactions.[1][2]
Q2: How does the optimal temperature vary for different oxazole synthesis methods? A2: The ideal temperature range is highly dependent on the specific synthetic route employed:
-
Robinson-Gabriel Synthesis: This method often requires elevated temperatures (e.g., 90-160°C) for the cyclodehydration step, especially when using strong acids like H₂SO₄ or polyphosphoric acid (PPA).[2] However, for sensitive substrates, milder conditions and lower temperatures may be necessary to prevent decomposition.[2]
-
Van Leusen Oxazole Synthesis: This reaction is commonly performed at the reflux temperature of the solvent, which is often methanol when using a base like potassium carbonate (K₂CO₃).[3][4] For less reactive aldehydes, higher temperatures or the use of microwave irradiation may be required to drive the reaction to completion.[5]
-
Fischer Oxazole Synthesis: This synthesis is typically conducted under mild conditions by passing anhydrous hydrochloric acid gas through a solution of a cyanohydrin and an aldehyde in dry ether.[6]
-
Copper-Catalyzed Synthesis: In certain copper-catalyzed methods, increasing the temperature from room temperature (25°C) to 80°C has been shown to significantly improve product yields.[7][8]
Q3: What is the role of microwave irradiation in controlling reaction temperature? A3: Microwave-assisted synthesis allows for rapid and uniform heating of the reaction mixture, leading to significantly reduced reaction times and often improved yields.[5] For instance, in a modified Van Leusen synthesis, irradiating the reaction at 65°C for just 8 minutes resulted in a 96% yield of the desired 5-phenyl oxazole.[5] This technique provides precise temperature control, which can be critical for selectivity.
Q4: Can the choice of solvent affect the optimal reaction temperature? A4: Yes, the solvent and temperature are often interdependent. The choice of solvent determines the maximum achievable reaction temperature (its boiling point) under conventional heating. Furthermore, the solvent can influence reactant solubility and reaction pathways.[1] For example, in the Robinson-Gabriel synthesis, reagents like trifluoroacetic anhydride (TFAA) can be used in ethereal solvents like THF or dioxane from room temperature to reflux, offering a milder alternative to high-boiling strong acids.[2]
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Oxazole
| Possible Cause | Troubleshooting Suggestion |
| Reaction temperature is too low. | The reaction may be kinetically slow. Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. For sluggish reactions, consider switching to a higher-boiling solvent or employing microwave irradiation.[1][5] |
| Reaction temperature is too high. | Starting materials, reagents, or the product may be decomposing. This is often indicated by the formation of tar or a dark reaction mixture.[2] Lower the reaction temperature and consider extending the reaction time. If using a strong dehydrating agent (e.g., H₂SO₄), switch to a milder reagent (e.g., Burgess Reagent, Dess-Martin periodinane) that allows for lower reaction temperatures.[2] |
| Inefficient Reagents or Catalyst. | In the Van Leusen synthesis, ensure the tosylmethyl isocyanide (TosMIC) is fresh, as it can degrade over time.[3] For catalyzed reactions, confirm the catalyst is active and used at the correct loading.[1] |
| Incorrect Base. | The strength and stoichiometry of the base are critical. For a Van Leusen reaction, if K₂CO₃ in methanol is ineffective, a stronger base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF might be necessary, which may also alter the optimal temperature.[3] |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Suggestion |
| High temperature causing side reactions. | Elevated temperatures can promote competing reaction pathways. For example, in 1,3-dipolar cycloadditions, high temperatures can favor the dimerization of the nitrile oxide precursor.[1] Lowering the temperature is the primary strategy to improve selectivity. |
| Formation of stable intermediates. | In the Van Leusen synthesis, the intermediate oxazoline may be isolated if the elimination of the tosyl group is incomplete. This elimination step is typically favored by heating the reaction mixture.[3] A moderate increase in temperature or prolonged heating may be required. |
| Isomeric products are formed. | Regioselectivity can be highly dependent on temperature. A systematic screening of temperatures is recommended to find the optimal balance that favors the formation of the desired isomer.[1] |
Below is a troubleshooting workflow for addressing low product yield.
Caption: Troubleshooting workflow for low yield in oxazole synthesis.
Data Presentation: Temperature Effects
Table 1: Effect of Dehydrating Agent and Temperature in Robinson-Gabriel Synthesis [2]
| Dehydrating Agent | Solvent | Temperature (°C) | Characteristics |
| H₂SO₄ (conc.) | Acetic Anhydride | 90 - 100 | Traditional method; can be too harsh for sensitive substrates. |
| Polyphosphoric Acid (PPA) | Neat | 100 - 160 | Often gives higher yields than H₂SO₄ but is viscous and difficult to work with. |
| Trifluoroacetic Anhydride (TFAA) | THF, Dioxane | Room Temp - Reflux | Mild conditions, suitable for solid-phase synthesis. |
| Burgess Reagent | THF, Benzene | 50 - 80 | Mild, neutral conditions with clean conversions; often used with microwave. |
Table 2: Temperature Optimization for a Microwave-Assisted Van Leusen Synthesis [5]
| Entry | Temperature (°C) | Time (min) | Power (W) | Yield (%) |
| 1 | Room Temp | 6 h | - | Trace |
| 2 | 60 | 6 h | - | 15 (Oxazoline), 10 (Oxazole) |
| 3 | 60 | 8 | 280 | 94 (Oxazoline only) |
| 4 | 65 | 8 | 350 | 96 (Oxazole only) |
| Reaction of benzaldehyde and TosMIC with K₃PO₄ in IPA. |
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole [2]
This protocol describes a traditional method using sulfuric acid for cyclodehydration.
-
Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Neutralize with a suitable base (e.g., aqueous ammonia or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by silica gel chromatography.
Protocol 2: Microwave-Assisted Van Leusen Synthesis of 5-Phenyl Oxazole [5]
This protocol provides a rapid and high-yield synthesis using microwave irradiation.
-
Preparation: In a 50 mL round-bottom flask suitable for microwave synthesis, add benzaldehyde (1.18 mmol, 1.0 eq), 4-toluenesulfonylmethyl isocyanide (TosMIC) (1.18 mmol, 1.0 eq), and K₃PO₄ (2.36 mmol, 2.0 eq).
-
Solvent Addition: Add 10 mL of isopropanol (IPA) to the flask.
-
Reaction: Place the flask in a microwave reactor. Irradiate the mixture with stirring (800 rpm) at a constant temperature of 65°C with a power of 350 W for 8 minutes.
-
Monitoring: After irradiation, cool the mixture to room temperature and check for completion by TLC.
-
Workup: Remove the solvent under reduced pressure. Add water to the residue and extract with an appropriate organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The following diagram illustrates a general workflow for optimizing reaction temperature.
References
Troubleshooting low conversion in van Leusen oxazole synthesis
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the van Leusen oxazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly low conversion rates, and to help optimize your experimental outcomes.
Troubleshooting Guide: Low Conversion and Side Reactions
Low yields or the formation of impurities are common hurdles in the van Leusen oxazole synthesis. This guide provides a structured approach to identifying and resolving these issues.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reagents: Moisture can deactivate the base and TosMIC. Aldehydes can oxidize over time.[1] 2. Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate TosMIC.[1] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use freshly dried solvents and reagents. Handle moisture-sensitive materials under an inert atmosphere (e.g., nitrogen or argon). Purify aldehydes by distillation or chromatography if necessary.[1] 2. Switch to a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][2] 3. Gently heat the reaction mixture, for instance, to 40-50 °C, after the initial addition of reagents.[1] |
| Formation of Nitrile Byproduct | Presence of Ketone Impurities: Ketones react with TosMIC to form nitriles instead of oxazoles.[1][2] | Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[1] |
| Isolation of Stable Oxazoline Intermediate | Incomplete Elimination of the Tosyl Group: The final base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole is not proceeding to completion.[1][2] | 1. Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.[1][2] 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[1][2] 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.[1][2] |
| Formation of N-(tosylmethyl)formamide | Hydrolysis of TosMIC: TosMIC is sensitive to moisture and can hydrolyze, particularly in the presence of a base.[1][2] | Ensure strictly anhydrous conditions by using dry solvents and glassware, and handling reagents under an inert atmosphere.[1][2] |
| Difficult Product Purification | 1. Residual p-toluenesulfinic acid: This byproduct from the elimination step can co-elute with the product.[1] 2. Emulsion during workup: Can make phase separation difficult.[1] | 1. Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[1] 2. Add a saturated brine solution to help break the emulsion.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the van Leusen oxazole synthesis?
A1: The reaction proceeds through a multi-step mechanism:
-
Deprotonation: A base abstracts an acidic proton from tosylmethyl isocyanide (TosMIC).[1]
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of the aldehyde.[1]
-
Cyclization: The intermediate alkoxide undergoes an intramolecular 5-endo-dig cyclization to form an oxazoline ring.[1][3]
-
Elimination: The base promotes the elimination of the tosyl group (p-toluenesulfinic acid), leading to the aromatic oxazole product.[1][3]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. Potassium carbonate (K₂CO₃) is a commonly used mild base, often in methanol.[1] For less reactive aldehydes or to promote the final elimination step, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF, or DBU, may be more effective.[1][2]
Q3: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using this method?
A3: Yes. The classical van Leusen synthesis typically yields 5-substituted oxazoles. However, by using an α-substituted TosMIC reagent, you can synthesize 4-substituted oxazoles.[1][4] For 4,5-disubstituted oxazoles, a one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective.[5][6][7][8]
Q4: My aldehyde is sensitive to strong bases. What conditions should I use?
A4: For base-sensitive aldehydes, it is recommended to use a milder base like potassium carbonate. You can also try adding the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC to minimize side reactions.[1]
Q5: Are there any modern variations of the van Leusen synthesis that can improve yields and reaction times?
A5: Yes, several modern adaptations exist. Microwave-assisted van Leusen synthesis has been reported to significantly reduce reaction times.[5][7] The use of ionic liquids as solvents has also been shown to be a green and recyclable alternative, particularly for the one-pot synthesis of 4,5-disubstituted oxazoles.[6] Additionally, performing the reaction in a pressure reactor has been demonstrated to shorten reaction times from hours to about 20 minutes.[9]
Data Presentation
Table 1: Reaction Conditions and Yields for 5-Alkyl-Oxazoles
| Aldehyde (R-CHO) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Butyraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Propyl-oxazole | 75 |
| Isovaleraldehyde | K₂CO₃ | Methanol | Reflux | 4 | 5-Isobutyl-oxazole | 72 |
| Cyclohexanecarboxaldehyde | K₂CO₃ | Methanol | Reflux | 5 | 5-Cyclohexyl-oxazole | 80 |
Table 2: Reaction Conditions and Yields for 4-Substituted Oxazoles[4]
| α-Substituted TosMIC (R¹) | Aldehyde (R²) | Product | Yield (%) |
| Benzyl | Benzaldehyde | 4-Benzyl-5-phenyloxazole | 85 |
| Methyl | Benzaldehyde | 4-Methyl-5-phenyloxazole | 78 |
| Isopropyl | Benzaldehyde | 4-Isopropyl-5-phenyloxazole | 65 |
| Benzyl | 4-Chlorobenzaldehyde | 4-Benzyl-5-(4-chlorophenyl)oxazole | 82 |
| Methyl | 4-Methoxybenzaldehyde | 4-Methyl-5-(4-methoxyphenyl)oxazole | 75 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[1]
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Add methanol (10 mL) to the flask.
-
Heat the reaction mixture to reflux and stir for 4-5 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole[4]
-
In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in methanol (20 mL).[1][4]
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Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.[1][4]
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Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.[1][4]
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After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
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Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.[1]
Visualizations
Caption: Mechanism of the van Leusen oxazole synthesis.
Caption: General experimental workflow for van Leusen oxazole synthesis.
Caption: Troubleshooting workflow for low conversion in van Leusen synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Oxazole synthesis [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
Removal of unreacted starting materials from Ethyl 5-Methyloxazole-4-carboxylate
Technical Support Center: Purification of Ethyl 5-Methyloxazole-4-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from this compound. This information is intended for researchers, scientists, and drug development professionals to address common purification challenges encountered during synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude this compound shows the presence of unreacted ethyl acetoacetate. How can I remove it?
A1: Unreacted ethyl acetoacetate can often be removed by a simple aqueous wash. During the workup of your reaction, washing the organic layer with a mild base can help remove acidic impurities like ethyl acetoacetate.
-
Troubleshooting Steps:
-
Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
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Wash the organic solution with a 5% aqueous sodium bicarbonate or sodium hydroxide solution.[1] This will deprotonate the acidic α-protons of ethyl acetoacetate, making it water-soluble and facilitating its removal into the aqueous layer.
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Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verify the purity using an appropriate analytical technique such as ¹H NMR or HPLC.
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Q2: I suspect my product is contaminated with unreacted triethyl orthoformate. What is the best way to eliminate it?
A2: Triethyl orthoformate is sensitive to acidic conditions, which will hydrolyze it to triethyl orthoformate and subsequently to ethyl formate and ethanol, which are more volatile and easily removed.
-
Troubleshooting Steps:
-
During the reaction workup, wash the organic layer with a dilute acid, such as 1 M hydrochloric acid (HCl).[1]
-
This acidic wash will hydrolyze the triethyl orthoformate.
-
Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash with brine, dry the organic layer, and concentrate.
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If traces remain, vacuum distillation of the product can be effective, as triethyl orthoformate has a lower boiling point than the desired product.
-
Q3: How can I remove unreacted hydroxylamine sulfate from my product?
A3: Hydroxylamine sulfate is an inorganic salt and is highly soluble in water.
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Troubleshooting Steps:
-
A simple aqueous wash during the workup should be sufficient to remove hydroxylamine sulfate.
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Dissolve the crude reaction mixture in an organic solvent and wash it several times with water.
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The hydroxylamine sulfate will partition into the aqueous layer.
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Dry the organic layer and remove the solvent.
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Q4: My product contains an isomeric impurity, Ethyl 3-Methyloxazole-4-carboxylate. How can I separate it?
A4: The separation of isomers can be challenging and often requires chromatographic techniques due to their similar physical properties.
-
Troubleshooting Steps:
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Column Chromatography: This is the most effective method. Use silica gel as the stationary phase. A common mobile phase is a mixture of hexane and ethyl acetate.[2] You will need to determine the optimal solvent ratio by running thin-layer chromatography (TLC) first to achieve good separation between the two isomers.
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Recrystallization: If the isomeric impurity is present in a small amount and the desired product is a solid at room temperature, fractional crystallization might be an option. You will need to experiment with different solvents to find one in which the solubility of the two isomers is sufficiently different.[3][4]
-
Data Presentation
| Purification Method | Target Impurity | Typical Solvents/Reagents | Key Parameters | Expected Outcome |
| Aqueous Wash (Basic) | Ethyl acetoacetate | 5% NaHCO₃ or NaOH (aq) | pH of aqueous wash > 8 | Removal of acidic impurities into the aqueous phase.[1] |
| Aqueous Wash (Acidic) | Triethyl orthoformate | 1 M HCl (aq) | pH of aqueous wash < 3 | Hydrolysis and removal of acid-sensitive impurities. |
| Aqueous Wash (Neutral) | Hydroxylamine sulfate | Water | Multiple washes | Removal of water-soluble inorganic salts. |
| Column Chromatography | Isomeric Impurities | Silica Gel, Hexane/Ethyl Acetate | Gradient or isocratic elution based on TLC analysis | Separation of compounds with different polarities.[2] |
| Recrystallization | Various impurities | Ethanol, Ethyl Acetate/Hexanes | Slow cooling, solvent choice | Purification of solid products based on differential solubility.[3][4] |
| Vacuum Distillation | Volatile Impurities | N/A | Pressure and Temperature | Separation based on differences in boiling points.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Starting Materials
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After the reaction is complete, quench the reaction mixture by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
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Acid Wash: Add 1 M HCl solution to the separatory funnel, shake gently, and allow the layers to separate. Remove the aqueous layer. This step is crucial for removing basic impurities and hydrolyzing acid-labile starting materials like triethyl orthoformate.[1]
-
Base Wash: Add 5% NaHCO₃ solution to the separatory funnel to neutralize any remaining acid and remove acidic starting materials like ethyl acetoacetate. Check the pH of the aqueous layer to ensure it is basic. Separate the aqueous layer.[1]
-
Brine Wash: Wash the organic layer with a saturated NaCl solution to remove the bulk of the dissolved water.
-
Drying: Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄). Stir for 10-15 minutes.
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Concentration: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: First, analyze your crude product by thin-layer chromatography (TLC) using different ratios of hexane and ethyl acetate to find a solvent system that gives good separation between your product and the impurities (Rf value of the product should be around 0.3-0.4).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent (solvent system) and pour it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the solubility is low, you can adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Leflunomide Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the common by-products formed during the synthesis of Leflunomide and its intermediates. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the common synthesis route for Leflunomide?
A1: The most common synthesis of Leflunomide is a two-step process. The key intermediates are 5-methylisoxazole-4-carboxylic acid (MIA) and its activated form, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl).[1][2] MIA is typically chlorinated to form the more reactive MIA-Cl, which is then coupled with 4-trifluoromethylaniline (TFMA) to produce Leflunomide.[1][2]
Q2: What are the most common by-products encountered during Leflunomide synthesis?
A2: Several by-products can form, primarily arising from impurities in starting materials or side reactions during the synthesis. The most frequently reported by-products include:
-
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) : A decomposition product of Leflunomide.[1][2][3]
-
N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide : An isomer of Leflunomide.[1][2]
-
5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide : Formed from an impurity in the 4-trifluoromethylaniline (TFMA) starting material.[1][4]
-
2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) : A by-product that can be difficult to remove.[5][6]
Q3: How do impurities in the starting materials affect the final product purity?
A3: Impurities in the starting materials, such as 5-methylisoxazole-4-carboxylic acid (MIA) and 4-trifluoromethylaniline (TFMA), are a primary source of by-products. For instance:
-
The presence of 3-methyl-isoxazole-4-carboxylic acid as an impurity in the MIA starting material leads to the formation of the corresponding Leflunomide isomer, which can be difficult to separate.[1][2]
-
Similarly, 4-methylaniline impurity in commercial TFMA reacts with MIA-Cl to form 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide.[1][4]
Q4: What is N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) and why is its formation a concern?
A4: HCA is the active metabolite of Leflunomide that forms within the body.[1][2][3] However, its presence as an impurity in the final pharmaceutical product is problematic for accurate dosing and can affect other aspects of pharmaceutical processing.[1][3] HCA formation is often caused by the decomposition of Leflunomide, particularly under basic conditions, such as when using strong amine bases like triethylamine as an acid scavenger during the acylation step.[1][2]
Q5: How can the formation of by-products be minimized?
A5: Minimizing by-product formation involves several strategies:
-
Use of High-Purity Starting Materials : Sourcing high-purity MIA and TFMA is crucial to prevent the formation of related impurities.[1]
-
Control of Reaction Conditions : Careful control of pH and the choice of base is critical. Using a milder inorganic base like sodium bicarbonate instead of strong organic bases can significantly reduce the decomposition of Leflunomide to HCA.[1][2]
-
Optimized Reaction Protocol : Following a process that does not require the distillation of the MIA-Cl intermediate can prevent the concentration of impurities before the final coupling step.[1][2]
-
Purification : Effective purification of the final product, for example, by precipitation or recrystallization from a suitable solvent like toluene, is essential to remove residual by-products.[3][7]
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Leflunomide. | 1. Incomplete chlorination of MIA. 2. Incomplete acylation reaction. 3. Degradation of Leflunomide to HCA.[1][2] 4. Loss of product during workup or purification. | 1. Monitor the chlorination step (e.g., by TLC) to ensure full conversion of MIA to MIA-Cl. 2. Ensure adequate reaction time and temperature for the acylation step. 3. Avoid strong bases like triethylamine. Use sodium bicarbonate and maintain careful pH control.[1][2] 4. Optimize purification; for instance, cooling the reaction mixture can improve precipitation yield.[7] |
| HPLC analysis shows a significant peak identified as HCA. | Use of a strong base (e.g., triethylamine) or failure to control pH during the acylation step, leading to isoxazole ring opening.[1][2] | Switch to a milder base such as sodium or potassium bicarbonate for the acylation step.[1] Implement careful monitoring and control of the reaction pH. |
| An isomeric impurity, N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide, is detected. | The 5-methylisoxazole-4-carboxylic acid (MIA) starting material is contaminated with its isomer, 3-methyl-isoxazole-4-carboxylic acid.[1][2] | 1. Source MIA with a higher purity and lower isomeric content. 2. Purify the starting MIA before use, if possible. 3. Develop a robust purification method for the final product to separate the isomers, although this can be challenging. |
| The impurity 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide is detected. | The 4-trifluoromethylaniline (TFMA) starting material contains 4-methylaniline as an impurity.[4] | 1. Use high-purity TFMA. 2. Purify the crude Leflunomide product, as this impurity can often be removed through recrystallization. |
| A persistent unknown impurity is difficult to remove even after multiple recrystallizations. | This could be 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA), which is known to be difficult to separate from Leflunomide by crystallization.[5][6] | 1. Modify the synthesis process to prevent its formation. One patented process suggests specific reaction conditions can reduce CATA formation to as low as 0.0006%.[6] 2. Consider alternative purification techniques such as column chromatography for small-scale synthesis. |
Summary of Common By-Products
The following table summarizes the key by-products that may be encountered during the synthesis of Leflunomide intermediates.
| By-Product Name | Chemical Structure | Origin | Impact & Mitigation |
| N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) | HO-C(CH3)=C(CN)-C(=O)NH-C6H4-CF3 | Decomposition of Leflunomide, especially under basic conditions.[1][2][3] | Affects dosing accuracy. Mitigated by using mild bases (e.g., NaHCO₃) and controlling pH.[1] |
| N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide | Isomer of Leflunomide | Contamination of 5-methylisoxazole-4-carboxylic acid (MIA) with its 3-methyl isomer.[1][2] | Difficult to separate. Requires high-purity MIA starting material. |
| 5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide | C12H12N2O2 | Contamination of 4-trifluoromethylaniline (TFMA) with 4-methylaniline.[4] | Can be removed by purification. Requires high-purity TFMA. |
| 2-cyanoacetoacetic-1-(4′-trifluoromethyl)-anilide (CATA) | NC-CH(C(=O)CH3)-C(=O)NH-C6H4-CF3 | Side reaction during synthesis.[5][6] | Very difficult to remove by crystallization. Prevention through optimized reaction conditions is key.[5][6] |
Experimental Protocols
The following is a representative two-step protocol for the synthesis of Leflunomide, highlighting critical points for by-product control.
Step 1: Preparation of 5-Methylisoxazole-4-carboxylic acid chloride (MIA-Cl) [7]
-
Azeotropic Distillation : To a reaction vessel, add 5-methylisoxazole-4-carboxylic acid (MIA) (1.0 eq) and toluene. Heat the mixture to reflux to remove any residual water azeotropically.
-
Cooling : Cool the solution to 25-30°C.
-
Chlorination : Add a catalytic amount of N,N-Dimethylformamide (DMF) (optional, ~0.01 eq). Slowly add thionyl chloride (1.1 eq) to the mixture while maintaining the temperature at 25-30°C.
-
Reaction : Heat the reaction mixture to 65-70°C and maintain for approximately 6 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to ensure complete conversion.
-
Cooling : After completion, cool the reaction mass. The resulting solution containing crude MIA-Cl can be used directly in the next step.
Step 2: N-Acylation to form Leflunomide [1]
-
Preparation : In a separate reaction vessel, prepare a suspension of 4-trifluoromethylaniline (TFMA) (1.0-1.05 eq) and sodium bicarbonate (1.1 eq) in a suitable solvent like toluene.
-
Reaction Mixture : Warm the suspension to 40-60°C with vigorous stirring.
-
Addition of MIA-Cl : Slowly add the crude MIA-Cl solution from Step 1 to the TFMA suspension over a period of 20-30 minutes.
-
Reaction Completion : Stir the mixture at this temperature for an additional 2-3 hours. Monitor the reaction for completion.
-
Workup and Precipitation : After the reaction is complete, heat the mixture to reflux. If an aqueous phase is present, perform a hot wash with water. Allow the organic phase to cool slowly to ambient temperature. Leflunomide will precipitate as a white powder.[1]
-
Isolation and Drying : Isolate the solid product by filtration, wash with a small amount of cold solvent or water, and dry under vacuum at 60-80°C to a constant weight.[7] Purity should be confirmed by HPLC.[7]
Visual Guides and Workflows
Leflunomide Synthesis and By-Product Formation
Caption: Leflunomide synthesis pathway and common by-product origins.
Troubleshooting Workflow for Impurities
References
- 1. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 2. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 3. An Improved Process For Preparation Of Leflunomide [quickcompany.in]
- 4. ES2237553T3 - PROCEDURE FOR THE SYNTHESIS OF LEFLUNOMIDE. - Google Patents [patents.google.com]
- 5. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Scaling up the synthesis of Ethyl 5-Methyloxazole-4-carboxylate for lab production
Technical Support Center: Synthesis of Ethyl 5-Methyloxazole-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the laboratory-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: Common synthetic strategies for the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino-ketones, and reactions starting from α-haloketones with primary amides.[1][2] A widely used industrial process for similar structures like 4-methyloxazole-5-carboxylic esters involves reacting ethyl 2-chloroacetoacetate with formamide.[3] Another approach involves the reaction of the corresponding carboxylic acid with CDI (1,1'-Carbonyldiimidazole) followed by reaction with ethyl 2-isocyanoacetate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4]
Q2: What are the critical reaction parameters to control during synthesis?
A2: Temperature control is crucial, especially during cyclization steps, to minimize the formation of isomeric by-products.[5] The purity of starting materials is also vital, as impurities can lead to side reactions.[6] For reactions involving dehydrating agents like phosphorus oxychloride or sulfuric acid, slow and controlled addition is necessary to manage the exothermic nature of the reaction.[1][7]
Q3: What is the expected yield for this synthesis?
A3: Yields can vary significantly depending on the chosen route and scale. For related oxazole and isoxazole syntheses, yields are reported in the range of 65% to 79%.[3][8] For the synthesis of this compound from its corresponding carboxylic acid, a yield of 75% has been reported.[4]
Q4: What are the recommended storage conditions for the final product?
A4: this compound should be stored in a cool, dry place in a tightly sealed container. Oxazole rings can be sensitive to strong acids, and some derivatives are prone to hydrolytic ring-opening, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[6]
Q5: Are there any major safety precautions to consider?
A5: Yes. Many reagents used in oxazole synthesis are hazardous. For example, phosphorus oxychloride and triethylamine are noxious and should be handled in a well-ventilated fume hood.[7] Solvents like benzene are carcinogenic and require specific handling protocols.[7] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Guide
Issue 1: Low Yield
| Potential Cause | Troubleshooting Step | Citation |
| Incomplete Reaction | Monitor reaction progress via TLC or HPLC to ensure completion. Incomplete reactions on scale-up can be due to poor mixing; ensure agitation is sufficient for the vessel size. Consider extending the reaction time or moderately increasing the temperature. | [6] |
| Product Loss During Workup | Avoid distillation of the crude product if it is prone to discoloration or degradation at high temperatures. Thoroughly wash organic layers to remove water-soluble intermediates and byproducts. An alkaline wash can remove acidic impurities. | [7] |
| Side Reactions | Ensure starting materials are pure and dry. The presence of water or other nucleophiles can lead to unwanted side reactions. Use of an inert atmosphere can prevent oxidation or moisture-related side reactions. | [6] |
Issue 2: Impurity Formation (e.g., Isomeric Byproducts)
| Potential Cause | Troubleshooting Step | Citation |
| Incorrect Reaction Temperature | Low temperatures during the cyclization step can increase regioselectivity and limit the formation of isomeric impurities. For a related isoxazole synthesis, cooling to -20°C to 0°C was found to be critical. | [5][9] |
| Suboptimal Reagents or Base | The choice of base can significantly impact impurity profiles. In some syntheses, using a weak base like sodium acetate instead of a strong base like sodium hydroxide reduces the formation of isomers. | [9] |
| Product Degradation | Oxazole rings can be unstable under strongly acidic conditions or high temperatures. Minimize exposure to harsh conditions during workup and purification. Use moderate temperatures for solvent removal. | [5][6] |
Issue 3: Difficulty with Purification
| Potential Cause | Troubleshooting Step | Citation |
| Oily Product | If the product is a thick oil that is difficult to handle, attempt purification by vacuum distillation. Be cautious, as thermal degradation is a risk. | [7][8] |
| Co-eluting Impurities | If column chromatography is ineffective, consider crystallization from a suitable solvent system (e.g., hexane, ethanol). For acidic or basic impurities, an acid-base wash during the workup can be very effective. | [7][10] |
| Residual Reagents | Ensure thorough aqueous washes are performed to remove reagents like triethylamine hydrochloride, which can otherwise co-distill with the product. | [7] |
Experimental Protocols
Method 1: Synthesis from Ethyl 2-chloroacetoacetate and Formamide
This method is adapted from a common industrial process for preparing 4-methyloxazole-5-carboxylic esters.[3]
Step 1: Preparation of Ethyl 2-formyloxyacetoacetate
-
Charge a reaction vessel with dimethylformamide (DMF), formic acid, and sodium formate.
-
Dry the mixture by distillation under reduced pressure.
-
Add Ethyl 2-chloroacetoacetate (EACA) to the mixture.
-
Heat the reaction mixture under reduced pressure (e.g., 65 mbar at 85°C) for approximately 4 hours while distilling off DMF and other volatile components.[3]
Step 2: Cyclization to this compound
-
To the crude Ethyl 2-formyloxyacetoacetate from the previous step, add formamide.
-
Add a catalytic amount of a high-boiling acid, such as sulfuric acid.
-
Heat the mixture to 120-140°C. During the reaction, continuously remove the water and carboxylic acid formed by distillation.[3]
-
After the reaction is complete (monitored by TLC/HPLC), cool the mixture.
-
Perform a standard aqueous workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and then with a saturated brine solution.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
-
Purify the crude product by vacuum distillation or column chromatography.
Data Presentation: Reaction Parameters
| Parameter | Step 1 (Formylation) | Step 2 (Cyclization) | Citation |
| Key Reagents | EACA, Sodium Formate, Formic Acid | Formamide, Sulfuric Acid (cat.) | [3] |
| Solvent | DMF | None (Neat) | [3] |
| Temperature | 85°C | 120 - 140°C | [3] |
| Pressure | ~65 mbar | Atmospheric or Reduced | [3] |
| Typical Yield | >80% (overall for a similar process) | >80% (overall for a similar process) | [3] |
Visualizations
Experimental Workflow Diagram
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. EP2844644B1 - Process for preparation of 4-methyloxazole-5-carboxylic ester - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Ethyl 5-methylisoxazole-4-carboxylate | 51135-73-0 [chemicalbook.com]
- 9. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient Oxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of oxazoles. The following sections detail catalyst selection, address common experimental issues, and provide detailed protocols for key synthetic methods.
Catalyst Performance in Oxazole Synthesis
The selection of an appropriate catalyst is critical for maximizing yield and minimizing side products in oxazole synthesis. Below is a summary of various catalytic systems and their performance in common oxazole formation reactions.
| Catalyst/Method | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Tri(2-furyl)phosphine | N-propargylamides, Aryl iodides | Coupling/Cyclization | 2.5 | Dioxane | 100 | 12 | up to 95% |
| Copper-based catalysts | Varies (e.g., α-diazoketones, amides) | Cyclization | 5-10 | Varies | 80-120 | 2-24 | Good to excellent |
| Gold-based catalysts | N-propargylamides, alkynes | Cycloisomerization | 1-5 | Toluene, Dioxane | 25-80 | 1-12 | High |
| PIDA (Phenyliodine diacetate) | Enamides | Oxidative Cyclization | N/A (Reagent) | CH₂Cl₂ | 25 | 1-3 | up to 92% |
| Sulfuric Acid (H₂SO₄) | 2-Acylamino-ketone | Robinson-Gabriel | Catalytic | Acetic Anhydride | 90-100 | 1-3 | Low to moderate |
| Polyphosphoric Acid (PPA) | 2-Acylamino-ketone | Robinson-Gabriel | N/A (Solvent/Reagent) | Neat | 100-160 | 1-4 | 50-60%[1][2] |
| Potassium Carbonate (K₂CO₃) | Aldehyde, TosMIC | van Leusen | Stoichiometric | Methanol | Reflux | 4-12 | Good to excellent |
Troubleshooting Guides & FAQs
This section provides solutions to common problems encountered during the synthesis of oxazoles, categorized by the specific reaction type.
Robinson-Gabriel Synthesis
Q1: I am observing very low yields or a significant amount of tar-like byproducts in my Robinson-Gabriel synthesis. What could be the cause?
A1: Low yields and tar formation are common issues in the Robinson-Gabriel synthesis, often due to the harsh reaction conditions.
-
Probable Cause: The use of strong dehydrating agents like concentrated sulfuric acid (H₂SO₄) can lead to charring and decomposition of sensitive substrates.[1] High reaction temperatures can also contribute to the degradation of starting materials and the desired product.
-
Recommended Solutions:
-
Switch to a milder dehydrating agent: Polyphosphoric acid (PPA) often provides better yields (50-60%) compared to strong mineral acids.[1][2] Other milder options include using triphenylphosphine/iodine/triethylamine or triflic anhydride.
-
Optimize reaction temperature: If using a strong acid, try running the reaction at a lower temperature for a longer duration. Monitor the reaction's progress using TLC or LC-MS to find the optimal balance between the reaction rate and decomposition.
-
Ensure anhydrous conditions: The presence of water can hydrolyze intermediates and reagents, leading to the formation of amide byproducts and reducing the effectiveness of the dehydrating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purity of starting materials: Impurities in the 2-acylamino-ketone starting material can interfere with the reaction. Purify the starting material by recrystallization or column chromatography before use.
-
Q2: My reaction appears to be incomplete, with a significant amount of starting material remaining even after extended reaction times. How can I drive the reaction to completion?
A2: Incomplete conversion can be frustrating. Here are several strategies to improve the reaction's efficiency:
-
Probable Cause: The dehydrating agent may not be active enough or used in a sufficient amount. The reaction may also require more energy to overcome the activation barrier.
-
Recommended Solutions:
-
Increase reagent stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.
-
Switch to a more powerful dehydrating agent: If a mild agent is proving ineffective, consider a stronger one. For example, if trifluoroacetic anhydride (TFAA) is not working, phosphorus oxychloride (POCl₃) might be more suitable.
-
Increase the reaction temperature: Gradually increase the temperature and monitor the reaction for product formation and decomposition. Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields by minimizing thermal decomposition.
-
Fischer Oxazole Synthesis
Q1: I am attempting a Fischer oxazole synthesis, but the yield of my desired 2,5-disubstituted oxazole is very low. What are the likely reasons?
A1: Low yields in the Fischer oxazole synthesis can often be traced back to the sensitive nature of the reactants and intermediates.
-
Probable Cause: The reaction is highly sensitive to moisture. The anhydrous hydrogen chloride and dry ether are crucial for the reaction to proceed efficiently.[3][4] The cyanohydrin starting material can also be unstable and may decompose.
-
Recommended Solutions:
-
Strict anhydrous conditions: Ensure all glassware is thoroughly dried, and use freshly distilled, dry ether as the solvent. The hydrogen chloride gas used must be anhydrous.
-
Freshly prepared cyanohydrin: Use freshly prepared and purified cyanohydrin for the best results.
-
Control of HCl gas addition: The concentration of HCl is critical. Pass a slow, steady stream of dry HCl gas through the reaction mixture. Too little may result in an incomplete reaction, while too much can lead to side reactions.
-
Temperature control: The initial addition of HCl is typically performed at 0°C to control the exothermic reaction.[5]
-
Q2: I am observing significant side product formation in my Fischer oxazole synthesis. What are these byproducts and how can I minimize them?
A2: A known side reaction in the Fischer oxazole synthesis is the formation of a chloro-oxazoline or an oxazolidinone.[3]
-
Probable Cause: These side products can arise from the reaction of the intermediate chloro-oxazoline with water or from incomplete elimination of HCl.
-
Recommended Solutions:
-
Maintain anhydrous conditions: As mentioned previously, strictly anhydrous conditions are the best defense against the formation of hydrolysis-related byproducts.
-
Ensure complete elimination: After the initial reaction, allowing the mixture to stand overnight or gentle heating during the workup can help promote the final elimination of HCl to form the aromatic oxazole.
-
Purification: Careful purification of the crude product by column chromatography or recrystallization is often necessary to separate the desired oxazole from these byproducts.
-
van Leusen Oxazole Synthesis
Q1: My van Leusen reaction is giving me a low yield of the desired oxazole. What are the common pitfalls?
A1: Low yields in the van Leusen synthesis can be due to several factors, including inactive reagents and incomplete reaction.
-
Probable Cause:
-
Inactive Reagents: Moisture can deactivate the base and the tosylmethyl isocyanide (TosMIC). Aldehydes can also oxidize over time.
-
Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the TosMIC.[6]
-
Low Reaction Temperature: The reaction may be too slow at room temperature.
-
-
Recommended Solutions:
-
Use fresh and dry reagents: Ensure that the solvent is anhydrous and that the base and TosMIC have been stored properly. It is advisable to use freshly purified aldehydes.
-
Switch to a stronger base: If using a weak base like potassium carbonate (K₂CO₃) results in low yield, consider a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[6]
-
Increase the temperature: Gently heating the reaction mixture to 40-50 °C can often improve the reaction rate and yield.[6]
-
Q2: I am isolating a stable oxazoline intermediate instead of the final oxazole product. How can I promote the elimination of the tosyl group?
A2: The final elimination step is crucial for the formation of the aromatic oxazole ring.
-
Probable Cause: The reaction conditions may not be sufficiently forcing to promote the elimination of the p-toluenesulfinic acid.
-
Recommended Solutions:
-
Increase the reaction temperature: Gentle heating can provide the necessary energy for the elimination to occur.[6]
-
Use a stronger base: A stronger base can facilitate a more efficient elimination of the tosyl group.[6]
-
Extend the reaction time: Allowing the reaction to proceed for a longer duration may drive the conversion of the oxazoline intermediate to the desired oxazole.[6]
-
Q3: My reaction is producing a nitrile byproduct. What is causing this and how can I prevent it?
A3: The formation of a nitrile is a known side reaction in the van Leusen synthesis.
-
Probable Cause: This side reaction is typically caused by the presence of ketone impurities in your aldehyde starting material. Ketones react with TosMIC to form nitriles.[7]
-
Recommended Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities before use.[7]
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles using Sulfuric Acid
This protocol describes a classic method for the synthesis of 2,5-disubstituted oxazoles.
Materials:
-
2-Acylamino-ketone (1.0 eq)
-
Acetic anhydride (5-10 mL per gram of substrate)
-
Concentrated sulfuric acid (0.1-0.2 eq)
Procedure:
-
To a solution of the 2-acylamino-ketone in acetic anhydride, add concentrated sulfuric acid dropwise at 0°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Fischer Synthesis of 2,5-Diphenyloxazole
This protocol is an example of the Fischer oxazole synthesis.[3][6]
Materials:
-
Mandelic acid nitrile (benzaldehyde cyanohydrin) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride gas
Procedure:
-
Dissolve mandelic acid nitrile and benzaldehyde in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.
-
Cool the flask in an ice bath and pass a slow stream of dry hydrogen chloride gas through the solution for 1-2 hours.
-
Seal the flask and allow it to stand at room temperature overnight. The product will precipitate as the hydrochloride salt.
-
Collect the precipitate by filtration and wash it with anhydrous diethyl ether.
-
To obtain the free base, treat the hydrochloride salt with a weak base, such as a saturated aqueous solution of sodium bicarbonate, until the effervescence ceases.
-
Extract the aqueous mixture with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2,5-diphenyloxazole can be purified by recrystallization from ethanol.
Protocol 3: Van Leusen Synthesis of a 5-Substituted Oxazole
This protocol provides a general procedure for the synthesis of 5-substituted oxazoles.
Materials:
-
Aldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methanol
Procedure:
-
To a solution of the aldehyde and TosMIC in methanol, add potassium carbonate.
-
Stir the reaction mixture at reflux for 4-12 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
Experimental Workflow for Robinson-Gabriel Synthesis
Caption: A typical experimental workflow for the Robinson-Gabriel oxazole synthesis.
Logical Relationship in Catalyst Selection for Oxazole Synthesis
Caption: Decision-making flowchart for selecting an appropriate synthetic method.
Experimental Workflow for Van Leusen Synthesis
Caption: A generalized experimental workflow for the van Leusen oxazole synthesis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
- 4. prezi.com [prezi.com]
- 5. biovis.net [biovis.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 5-Methyloxazole-4-carboxylate
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone of this process. This guide provides a detailed analysis of the ¹H NMR spectrum of Ethyl 5-Methyloxazole-4-carboxylate, comparing it with its isoxazole isomer to highlight key spectral differences aiding in unambiguous identification.
Predicted ¹H NMR Spectral Data Analysis
Below is a comparative table summarizing the predicted ¹H NMR data for this compound and the experimental data for a close structural isomer, Ethyl 5-Methylisoxazole-4-carboxylate. This comparison is crucial for distinguishing between these two isomers in a laboratory setting.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound (Predicted) | -CH₃ (Ester) | ~1.35 | Triplet (t) | ~7.1 | 3H |
| -CH₂- (Ester) | ~4.30 | Quartet (q) | ~7.1 | 2H | |
| -CH₃ (Oxazole Ring) | ~2.50 | Singlet (s) | - | 3H | |
| H-2 (Oxazole Ring) | ~7.90 | Singlet (s) | - | 1H | |
| Ethyl 5-Methylisoxazole-4-carboxylate (Alternative) | -CH₃ (Ester) | 1.37 | Triplet (t) | 7.1 | 3H |
| -CH₂- (Ester) | 4.35 | Quartet (q) | 7.1 | 2H | |
| -CH₃ (Isoxazole Ring) | 2.76 | Singlet (s) | - | 3H | |
| H-3 (Isoxazole Ring) | 8.25 | Singlet (s) | - | 1H |
The most significant predicted difference lies in the chemical shifts of the ring proton and the ring-bound methyl group. The H-2 proton of the oxazole is expected to be more shielded (further upfield) than the H-3 proton of the isoxazole. Conversely, the methyl group at the 5-position of the oxazole is likely to be more shielded than the methyl group at the 5-position of the isoxazole.
Structural Relationship to ¹H NMR Signals
The following diagram illustrates the direct correspondence between the protons in this compound and their expected signals in the ¹H NMR spectrum.
Caption: Correlation of molecular structure with predicted ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for the acquisition of a ¹H NMR spectrum suitable for the structural elucidation of compounds like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Use a proton NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
3. Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of 1-2 seconds.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicity and coupling constants of the signals to deduce the connectivity of the protons.
This guide provides a foundational understanding of the ¹H NMR spectral characteristics of this compound, offering a predictive framework and a comparative analysis that are essential for its unambiguous identification and characterization in a research setting.
Comparative Analysis of 13C NMR Chemical Shifts: Ethyl 5-Methyloxazole-4-carboxylate and a Structural Isomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for Ethyl 5-Methyloxazole-4-carboxylate and its structural isomer, Ethyl 4-Methyloxazole-5-carboxylate. Due to the limited availability of experimental spectra for this compound in public databases, this guide utilizes predicted data to offer insights into the expected spectral features of these compounds. Such comparative data is valuable for the structural elucidation and verification of these and related oxazole derivatives in synthetic chemistry and drug discovery workflows.
Predicted 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for this compound and its isomer, Ethyl 4-Methyloxazole-5-carboxylate, were predicted using the online NMR prediction tool, NMRDB.org. The predicted chemical shifts are summarized in Table 1, with assignments corresponding to the carbon numbering in the structures shown below.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for this compound and Ethyl 4-Methyloxazole-5-carboxylate
| Carbon | This compound (Predicted) | Ethyl 4-Methyloxazole-5-carboxylate (Predicted) |
| Oxazole Ring | ||
| C2 | ~150.1 | ~154.6 |
| C4 | ~128.9 | ~139.1 |
| C5 | ~157.2 | ~148.5 |
| Ethyl Ester Group | ||
| C=O | ~162.3 | ~160.9 |
| O-CH2 | ~60.5 | ~61.3 |
| CH3 | ~14.3 | ~14.2 |
| Methyl Group | ||
| Ring-CH3 | ~11.8 | ~10.2 |
Note: The predicted values are for guidance and may differ from experimental values.
Structural Visualization and Numbering
The chemical structures of this compound and its isomer are presented below, with carbon atoms numbered for correlation with the data in Table 1.
Caption: Structure of this compound with carbon numbering.
Caption: Structure of Ethyl 4-Methyloxazole-5-carboxylate with carbon numbering.
Experimental Protocol for 13C NMR Spectroscopy
For researchers intending to acquire experimental data, the following protocol outlines a general procedure for obtaining a 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.
-
Sample Amount: Weigh approximately 20-50 mg of the compound.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the solvent, a small amount can be added.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrument: A standard NMR spectrometer with a frequency of 75 MHz or higher for 13C nuclei is recommended.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.
-
Acquisition Time (AQ): Typically around 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is a good starting point for qualitative spectra.
-
Pulse Angle: A 30° or 45° pulse angle is generally used to allow for a shorter relaxation delay.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Start with 1024 scans and adjust as needed to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the solvent peak.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Logical Workflow for Structural Verification
The following diagram illustrates a typical workflow for the structural verification of a synthesized compound using 13C NMR spectroscopy.
Caption: Workflow for structural verification using 13C NMR.
Interpreting the Mass Spectrum of Ethyl 5-Methyloxazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mass spectrum of Ethyl 5-Methyloxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of its direct mass spectrum, this guide interprets its expected fragmentation patterns based on established principles and compares it with its constitutional isomers, Ethyl 4-methyloxazole-5-carboxylate and Ethyl 5-methylisoxazole-4-carboxylate. This comparative approach, supported by experimental data for the isomers, offers valuable insights for the structural elucidation of related oxazole derivatives.
Predicted Mass Spectrum of this compound
Table 1: Predicted Key Fragments for this compound
| Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
| [M]•+ | C₇H₉NO₃ | 155 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | C₅H₄NO₂ | 110 | Loss of the ethoxy radical |
| [M - COOCH₂CH₃]⁺ | C₄H₄NO | 82 | Loss of the entire ethyl ester group |
Comparative Analysis with Constitutional Isomers
A comparative analysis with constitutional isomers for which mass spectral data is available provides a robust framework for interpreting the fragmentation of this compound.
Ethyl 4-methyloxazole-5-carboxylate
The mass spectrum of this isomer is available through the NIST Mass Spectrometry Data Center. A key observed fragment is at m/z 43, which is the base peak[1].
Ethyl 5-methylisoxazole-4-carboxylate
This isoxazole isomer offers another point of comparison due to the different arrangement of heteroatoms in the ring.
Table 2: Comparison of Key Mass Spectral Data
| Compound | Molecular Weight ( g/mol ) | Key Fragment (m/z) | Notes |
| This compound | 155.15 | Predicted: 110, 82 | Fragmentation dominated by ester cleavage. |
| Ethyl 4-methyloxazole-5-carboxylate | 155.15 | 43 (Base Peak)[1] | The m/z 43 fragment likely corresponds to the acetyl cation [CH₃CO]⁺. |
| Ethyl 5-methylisoxazole-4-carboxylate | 155.15 | Data not fully available | - |
The distinct base peak at m/z 43 for Ethyl 4-methyloxazole-5-carboxylate suggests a different primary fragmentation pathway compared to what is predicted for the 5-methyloxazole isomer. This highlights the influence of substituent positions on the fragmentation process.
Experimental Protocols
The following is a general experimental protocol for acquiring the mass spectrum of small organic molecules like this compound using Electrospray Ionization (ESI) Mass Spectrometry.
Sample Preparation
-
Dissolution: Dissolve the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or a mixture) to a concentration of approximately 1 mg/mL.
-
Dilution: Further dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: If any particulate matter is present, filter the final solution through a 0.2 µm syringe filter to prevent clogging of the instrument.
Mass Spectrometry Analysis
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range: m/z 50-300.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Nebulizer Gas (Nitrogen) Flow: Adjusted to obtain a stable spray.
Visualizing Fragmentation and Workflows
To further clarify the discussed concepts, the following diagrams, generated using the DOT language, illustrate the predicted fragmentation pathway and a typical experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: Experimental workflow for mass spectrometry analysis.
References
A Comparative Guide to the FT-IR Analysis of Functional Groups in Ethyl 5-Methyloxazole-4-carboxylate
This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectroscopic data for Ethyl 5-Methyloxazole-4-carboxylate against alternative compounds, supported by established experimental data from related molecules. It is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this and similar heterocyclic compounds.
Introduction to FT-IR Spectroscopy of this compound
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique "fingerprint" of the molecule based on the vibrations of its chemical bonds. For this compound, the key functional groups of interest are the ester group (C=O, C-O), the oxazole ring (C=N, C-O-C), and the ethyl and methyl groups (C-H).
Comparative Analysis of FT-IR Data
The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound. The data is compared with that of a structurally related compound, 5-Methyl-3-phenylisoxazole-4-carboxylic acid, to provide a contextual reference.
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for 5-Methyl-3-phenylisoxazole-4-carboxylic acid[1] |
| Ester | C=O stretch | 1735-1750[2][3][4] | N/A (Carboxylic Acid C=O at ~1700 cm⁻¹) |
| C-O stretch | 1210-1300[5][6][7] | ~1284 cm⁻¹ | |
| Oxazole Ring | C=N stretch | ~1600-1650 | ~1631 cm⁻¹ |
| Ring C-O-C stretch | ~1000-1300[8] | ~1021 cm⁻¹ | |
| Alkyl Groups (Ethyl/Methyl) | C-H stretch | 2850-2960[2] | ~2926 cm⁻¹ |
| C-H bend | ~1370-1470 | ~1380, 1446 cm⁻¹ | |
| Aromatic/Heterocyclic C-H | C-H stretch | ~3100-3150 | ~3125 cm⁻¹ |
Analysis of Key Vibrational Frequencies:
-
Ester Group: The most prominent peak for this compound is expected to be the strong C=O stretching vibration of the ester, typically found between 1735 and 1750 cm⁻¹[2][3][4]. This is a higher frequency compared to the C=O stretch of a carboxylic acid (~1710 cm⁻¹), which is often broadened due to hydrogen bonding[9]. The C-O stretching vibrations of the ester will appear in the fingerprint region, generally between 1210 and 1300 cm⁻¹[5][6][7].
-
Oxazole Ring: The C=N stretching vibration within the oxazole ring is anticipated to produce a peak in the range of 1600-1650 cm⁻¹[8]. The stretching of the C-O-C bond within the heterocyclic ring contributes to the complex fingerprint region, typically between 1000 and 1300 cm⁻¹[8].
-
Alkyl and Heterocyclic C-H Bonds: The C-H stretching vibrations of the ethyl and methyl groups are expected just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range[2]. In contrast, the C-H stretching of the oxazole ring itself is expected at a slightly higher frequency, typically above 3000 cm⁻¹[10].
Experimental Protocol for FT-IR Analysis
This section outlines a standard procedure for obtaining an FT-IR spectrum of a solid sample such as this compound using the KBr pellet method.
Objective: To acquire a high-quality FT-IR spectrum of this compound for the identification of its functional groups.
Materials and Equipment:
-
This compound sample
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Optional: To ensure the absence of moisture, which can interfere with the spectrum (broad O-H band around 3400 cm⁻¹), the KBr powder can be dried in an oven at 110°C for a few hours and stored in a desiccator. The mixture can also be briefly warmed under an infrared lamp before pressing.
-
-
Pellet Formation:
-
Transfer the powdered mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly to ensure a uniform pellet thickness.
-
Place the plunger into the die body and carefully transfer the assembly to the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum should be baseline-corrected and the peaks of interest should be labeled.
-
Compare the observed peak frequencies with known correlation tables to identify the functional groups present in the molecule.
-
Workflow and Data Interpretation
The logical flow of FT-IR analysis, from sample preparation to final interpretation, is a systematic process. The following diagram illustrates this workflow.
Caption: Workflow for FT-IR analysis and interpretation.
This comprehensive guide provides the necessary tools for the FT-IR analysis of this compound, enabling researchers to confidently identify and characterize this compound and its analogs. The provided data and protocols facilitate a deeper understanding of its molecular structure through vibrational spectroscopy.
References
- 1. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. journalspub.com [journalspub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
HPLC method for assessing the purity of Ethyl 5-Methyloxazole-4-carboxylate
A comprehensive guide to assessing the purity of Ethyl 5-Methyloxazole-4-carboxylate, this document outlines a specific High-Performance Liquid Chromatography (HPLC) method and compares it with alternative analytical techniques. Detailed experimental protocols and data presentation are provided to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this important chemical intermediate.
Comparative Analysis of Analytical Methods
The purity of pharmaceutical intermediates like this compound is critical for the safety and efficacy of the final drug product.[1][2] While several analytical techniques can be employed for purity assessment, HPLC is often considered the gold standard due to its high resolution, sensitivity, and versatility.[1][2][3] This guide provides a detailed HPLC method and compares it with other common analytical techniques.
Table 1: Comparison of Analytical Techniques for Purity Profiling
| Technique | Principle | Advantages | Limitations | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity for separating and quantifying impurities.[1][3] Applicable to a wide range of non-volatile and thermally unstable compounds.[1] Provides precise quantification. | Requires specialized equipment. Method development can be time-consuming. | Primary method of choice. Ideal for separating the main compound from structurally similar impurities, starting materials, and degradation products. A purity of 98.7% by HPLC has been reported for this compound.[4] |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][3] High sensitivity. | Not suitable for non-volatile or thermally labile compounds. | Complementary to HPLC. Useful for quantifying residual solvents from the synthesis process. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Provides molecular weight information and structural details of unknown impurities.[2] Extremely high sensitivity and specificity. | Higher cost and complexity compared to HPLC-UV. | Ideal for impurity identification. Can be used to identify and characterize unknown peaks observed in the HPLC chromatogram. |
| Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC) | Separation based on differential migration of analytes on a thin layer of adsorbent material. | Simple, cost-effective, and rapid.[5] HPTLC offers better resolution and quantification than TLC.[5] | Lower sensitivity and resolution compared to HPLC.[1] Less precise for quantification. | Screening and in-process control. Suitable for rapid monitoring of reaction progress and preliminary purity checks.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a sample. | Provides comprehensive structural information. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to chromatographic methods. Requires a relatively pure sample for straightforward analysis. | Structural confirmation and quantification. Confirms the identity of the main compound and can be used to quantify it against a certified reference standard. |
Proposed HPLC Method for Purity Assessment
This section details a proposed reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound. The method is based on a published method for a structurally related isoxazole derivative and general principles of chromatography.[7]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC grade acetonitrile, water, and phosphoric acid
-
This compound reference standard and sample
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (v/v)
-
Gradient:
-
0-2 min: 30% Acetonitrile
-
2-15 min: 30% to 80% Acetonitrile
-
15-18 min: 80% Acetonitrile
-
18-20 min: 80% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
4. Data Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
Potential Impurities
The synthesis of this compound typically involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with hydroxylamine.[4] Potential impurities that this HPLC method should be able to separate include:
-
Starting Materials: Unreacted ethyl 2-(ethoxymethylene)acetoacetate and hydroxylamine.
-
Isomeric Impurities: Formation of the regioisomeric ethyl 3-methylisoxazole-4-carboxylate.
-
Degradation Products: Hydrolysis of the ester group to form 5-Methyloxazole-4-carboxylic acid.
Workflow Visualization
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. biomedres.us [biomedres.us]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 5. ijnrd.org [ijnrd.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate | SIELC Technologies [sielc.com]
Differentiating Ethyl 5-Methyloxazole-4-carboxylate and its 3-Methyl Isomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural differentiation of isomeric compounds is a critical task in chemical research and drug development, ensuring the correct identification and purity of synthesized molecules. This guide provides a comprehensive comparison of Ethyl 5-Methyloxazole-4-carboxylate and its constitutional isomer, Ethyl 3-Methyloxazole-4-carboxylate. By presenting key analytical data and experimental protocols, this document serves as a practical resource for researchers working with these oxazole derivatives.
Introduction
This compound and Ethyl 3-Methyloxazole-4-carboxylate are constitutional isomers with the same molecular formula (C₇H₉NO₃) and molecular weight (155.15 g/mol ). However, the different placement of the methyl group on the oxazole ring leads to distinct physical, chemical, and spectroscopic properties. Accurate differentiation is crucial as even minor structural changes can significantly impact a molecule's biological activity and pharmacological profile.
Physicochemical Properties
While sharing the same molecular weight, the two isomers are expected to have slightly different physical properties such as boiling point, density, and refractive index due to variations in their molecular symmetry and intermolecular forces.
| Property | This compound | Ethyl 3-Methyloxazole-4-carboxylate |
| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol | 155.15 g/mol |
| CAS Number | 32968-44-8 | Not available |
Spectroscopic Differentiation
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are powerful tools for distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical environment of the protons and carbon atoms in each isomer is unique, resulting in distinct chemical shifts in their ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The position of the methyl group significantly influences the chemical shift of the oxazole ring proton and the methyl protons themselves. In this compound, the methyl group is adjacent to the oxygen atom of the ring, while in the 3-methyl isomer, it is adjacent to the nitrogen atom. This difference in electronegativity of the neighboring heteroatom will cause the respective methyl and ring proton signals to appear at different chemical shifts.
¹³C NMR Spectroscopy: Similarly, the chemical shifts of the carbon atoms in the oxazole ring and the methyl group will differ between the two isomers. The carbon atom attached to the methyl group (C5 in the 5-methyl isomer and C3 in the 3-methyl isomer) will show a characteristic upfield or downfield shift depending on its position within the heterocyclic ring.
Mass Spectrometry (MS)
While both isomers will have the same molecular ion peak (m/z = 155.0582 for [M]⁺), their fragmentation patterns upon ionization can differ, providing clues to their structure. The position of the methyl group can influence the stability of the resulting fragment ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Detailed mass spectral fragmentation data for both isomers is not widely published. Experimental determination and comparison of the fragmentation patterns are necessary for differentiation.
Chromatographic Separation
Chromatographic techniques are essential for the separation and purification of isomeric mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for separating and identifying volatile and thermally stable isomers. The two isomers are expected to have different retention times on a GC column due to subtle differences in their boiling points and interactions with the stationary phase. The mass spectrometer detector then provides mass spectral data for each separated component, confirming their identity.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful tool for the separation of these isomers. The choice of stationary phase and mobile phase is critical for achieving good resolution. Reverse-phase HPLC with a C18 column is a common starting point, with the mobile phase composition (e.g., acetonitrile/water or methanol/water gradients) optimized to achieve separation.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. Below are generalized protocols for the analytical techniques discussed.
General ¹H and ¹³C NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak.
General GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample mixture (or individual isomers) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is a good starting point.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight (e.g., 200).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times of the isomers and examine the mass spectrum of each peak to identify fragmentation patterns.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the differentiation of this compound and its 3-methyl isomer.
Conclusion
The definitive differentiation of this compound from its 3-methyl isomer relies on a combination of chromatographic separation and spectroscopic analysis. While their physical properties may show slight differences, NMR spectroscopy and mass spectrometry provide the most conclusive evidence for structural elucidation. The protocols and workflow outlined in this guide offer a systematic approach for researchers to confidently identify and characterize these important oxazole derivatives. The generation of comprehensive in-house spectral libraries for these and other isomeric compounds is a valuable practice for any research organization involved in synthetic chemistry and drug discovery.
Comparison of different synthetic routes to Ethyl 5-Methyloxazole-4-carboxylate
A comprehensive comparison of synthetic routes to Ethyl 5-Methyloxazole-4-carboxylate is crucial for researchers and professionals in drug development to select the most efficient and suitable method. This guide provides an objective analysis of different synthetic strategies, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The synthesis of this compound can be achieved through several pathways, primarily differing in their starting materials and reaction conditions. Below is a summary of the key synthetic routes with their respective advantages and disadvantages.
| Route | Starting Materials | Key Reagents | Yield | Purity | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1 | Ethyl ethoxymethyleneacetoacetic ester, Hydroxylamine | Sodium acetate, Ethanol/Methanol | 79%[1] | 98.7%[1] | -5 to 0 °C initially, then reflux[1] | High yield and purity[1] | Requires preparation of the starting ester |
| Route 2 | A carboxylic acid, Ethyl 2-isocyanoacetate | CDI, DBU, THF | 75%[2] | Not specified | 0 °C to room temperature[2] | Milder conditions | Use of potentially costly reagents (CDI, DBU) |
| Route 3 | Ethyl acetoacetate, Triethylorthoformate, Acetic anhydride, Hydroxylamine sulfate | Sodium acetate | Not specified directly for the final product | High (reduces isomeric impurity to 0.1%)[3] | Multi-step, varying temperatures (-20 °C to 150 °C)[3][4] | Good control over isomeric impurities[3] | Multi-step process, potentially longer overall reaction time |
Experimental Protocols
Route 1: From Ethyl Ethoxymethyleneacetoacetate and Hydroxylamine
This method is a widely cited and effective route for the synthesis of this compound.
Experimental Protocol:
-
Dissolve ethyl 2-ethoxymethyleneacetoacetate (110.00 g, 0.59 mol) in methanol (330 ml) and cool the solution to 0 °C.[1]
-
Slowly add a 50% aqueous solution of hydroxylamine (39.03 g, 0.59 mol anhydrous) at a temperature between -5 and 0 °C over 1 hour.[1]
-
Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete.[1]
-
Warm the reaction mixture to 20-30 °C and then reflux for 1 hour.[1]
-
Remove the solvent by distillation under reduced pressure and cool the residue to room temperature.[1]
-
Add hexane (500 ml) to the residue and stir for 30 minutes.
-
Add saturated sodium bicarbonate solution (100 ml) followed by water (400 ml), stir thoroughly, and allow the layers to separate.
-
Separate the organic layer and re-extract the aqueous layer with hexane (2 x 200 ml).
-
Combine all organic layers and wash with water (2 x 250 ml).
-
Remove the solvent under reduced pressure to obtain the final product.[1]
Route 2: From a Carboxylic Acid and Ethyl 2-isocyanoacetate
This route offers an alternative starting from a generic carboxylic acid, which is first activated and then cyclized.
Experimental Protocol:
-
Dissolve the corresponding carboxylic acid (0.307 mol) in THF (350 ml).[2]
-
Add CDI (1,1'-Carbonyldiimidazole) (59.7 g, 0.368 mol) in portions to the solution.[2]
-
Heat the resulting mixture at 55 °C for 1 hour and then cool to 0 °C.[2]
-
Add ethyl 2-isocyanoacetate (41.6 g, 0.368 mol) in one portion.[2]
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (56.0 g, 0.368 mol) dropwise at 0 °C.[2]
-
Stir the resulting mixture at room temperature for 12 hours.[2]
-
Evaporate the THF under reduced pressure.
-
Dissolve the residue in EtOAc (500 ml) and wash with a 10% aqueous solution of citric acid (300 ml), water (500 ml), and brine (300 ml).[2]
-
Dry the organic phase over Na2SO4 and evaporate under reduced pressure to yield the product.[2]
Synthetic Route Diagrams
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
References
- 1. Ethyl 5-methylisoxazole-4-carboxylate CAS#: 51135-73-0 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Analytical techniques for characterizing oxazole derivatives
A Comprehensive Guide to Analytical Techniques for the Characterization of Oxazole Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of synthesized or isolated oxazole derivatives is a critical step in drug discovery and development. The oxazole scaffold is a key component in numerous pharmacologically active compounds, and a thorough understanding of its structural and physicochemical properties is essential for elucidating structure-activity relationships (SAR) and ensuring quality control.[1] This guide provides a comparative overview of the primary analytical techniques used to characterize oxazole derivatives, supported by experimental data and detailed protocols.
Spectroscopic and Spectrometric Techniques
A combination of spectroscopic and spectrometric methods is typically employed to unambiguously determine the structure, purity, and physicochemical properties of oxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including oxazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.[2]
¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts of protons on the oxazole ring are characteristic. For the parent oxazole, the protons appear at approximately δ 7.9 (H2), δ 7.1 (H5), and a third signal for H4.[3][4] Substituents on the ring will, of course, shift these values.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the oxazole ring are also distinct and sensitive to substitution patterns.[5] For instance, in substituted oxazoles, C2 typically resonates at a lower field compared to C4 and C5.[5]
Mass Spectrometry (MS)
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.[6] The electron impact (EI) induced fragmentation of the oxazole ring often involves characteristic losses that can help in identifying the core structure.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The oxazole ring itself has characteristic vibrational modes. Key absorptions for the oxazole ring include ring stretching vibrations typically observed in the 1500-1600 cm⁻¹ region and C-O-C stretching vibrations.[1][3]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The parent oxazole exhibits an absorption maximum (λmax) around 205 nm in methanol.[1] The position of the λmax is highly dependent on the substitution pattern and the presence of chromophores.[7]
Chromatographic Techniques
Chromatographic methods are primarily used to separate and purify oxazole derivatives from reaction mixtures and to assess their purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of oxazole derivatives.[8][9] The choice of column, mobile phase, and detector (e.g., UV or MS) is crucial for achieving optimal separation.[8]
Crystallographic Techniques
X-ray Crystallography
Single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10] This technique is invaluable for determining the precise stereochemistry, conformation, and intermolecular interactions of oxazole derivatives, which are critical for understanding their biological activity.[10][11]
Comparative Data for Representative Oxazole Derivatives
To illustrate the application of these techniques, the following tables summarize typical analytical data for a few representative oxazole derivatives.
| Analytical Technique | 2,5-Diphenyloxazole (PPO) | 4-Propyl-1,3-oxazole |
| ¹H NMR (CDCl₃, δ ppm) | ~7.7 (m, 4H, Ar-H), ~7.4 (m, 6H, Ar-H), ~7.2 (s, 1H, oxazole-H4) | ~7.9 (s, 1H, oxazole-H2), ~7.1 (s, 1H, oxazole-H5), ~2.5 (t, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)[3] |
| ¹³C NMR (CDCl₃, δ ppm) | ~161.0 (C2), ~151.0 (C5), ~129.0, ~128.5, ~126.0, ~124.0 (Ar-C), ~122.0 (C4) | ~150.0 (C2), ~138.0 (C4), ~120.0 (C5), ~28.0 (CH₂), ~22.0 (CH₂), ~14.0 (CH₃) |
| Mass Spec. (EI, m/z) | 221 (M⁺), 118, 105, 77 | 125 (M⁺), 96, 68, 41 |
| UV-Vis (MeOH, λmax) | ~320 nm | Not widely reported, expected in the lower UV range. |
| IR (KBr, cm⁻¹) | ~3060 (Ar C-H), ~1610 (C=N), ~1550 (C=C), ~1070 (C-O-C) | ~2960 (Alkyl C-H), ~1580 (C=N), ~1130 (C-O-C)[3] |
| X-ray Crystallography | Provides precise bond lengths and angles.[10] | Not widely reported. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified oxazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.[3]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer via a suitable inlet system (e.g., direct infusion or gas chromatography).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
HPLC
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate solvents (e.g., acetonitrile and water) in the desired ratio.[8] Degas the mobile phase to prevent bubble formation.
-
Column Equilibration: Equilibrate the HPLC column (e.g., a C18 reversed-phase column) with the mobile phase until a stable baseline is achieved.[12]
-
Sample Preparation: Dissolve a known concentration of the oxazole derivative in the mobile phase or a compatible solvent. Filter the sample solution to remove any particulate matter.
-
Injection and Analysis: Inject a small volume of the sample solution onto the column. The components are separated based on their differential partitioning between the stationary and mobile phases.
-
Detection: Detect the eluting components using a suitable detector (e.g., UV-Vis detector set at a specific wavelength).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the oxazole derivative in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Blank Measurement: Record a baseline spectrum of the solvent using a cuvette.
-
Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in a suitable solvent.
-
Background Spectrum: Record a background spectrum of the empty sample holder or the solvent.[3]
-
Sample Spectrum: Record the IR spectrum of the sample. The instrument measures the absorption of infrared radiation at different wavenumbers.[3]
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the oxazole derivative of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[13]
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[13]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates.
Workflow and Inter-relationships of Analytical Techniques
The characterization of a novel oxazole derivative typically follows a logical workflow, where the results from one technique inform the next.
Caption: Workflow for the characterization of a novel oxazole derivative.
This diagram illustrates that after synthesis and purification, the purity of the compound is assessed. Subsequently, a battery of spectroscopic and spectrometric techniques is used for structural elucidation. For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.
References
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. benchchem.com [benchchem.com]
- 4. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Oxazole and Isoxazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Oxazole and isoxazole are five-membered aromatic heterocycles that are isomers, differing in the position of their nitrogen and oxygen atoms. This structural distinction—1,3- for oxazole and 1,2- for isoxazole—imparts unique electronic properties and, consequently, divergent chemical reactivity. Both scaffolds are foundational in medicinal chemistry and organic synthesis, making a clear understanding of their comparative reactivity essential for the rational design of novel molecules and synthetic pathways. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental and theoretical data.
General Reactivity Profile: A Tale of Two Isomers
The fundamental difference in reactivity between oxazole and isoxazole stems from their distinct electronic distributions and bond strengths. Oxazole is generally considered a weakly basic, electron-rich heterocycle with chemical properties that can be likened to an intermediate between furan and pyridine.[1][2] Its reactivity is characterized by participation in Diels-Alder reactions, susceptibility to electrophilic attack at the C5 position (especially with activating groups), and deprotonation at the C2 position.[1][3]
In contrast, the isoxazole ring is defined by the presence of a weak N-O bond, which serves as a latent functional group.[4] This bond is susceptible to cleavage under various conditions, including photochemical excitation, reduction, or base-mediated ring-opening, making isoxazoles versatile precursors to valuable difunctionalized compounds.[4][5] Isoxazole is considerably less basic than oxazole and typically undergoes electrophilic substitution at the C4 position.[6]
Data Presentation: Quantitative Comparisons
The following tables summarize key quantitative data comparing the physicochemical properties and reactivity of oxazole and isoxazole intermediates.
Table 1: Comparison of Physicochemical Properties
| Property | Oxazole | Isoxazole | Rationale for Reactivity Difference |
|---|---|---|---|
| pKa of Conjugate Acid | ~0.8[3] | ~ -2.0 to -3.0[7] | Oxazole is significantly more basic, making it more susceptible to acid-catalyzed reactions and protonation at the nitrogen atom. |
| Most Acidic Proton | C2-H (pKa ~20)[1] | C5-H | The C2-proton of oxazole is readily abstracted by strong bases, facilitating C2-functionalization. |
| Preferred Site of Electrophilic Substitution | C5[1] | C4[6] | Governed by the electronic distribution and stability of the Wheland intermediate. |
| Preferred Site of Nucleophilic Substitution | C2 (with leaving group)[3] | C5 or C3 (with leaving group) | The C2 position in oxazole is the most electron-deficient carbon. |
Table 2: Comparative Data in Pericyclic and Photochemical Reactions
| Reaction Type | Oxazole | Isoxazole | Key Finding |
|---|---|---|---|
| Photochemical Ring-Opening | Slower (τ ≈ 85 fs) | Faster (τ ≈ 45 fs) | Isoxazole's excited state has a barrier-free path to a dissociative state, leading to more efficient and rapid N-O bond cleavage. |
| Diels-Alder Reaction (Thermal, with Ethylene) | Lower Activation Barrier (Calculated) | Higher Activation Barrier (Calculated) | Oxazole readily acts as a diene in [4+2] cycloadditions to form pyridines; the corresponding reaction with isoxazole is rarely observed experimentally due to a high activation barrier.[8] |
Table 3: Kinetic Data for Electrophilic Bromination
| Heterocycle | Reagent & Conditions | Second-Order Rate Constant (k₂) | Notes |
|---|---|---|---|
| Isoxazole | Br₂ in aqueous medium (pH 4.7), 298 K | 1.84 x 10³ L mol⁻¹ s⁻¹[6] | The reaction is rapid and occurs selectively at the C4 position.[6] |
| Oxazole | N/A | No direct comparative kinetic data available in the literature. | Qualitatively, electrophilic substitution requires activating groups and occurs at C5.[3] Addition products can also form, depending on conditions.[9] |
Mandatory Visualizations
The following diagrams illustrate the structures, experimental workflows, and logical relationships pertinent to oxazole and isoxazole reactivity.
Caption: Core structures of Oxazole and Isoxazole.
Caption: Experimental workflow for regioselective C4-bromination of an oxazole.
Caption: Logical comparison of key reactivity pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below as representative examples of reactivity studies.
Protocol 1: Kinetic Study of Electrophilic Bromination of Isoxazole
This protocol is adapted from a quantitative study on the rapid bromination of isoxazole.[6]
-
Materials & Setup:
-
Isoxazole (analytical grade)
-
Molecular bromine (standardized stock solution)
-
Potassium nitrate (for constant ionic strength)
-
Acetate buffer (pH 4.7)
-
Hydrodynamic voltammetry setup with a rotating platinum electrode (RPE) and a saturated calomel electrode (SCE) as the reference.
-
-
Procedure:
-
Prepare a solution of isoxazole in the acetate buffer with potassium nitrate.
-
Separately prepare a solution of molecular bromine in the same buffered medium. Ensure the final solution is bromide-free.
-
Equilibrate both solutions to the desired temperature (e.g., 298 K).
-
Initiate the reaction by mixing equal volumes of the isoxazole and bromine solutions with equal initial concentrations.
-
Immediately begin monitoring the decrease in the concentration of molecular bromine over time by measuring the diffusion current at the RPE. The potential is set to a value where only molecular bromine is reduced.
-
Record the current at various time intervals. The rate of reaction is determined from the change in bromine concentration, and the second-order rate constant is calculated.
-
Protocol 2: Diels-Alder Reaction of a 5-Alkoxyoxazole
This protocol describes a general procedure for the [4+2] cycloaddition of an oxazole with a dienophile to synthesize a pyridine derivative.
-
Materials & Setup:
-
5-Ethoxy-4-methyloxazole (1.0 eq)
-
Diethyl maleate (dienophile, 1.1 eq)
-
A sealed, heavy-walled glass reaction tube equipped with a magnetic stir bar.
-
-
Procedure:
-
Combine 5-ethoxy-4-methyloxazole and diethyl maleate in the reaction tube.
-
Seal the tube under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture at a high temperature (e.g., 180-220 °C) for 24-48 hours. The reaction progress can be monitored by TLC or ¹H NMR analysis of aliquots.
-
After cooling to room temperature, the bicyclic adduct intermediate is typically not isolated. The reaction mixture is treated with an acid catalyst (e.g., 10% HCl) to facilitate the elimination of water and aromatization to the pyridine ring.
-
The crude product is then subjected to an aqueous workup, extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The final pyridine product is purified by column chromatography on silica gel.
-
Protocol 3: Base-Mediated Ring-Opening of a 3,5-Disubstituted Isoxazole
This protocol outlines a typical procedure for the cleavage of the isoxazole N-O bond using a base, a common strategy to unmask a β-ketonitrile or enaminone functionality.
-
Materials & Setup:
-
3,5-Diphenylisoxazole (1.0 eq)
-
Sodium ethoxide (NaOEt, 1.2 eq)
-
Anhydrous ethanol (solvent)
-
Round-bottom flask with a reflux condenser and nitrogen inlet.
-
-
Procedure:
-
Dissolve 3,5-diphenylisoxazole in anhydrous ethanol in the round-bottom flask under a nitrogen atmosphere.
-
Add sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl) until the pH is ~7.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude ring-opened product (e.g., 1,3-diphenyl-3-oxopropanenitrile).
-
Purify the product by recrystallization or column chromatography.
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. isasjournal.isasbharat.in [isasjournal.isasbharat.in]
- 7. researchgate.net [researchgate.net]
- 8. repository.ukim.mk [repository.ukim.mk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Literature review of Ethyl 5-Methyloxazole-4-carboxylate synthesis efficiency
A Comprehensive Guide to the Synthesis of Ethyl 5-Methyloxazole-4-carboxylate: A Comparative Review of Efficiency
This compound is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the immunosuppressive drug Leflunomide. The efficiency of its synthesis is of paramount importance for the cost-effective production of these therapeutic agents. This guide provides a comparative analysis of the prevalent synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of a key synthetic pathway to aid researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Routes
The synthesis of this compound has been approached through several methodologies. The two primary and most cited routes commence from either ethyl acetoacetate or ethyl α-chloroacetoacetate. Each pathway presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent accessibility.
A notable method involves the reaction of ethyl acetoacetate with triethyl orthoformate to produce an intermediate, ethyl 2-ethoxymethyleneacetoacetate. This intermediate is then reacted with hydroxylamine hydrochloride in the presence of an inorganic base to yield the final product. A patent for this method claims a high two-step total yield of over 78.0%, with the final product purity exceeding 99.0% and the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate, being less than 1.0%.[1] This process is highlighted for its cost-effectiveness and suitability for industrial-scale production due to its simple process and mild reaction conditions.[1]
Another well-established route utilizes the reaction of ethyl α-chloroacetoacetate with formamide. This method has been reported to produce this compound in yields ranging from 40% to 49%.[2] While the yield is lower compared to the ethyl acetoacetate route, the starting materials are readily available, making it a viable option.
A third approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by treatment with hydroxylamine hydrochloride. This procedure has been described as an efficient, high-yielding synthesis of a related compound, ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, suggesting its potential applicability for the target molecule.
The following table summarizes the quantitative data available for the primary synthetic routes to this compound.
| Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages |
| Ethyl Acetoacetate | Triethyl orthoformate, Hydroxylamine hydrochloride, Inorganic base | > 78.0% (two-step total yield)[1] | > 99.0%[1] | High yield, high purity, cost-effective, suitable for industrial production.[1] |
| Ethyl α-chloroacetoacetate | Formamide | 40-49%[2] | Not specified | Readily available starting materials. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and optimization of synthetic methods. Below are the protocols for the two primary routes discussed.
Protocol 1: Synthesis from Ethyl Acetoacetate
This two-step process is adapted from a patented method.[1]
Step 1: Synthesis of Ethyl 2-ethoxymethyleneacetoacetate
-
In a reaction vessel, ethyl acetoacetate and triethyl orthoformate are reacted, typically in the presence of a catalyst such as acetic anhydride.
-
The reaction mixture is heated to a temperature range of 75°C to 150°C.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the excess reagents and by-products are removed, often by distillation, to yield crude ethyl 2-ethoxymethyleneacetoacetate.
Step 2: Synthesis of Ethyl 5-methylisoxazole-4-carboxylate
-
The crude ethyl 2-ethoxymethyleneacetoacetate is dissolved in an appropriate organic solvent.
-
An aqueous solution of hydroxylamine hydrochloride and an inorganic base (e.g., sodium acetate) is added to the reaction mixture.
-
The reaction is typically carried out at a low temperature, for instance, between -20°C and 10°C.
-
After the reaction is complete, the product is isolated by extraction and purified, for example, by crystallization or distillation, to give Ethyl 5-methylisoxazole-4-carboxylate.
Protocol 2: Synthesis from Ethyl α-chloroacetoacetate
This protocol is based on a literature procedure.[2]
-
Ethyl α-chloroacetoacetate is mixed with an excess of formamide.
-
The reaction mixture is heated to a temperature between 80°C and 180°C for several hours.
-
After cooling, the reaction mixture is treated with an aqueous solution of a weak base, such as potassium carbonate, to neutralize any acid formed.
-
The product is extracted with an organic solvent (e.g., benzene or ether).
-
The organic extracts are combined, dried, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to afford this compound.
Synthetic Pathway Visualization
To provide a clearer understanding of the chemical transformations, the following diagram illustrates the synthetic pathway starting from ethyl acetoacetate, which is noted for its high efficiency.
Caption: High-yield synthesis of this compound.
References
A Comparative Guide to the Structural Validation and Performance of Novel Ethyl 5-Methyloxazole-4-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of newly synthesized, hypothetical Ethyl 5-Methyloxazole-4-carboxylate analogs against established alternative compounds. It includes detailed experimental protocols for structural validation and performance assessment, supported by comparative data and workflow visualizations to aid researchers in the evaluation of novel therapeutic agents. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]
Structural Validation of Novel Analogs
The unambiguous determination of a molecule's structure is a critical first step in drug discovery.[5][6] For novel this compound analogs (referred to as EMO-A1 and EMO-A2 ), a combination of spectroscopic and crystallographic techniques is essential.
Comparison of Key Analytical Techniques for Structural Elucidation
The primary methods for structural determination are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[5][7] Each provides unique, complementary information.
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute configuration.[8][9] | High-quality single crystal. | Provides unambiguous, definitive molecular structure.[9] | Growing suitable crystals can be a rate-limiting step.[9][10] |
| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C), chemical environment, stereochemistry, molecular dynamics in solution.[11][12] | 5-25 mg (¹H), 50-100 mg (¹³C) dissolved in deuterated solvent.[13] | Non-destructive; provides rich structural detail in a solution state. | Complex spectra can be challenging to interpret; lower sensitivity for some nuclei. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns for substructural information.[14][15] | Small sample quantity (µg-ng), typically in solution. | High sensitivity; provides exact molecular formula. | Does not provide information on stereochemistry or atom connectivity. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings.[16]
Single-Crystal X-ray Crystallography
This technique is the gold standard for determining the three-dimensional structure of organic compounds.[8]
-
Crystallization : Crystals of EMO-A1 were grown by slow evaporation of a saturated solution in an ethanol/water mixture. The goal is to achieve a limited degree of supersaturation to allow for the formation of a well-ordered crystalline precipitate.[9]
-
Data Collection : A suitable crystal was mounted on a goniometer. X-ray diffraction data were collected at a controlled temperature (e.g., 273 K) using Mo Kα radiation.[17]
-
Structure Solution and Refinement : The diffraction pattern was used to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure in solution.[11]
-
Sample Preparation : 5-10 mg of the analog was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[13] A small amount of tetramethylsilane (TMS) can be added as an internal standard.
-
¹H NMR Spectrum Acquisition : The spectrum was acquired on a 400 MHz spectrometer. Key parameters include a 30-degree pulse angle and a relaxation delay of 1 second.
-
¹³C NMR Spectrum Acquisition : The spectrum was acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
-
Data Analysis : Chemical shifts (δ), coupling constants (J), and integration values were analyzed to determine the proton and carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the novel analogs.
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis : The solution was infused into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis : The exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺) was measured and compared to the calculated theoretical mass to confirm the molecular formula. The fragmentation pattern can provide additional structural clues.[15][18]
Performance Comparison: In Vitro Anticancer Activity
Oxazole derivatives have emerged as a promising class of anticancer agents.[4][19] The in vitro cytotoxic activity of novel analogs EMO-A1 and EMO-A2 was evaluated against various human cancer cell lines and compared with known anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.[20]
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HT29 (Colon) IC₅₀ (µM) |
| EMO-A1 (Novel Analog) | 12.5 | 18.2 | 9.8 | 15.4 |
| EMO-A2 (Novel Analog) | 8.7 | 11.5 | 7.2 | 10.1 |
| Oxaprozin (Alternative) | >100 | >100 | >100 | >100 |
| Combretastatin A-4 (Alternative) | 0.004 | 0.003 | 0.009 | 0.002 |
| Cisplatin (Reference Drug) | 5.2 | 8.9 | 6.5 | 47.17[21] |
Data for novel analogs are hypothetical for illustrative purposes. Data for alternatives are compiled from publicly available research.[16][21]
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. ijmpr.in [ijmpr.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 11. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. article.sapub.org [article.sapub.org]
- 16. benchchem.com [benchchem.com]
- 17. Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. benthamscience.com [benthamscience.com]
- 20. benchchem.com [benchchem.com]
- 21. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl 5-Methyloxazole-4-carboxylate: A Guide for Laboratory Professionals
For researchers and scientists in the field of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of Ethyl 5-Methyloxazole-4-carboxylate, ensuring the protection of personnel and the environment.
Safety and Hazard Information
It is crucial to be aware of the hazards associated with this compound before handling. The following table summarizes the key safety data based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Category | GHS Classification | Pictogram | Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2] | Warning | Protective gloves, Long-sleeved clothing[3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1][2] | Warning | Safety glasses with side shields or goggles (EN 166)[3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][2] | Warning | Type ABEK (EN14387) respirator filter[1] |
Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to minimize environmental impact.[4] Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal waste disposal regulations.
-
Personal Protective Equipment (PPE): Ensure all personnel handling the waste are equipped with the appropriate PPE as detailed in the table above, including gloves, safety goggles, and a respirator.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Avoid mixing with other chemical waste unless explicitly permitted by your EHS department.
-
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Licensed Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and reputable chemical waste disposal company.
-
Contaminated Materials:
-
Any materials, such as personal protective equipment or lab supplies, that come into contact with this compound should be treated as hazardous waste.
-
Contaminated containers should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse.[4]
-
Emergency Procedures for Spills:
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Personal Protection: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Clean-up: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Ethyl 5-Methyloxazole-4-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Ethyl 5-Methyloxazole-4-carboxylate, including detailed personal protective equipment (PPE) protocols, operational handling procedures, and disposal plans to foster a culture of safety and precision in your work.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. This chemical is known to cause skin and eye irritation and may cause respiratory irritation[1][2][3]. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face-shield may be required in situations with a higher risk of splashing. | To prevent eye contact which can cause serious eye irritation[2][4][5]. |
| Hand Protection | Chemical impermeable gloves. It is crucial to inspect gloves prior to use and to select them based on the specifications of EU Directive 89/686/EEC and the standard EN 374. | To prevent skin contact which can cause skin irritation[2][4][5]. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing, such as a lab coat. Long-sleeved clothing and protective boots may also be necessary depending on the scale of the operation[4][6][7]. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended[1][6]. For small-scale laboratory use, a half mask with a particle filter may be sufficient[7]. | To prevent respiratory irritation[1][2][5]. |
Operational and Disposal Plans
Handling Procedures:
Safe handling of this compound is essential to prevent accidental exposure and contamination.
-
Ventilation: Always handle the chemical in a well-ventilated place[5][6]. The use of a local exhaust system is recommended to control the dispersion of dust or aerosols[4][8].
-
Hygiene: Wash hands and face thoroughly after handling[4][7]. Do not eat, drink, or smoke when using this product[5][7]. Contaminated clothing should be removed and washed before reuse[4][7].
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place[5][6][9]. Keep it away from incompatible materials such as oxidizing agents[4][10].
Spill and Accidental Release Measures:
In the event of a spill, immediate and appropriate action is necessary to contain the chemical and protect personnel.
-
Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill/leak[6].
-
Ventilate: Ensure adequate ventilation[6].
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains[6].
-
Cleanup: Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[6]. Adsorb with inert absorbent material for liquid spills[10][11].
Disposal Plan:
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[12]. Disposal must be in accordance with local and national regulations[8].
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal[12].
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately[6][12]. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor[6][12]. |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor[6][12]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6][12]. |
Experimental Workflow: Safe Handling of this compound
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
References
- 1. Ethyl 5-methylisoxazole-4-carboxylate 97 51135-73-0 [sigmaaldrich.com]
- 2. Ethyl 5-methylisoxazole-4-carboxylate | C7H9NO3 | CID 7009317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4-methyloxazole-5-carboxylate | C7H9NO3 | CID 88558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.ie [fishersci.ie]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
